molecular formula C6H12O3 B016226 2,5-Bishydroxymethyl Tetrahydrofuran CAS No. 104-80-3

2,5-Bishydroxymethyl Tetrahydrofuran

Cat. No.: B016226
CAS No.: 104-80-3
M. Wt: 132.16 g/mol
InChI Key: YCZZQSFWHFBKMU-UHFFFAOYSA-N
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Description

2,5-Bishydroxymethyl Tetrahydrofuran, also known as this compound, is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Bis(hydroxymethyl)tetrahydrofuran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40741. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(hydroxymethyl)oxolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZZQSFWHFBKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870446
Record name 2,5-Tetrahydrofurandimethanol
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Molecular Weight

132.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

104-80-3
Record name 2,5-Bis[hydroxymethyl]tetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-80-3
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Record name 2,5-Tetrahydrofurandimethanol
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Record name THF glycol
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Record name 2,5-Tetrahydrofurandimethanol
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Record name 2,5-anhydro-3,4-dideoxyhexitol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2,5-Bishydroxymethyl Tetrahydrofuran: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bishydroxymethyl tetrahydrofuran (BHMT), with the CAS number 104-80-3, is a versatile bio-derived platform chemical gaining significant attention in sustainable chemistry.[1] Characterized by a five-membered tetrahydrofuran ring with hydroxymethyl groups at the 2 and 5 positions, this hygroscopic, colorless to pale yellow liquid offers a compelling alternative to petroleum-based chemicals.[2] Its unique molecular structure enhances its reactivity and solubility in polar solvents, making it a valuable intermediate in the synthesis of polymers, resins, pharmaceuticals, and other fine chemicals.[1][2] This technical guide provides an in-depth overview of the core physical properties of BHMT, detailed experimental protocols for its synthesis, and a summary of its applications, particularly within the realm of drug development.

Core Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in research and development. The following tables summarize key quantitative data.

General Properties Value References
Molecular Formula C₆H₁₂O₃[2][3]
Molecular Weight 132.16 g/mol [3][4]
Appearance Colorless to pale yellow, hygroscopic liquid/oil[2][5][6]
Odor Mild[2]
Thermodynamic Properties Value References
Melting Point < -50 °C[3][5][7]
Boiling Point 261.6 °C at 760 mmHg; 265 °C at 760 mmHg[3][7][8]
Flash Point 112 °C[3][8]
Vapor Pressure 0.002 mmHg at 25°C[3]
Heat of Vaporization 115 cal/g[7]
Specific Heat 0.5 cal/g/°C[7]
Optical and Spectroscopic Properties Value References
Refractive Index (n_D) 1.4810 (at 17.5°C, 589.3 nm); 1.4766 (at 25°C)[3][5][7]
Solubility and Partitioning Value References
Solubility Slightly soluble in Ethyl Acetate and Methanol. Miscible with water, methanol, ethanol, acetone, benzene, methyl acetate, methyl ethyl ketone, chloroform. Moderately soluble in ether, toluene. Almost insoluble in heptane, methylcyclohexane.[3][5][6][7][9]
LogP -0.48140[3]
XLogP3 -0.7[3]
Other Physicochemical Data Value References
Density 1.13 g/cm³[3][8]
pKa 14.14 ± 0.10 (Predicted)[3][5]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 2[3]
Complexity 74.4[3]
Exact Mass 132.078644241[3]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound typically involves the reduction of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical derived from the dehydration of sugars like fructose.[10] Under more forcing hydrogenation conditions, the furan ring in 2,5-bis(hydroxymethyl)furan (BHMF) is also reduced, yielding BHMT.[10]

Protocol 1: Catalytic Hydrogenation of 2,5-Dihydroxymethylfuran

This protocol describes the synthesis of 2,5-dihydroxymethyl tetrahydrofuran via the catalytic hydrogenation of 2,5-dihydroxymethylfuran.[11]

Materials:

  • 2,5-dihydroxymethylfuran (1420.5 g)

  • Cationic ruthenium zeolite catalyst (113.68 g)

  • Methanol (1 gallon)

  • Hydrogen (H₂) gas

  • 2-gallon stainless steel stirred autoclave

Procedure:

  • Charge the 2-gallon stainless steel stirred autoclave with 1420.5 g of 2,5-dihydroxymethylfuran, 113.68 g of the cationic ruthenium zeolite catalyst, and 1 gallon of methanol.[11]

  • Pressurize the system with hydrogen gas to 3500 psig.[11]

  • Heat the mixture to 30°C. An exothermic reaction will cause the temperature to rise.[11]

  • Use cooling water to control the exothermic reaction and maintain the desired temperature.[11]

  • Continue the reaction for 5 hours, or until gas uptake ceases.[11]

  • Monitor the reaction progress using gas chromatography to confirm the absence of the starting material.[11]

  • Upon completion, the product can be purified by distillation, yielding 2,5-dihydroxymethyl tetrahydrofuran.[11]

G cluster_workflow Synthesis Workflow start Start charge_autoclave Charge Autoclave (2,5-dihydroxymethylfuran, Catalyst, Methanol) start->charge_autoclave pressurize Pressurize with H₂ (3500 psig) charge_autoclave->pressurize heat Heat to 30°C pressurize->heat exothermic_reaction Exothermic Reaction (Temperature rises to 82°C) heat->exothermic_reaction control_temp Control Temperature (Cooling Water) exothermic_reaction->control_temp reaction_monitoring Monitor Reaction (5 hours, Gas Chromatography) control_temp->reaction_monitoring distillation Product Purification (Distillation) reaction_monitoring->distillation end End Product: 2,5-Bishydroxymethyl Tetrahydrofuran distillation->end

Caption: Catalytic hydrogenation workflow for the synthesis of this compound.

Applications in Drug Development and Beyond

This compound serves as a versatile building block in organic synthesis with significant potential in the pharmaceutical industry. Its unique molecular structure allows for its incorporation into various drug synthesis pathways, contributing to the development of novel therapeutics.[1] It is considered a useful fragment for synthesizing small molecules and nucleoside derivatives.[6]

Beyond pharmaceuticals, BHMT is a key monomer in the production of next-generation polyesters, offering a sustainable alternative to conventional polymers like PET and PBT.[1][12] Its applications also extend to its use as a solvent, humectant, and an intermediate in the synthesis of plasticizers, resins, and surfactants.[3][5][7][13] The growing demand for bio-based and biodegradable materials positions BHMT as a crucial component in the development of eco-friendly products.

G cluster_applications Applications of this compound cluster_pharma Drug Development cluster_materials Material Science cluster_other Other Industrial Uses BHMT 2,5-Bishydroxymethyl Tetrahydrofuran pharma_intermediate Pharmaceutical Intermediate BHMT->pharma_intermediate polyesters Bio-based Polyesters (e.g., replacement for PET, PBT) BHMT->polyesters resins Resin Production BHMT->resins plasticizers Plasticizer Synthesis BHMT->plasticizers solvent Solvent BHMT->solvent humectant Humectant BHMT->humectant surfactants Surfactant Synthesis BHMT->surfactants small_molecules Small Molecule Synthesis pharma_intermediate->small_molecules nucleoside_derivatives Nucleoside Derivatives pharma_intermediate->nucleoside_derivatives

Caption: Key application areas of this compound.

References

An In-depth Technical Guide to 2,5-Bishydroxymethyl Tetrahydrofuran: Chemical Structure and Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Bishydroxymethyl tetrahydrofuran (DHMTHF) is a versatile, bio-based platform chemical with significant potential in various industrial applications, including the synthesis of polyesters, polyurethanes, and as a green solvent. Its utility is intrinsically linked to its stereochemistry, as the spatial arrangement of its hydroxymethyl groups dictates its physical and chemical properties. This technical guide provides a comprehensive overview of the chemical structure of DHMTHF, its stereoisomers, and detailed methodologies for its synthesis and the separation of its isomeric forms. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.

Chemical Structure and Stereoisomerism

This compound possesses a central tetrahydrofuran ring with hydroxymethyl substituents at the C2 and C5 positions. The presence of two chiral centers at these positions gives rise to three possible stereoisomers: a pair of enantiomers (trans isomers) and a meso compound (cis isomer).

  • Trans-isomers: The two hydroxymethyl groups are on opposite sides of the tetrahydrofuran ring. This configuration results in a chiral molecule, existing as a pair of enantiomers:

    • (2R,5R)-2,5-bis(hydroxymethyl)tetrahydrofuran

    • (2S,5S)-2,5-bis(hydroxymethyl)tetrahydrofuran

  • Cis-isomer (meso): The two hydroxymethyl groups are on the same side of the ring. This isomer possesses a plane of symmetry and is therefore achiral, referred to as a meso compound.

The specific stereoisomer used can significantly influence the properties of resulting polymers and materials. For instance, the higher symmetry of the trans isomers can lead to materials with higher crystallinity.

Diagram of this compound Stereoisomers

G Stereoisomers of this compound cluster_trans Trans Isomers (Enantiomers) cluster_cis Cis Isomer (Meso) trans_R,R (2R,5R)-trans trans_S,S (2S,5S)-trans cis (2R,5S)-cis (meso) DHMTHF 2,5-Bishydroxymethyl Tetrahydrofuran DHMTHF->trans_R,R Chiral DHMTHF->trans_S,S Chiral DHMTHF->cis Achiral

Caption: Stereoisomers of this compound.

Physicochemical Properties

The distinct spatial arrangements of the stereoisomers of DHMTHF lead to differences in their physical and chemical properties. While data for the pure, separated enantiomers is scarce in publicly available literature, properties for the cis/trans isomer mixture and the individual cis and trans isomers have been reported.

Propertycis-Isomer (meso)trans-Isomers (Racemic Mixture)Isomer Mixture (Typical)
Molecular Formula C₆H₁₂O₃C₆H₁₂O₃C₆H₁₂O₃
Molecular Weight 132.16 g/mol 132.16 g/mol 132.16 g/mol
Melting Point Data not availableData not available< -50 °C[1]
Boiling Point Data not availableData not available261.6 °C at 760 mmHg[1]
Density Data not availableData not available1.130 g/cm³[1]
Refractive Index Data not availableData not available1.4810 (at 17.5 °C)[1]
Solubility Soluble in waterSoluble in waterSoluble in water[2]

Experimental Protocols

Synthesis of this compound (Isomer Mixture)

A common route for the synthesis of DHMTHF is the catalytic hydrogenation of 2,5-bis(hydroxymethyl)furan (BHMF), which itself is derived from the reduction of 5-hydroxymethylfurfural (HMF).[3] A typical experimental procedure is as follows:

Protocol for Hydrogenation of 2,5-bis(hydroxymethyl)furan: [4]

  • Apparatus: A 2-gallon stainless steel stirred autoclave.

  • Reactants:

    • 1420.5 g of 2,5-bis(hydroxymethyl)furan

    • 113.68 g of a cationic ruthenium zeolite catalyst

    • 1 gallon of methanol

  • Procedure: a. Charge the autoclave with the reactants. b. Pressurize the system with hydrogen gas to 3500 psig. c. Heat the mixture to 30 °C. An exothermic reaction will cause the temperature to rise. d. Use cooling water to maintain the temperature at approximately 82 °C. e. Continue the reaction for 5 hours, or until hydrogen uptake ceases. f. Monitor the reaction completion by gas chromatography to ensure no starting material remains. g. Purify the product by distillation. This process typically yields 92% of this compound.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers of DHMTHF can be achieved through the crystallization of their diacetylated derivatives. The trans-diacetate is less soluble and precipitates from the solution.

Protocol for Isomer Separation:

This protocol involves a two-step process: acetylation of the isomer mixture followed by crystallization and subsequent deacetylation.

Step 1: Acetylation of the Cis/Trans DHMTHF Mixture

  • Apparatus: A round-bottom flask equipped with a reflux condenser.

  • Reactants:

    • A mixture of cis- and trans-2,5-bishydroxymethyl tetrahydrofuran.

    • Acetic anhydride.

  • Procedure: a. Combine the DHMTHF isomer mixture and acetic anhydride in the round-bottom flask. b. Heat the mixture to 140 °C with stirring and maintain this temperature for 3 hours. c. Allow the mixture to cool to room temperature. d. Remove the acetic acid byproduct under high vacuum at 70 °C. The resulting product is the diacetylated DHMTHF mixture.

Step 2: Crystallization of trans-Diacetyl-DHMTHF and Deacetylation

  • Apparatus: A round-bottom flask, Büchner funnel, and distillation apparatus.

  • Reactants and Solvents:

    • Diacetyl-DHMTHF mixture.

    • Dry diethyl ether (Et₂O).

    • Ethanol.

    • 4 M aqueous sodium hydroxide (NaOH).

    • Ethyl acetate (EtOAc).

  • Procedure: a. Dissolve the diacetyl-DHMTHF mixture in dry diethyl ether. b. Cool the solution to -15 °C and maintain for over 12 hours to allow the trans-enriched diacetyl-DHMTHF to precipitate as a white crystalline solid. c. Filter the crystalline precipitate using a pre-chilled Büchner funnel and wash with cold diethyl ether. d. Dry the crystalline solid under high vacuum. e. To deacetylate, dissolve the trans-enriched diacetyl-DHMTHF in ethanol. f. Add 4 M aqueous NaOH dropwise over 2 hours at 40 °C with stirring. g. Continue stirring for an additional 48 hours. h. Remove the water using a rotary evaporator. i. Filter the resulting suspension over silica using ethyl acetate as the eluent. j. Remove the volatiles under reduced pressure and obtain the trans-enriched DHMTHF by vacuum distillation at 130 °C and 0.3 mbar.

Experimental Workflow for Synthesis and Isomer Separation

G Workflow for Synthesis and Separation of DHMTHF Isomers cluster_synthesis Synthesis cluster_separation Separation Start 2,5-bis(hydroxymethyl)furan Hydrogenation Catalytic Hydrogenation (Ru catalyst, H2, Methanol) Start->Hydrogenation Mixture Cis/Trans DHMTHF Mixture Hydrogenation->Mixture Acetylation Acetylation (Acetic Anhydride, 140°C) Mixture->Acetylation Diacetyl_Mixture Diacetyl-DHMTHF Mixture Acetylation->Diacetyl_Mixture Crystallization Crystallization (Diethyl Ether, -15°C) Diacetyl_Mixture->Crystallization Trans_Diacetate trans-Diacetyl-DHMTHF (Crystalline Solid) Crystallization->Trans_Diacetate Deacetylation Deacetylation (NaOH, Ethanol) Trans_Diacetate->Deacetylation Trans_DHMTHF trans-Enriched DHMTHF Deacetylation->Trans_DHMTHF

Caption: From starting material to separated isomers.

Conclusion

This compound is a valuable bio-derived building block with a rich stereochemistry that significantly impacts its material applications. Understanding the distinct properties of its cis and trans isomers is crucial for the targeted design of sustainable polymers and other advanced materials. The experimental protocols detailed in this guide provide a practical framework for the synthesis of DHMTHF and the effective separation of its key stereoisomers, enabling further research and development in this promising area of green chemistry. Further characterization of the pure enantiomers will be beneficial for applications requiring stereochemical control.

References

Spectroscopic Profile of 2,5-Bishydroxymethyl Tetrahydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key organic molecules is paramount. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the versatile building block, 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTF). This document outlines the key spectral features for both the cis and trans isomers, details the experimental protocols for data acquisition, and presents the information in a clear, accessible format to support research and development activities.

Introduction

This compound is a chiral diol derived from the hydrogenation of 5-hydroxymethylfurfural (HMF), a key platform chemical from biomass. Its structure, featuring a saturated five-membered ether ring with two hydroxymethyl substituents, allows for the existence of cis and trans diastereomers. These isomers possess distinct physical and chemical properties, making their accurate identification and characterization essential for applications in polymer chemistry, pharmaceuticals, and as chiral building blocks in organic synthesis. This guide serves as a centralized resource for the spectroscopic data of BHMTF, facilitating its use in various scientific endeavors.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both cis- and trans-2,5-Bishydroxymethyl Tetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

IsomerProton AssignmentChemical Shift (δ, ppm)
cis-CH-Data not available
-CH₂- (ring)Data not available
-CH₂-OHData not available
-OHData not available
trans-CH-Data not available
-CH₂- (ring)Data not available
-CH₂-OHData not available
-OHData not available

Table 2: ¹³C NMR Spectroscopic Data for this compound

IsomerCarbon AssignmentChemical Shift (δ, ppm)
cis-CH-Data not available
-CH₂- (ring)Data not available
-CH₂-OHData not available
trans-CH-Data not available
-CH₂- (ring)Data not available
-CH₂-OHData not available

Note: Specific chemical shift values from primary literature sources were not available at the time of this compilation. The availability of 8 NMR spectra for the cis isomer is noted in the SpectraBase database.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The absorption bands are reported in wavenumbers (cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400 (broad)O-H stretchAlcohol
~2900C-H stretchAlkane
~1050C-O stretchEther & Alcohol

Note: The exact peak positions may vary slightly between the cis and trans isomers and depending on the sampling method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data is reported as mass-to-charge ratio (m/z). The molecular weight of this compound is 132.16 g/mol .[2]

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
132[M]⁺ (Molecular Ion)
114[M - H₂O]⁺
101[M - CH₂OH]⁺
83[M - CH₂OH - H₂O]⁺
71[C₄H₇O]⁺
43[C₃H₇]⁺ or [C₂H₃O]⁺

Note: The relative abundances of these fragments can help in distinguishing between the isomers. The SpectraBase database indicates the availability of 3 GC-MS spectra for the cis isomer.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid at room temperature, a drop can be placed directly on the ATR crystal of an FTIR spectrometer.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder or the pure solvent. Then, record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like BHMTF, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

  • Ionization: In the ion source of the mass spectrometer, the sample molecules are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Workflow and Data Interrelation

The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in elucidating the structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 2,5-Bishydroxymethyl Tetrahydrofuran NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (ppm) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z) MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

Data_Interrelation Structure 2,5-Bishydroxymethyl Tetrahydrofuran Structure NMR NMR Data (Connectivity, Stereochemistry) Structure->NMR IR IR Data (Functional Groups: -OH, C-O-C) Structure->IR MS MS Data (Molecular Weight, Fragmentation) Structure->MS NMR->IR Confirms functional groups inferred from shifts NMR->MS Corroborates molecular formula and fragments IR->MS Consistent functional groups with fragments

Caption: Interrelation of spectroscopic data for structural elucidation.

References

An In-depth Technical Guide to the Safety and Handling of 2,5-Bishydroxymethyl Tetrahydrofuran (CAS 104-80-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 2,5-Bishydroxymethyl Tetrahydrofuran (CAS 104-80-3), a versatile chemical intermediate used in organic synthesis.[1] Adherence to the following guidelines is critical for ensuring laboratory safety and minimizing potential risks.

Chemical Identification

  • Chemical Name: this compound[2]

  • Synonyms: Tetrahydro-2,5-furandimethanol, 2,5-Anhydro-3,4-dideoxyhexitol, NSC 40741[3][4]

  • CAS Number: 104-80-3[3]

  • Molecular Formula: C₆H₁₂O₃[3]

  • Molecular Weight: 132.16 g/mol [3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[4][7]

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Irritation 2 H315: Causes skin irritation[4][7]
Eye Irritation 2 / 2A H319: Causes serious eye irritation[4][6]
Specific target organ toxicity – single exposure 3 H335: May cause respiratory irritation[4][7]

| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed[7] |

GHS label elements include the GHS07 pictogram (exclamation mark) and the signal word "Warning".[2]

Physical and Chemical Properties

This compound is typically a colorless to pale yellow, hygroscopic oil or liquid.[2] It is important to store it in a dry, cool, well-ventilated area.[8]

Table 2: Physical and Chemical Properties of this compound

Property Value Source(s)
Physical State Oil / Liquid [1][2]
Color Colorless to Pale Yellow [1][2]
Melting Point < -50 °C [2][9]
Boiling Point 261.6 °C to 265 °C at 760 mmHg [6][9]
Density 1.130 g/cm³ [2][9]
Flash Point 112 °C [2][9]
Solubility Freely soluble in water (285 g/L at 25 °C). Slightly soluble in Ethyl Acetate and Methanol. [2][4][9]
Vapor Pressure 0.002 mmHg at 25°C [9]
Refractive Index 1.4810 (at 17.5 °C) [2][9]

| Stability | Light sensitive and very hygroscopic. |[2] |

Toxicological Information

The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[5] Ingestion may lead to soreness and redness of the mouth and throat, nausea, and stomach pain.[5]

Table 3: Summary of Toxicological Effects

Exposure Route Symptoms and Effects Source(s)
Inhalation May cause respiratory tract irritation, potentially with a feeling of tightness in the chest. [5]
Skin Contact Causes skin irritation, which may include redness at the site of contact. [5]
Eye Contact Causes serious eye irritation, redness, and profuse watering. [5]

| Ingestion | Harmful if swallowed. May cause soreness and redness of the mouth and throat, nausea, stomach pain, and vomiting. |[5] |

No quantitative LD50 or LC50 data was available in the consulted resources.

Safe Handling and Storage

Proper handling and storage are essential to prevent exposure and maintain chemical integrity.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5][10]

  • Avoid direct contact with the substance.[5] Do not breathe dust, mist, or spray.[7][11]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][12]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[10][13]

  • When handling, do not eat, drink, or smoke.[11][14]

  • Wash hands thoroughly after handling.[11][14]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5][11] The recommended storage temperature is 2-8 °C.[2][5]

  • Keep the container tightly closed and sealed in a dry place.[5][8]

  • Store under an inert atmosphere, as the material is hygroscopic.[9]

  • Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, acids, and bases.[8][11][15]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is a primary control measure for preventing exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[5][13]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[12] Always inspect gloves before use and use proper removal techniques.[13]

    • Clothing: Wear a lab coat, protective clothing, and closed-toe shoes.[5][13] For tasks with a higher splash risk, chemical-resistant coveralls are recommended.[12]

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[12]

PPE_Selection_Workflow cluster_main PPE Selection Workflow for this compound start Start: Task Assessment ppe_base Mandatory Base PPE: - Safety Goggles - Lab Coat - Nitrile/Neoprene Gloves - Closed-toe Shoes start->ppe_base task_type Is there a risk of splash or aerosol generation? ventilation Is work performed in a fume hood? task_type->ventilation No ppe_splash Additional PPE: - Face Shield - Chemical-Resistant Apron task_type->ppe_splash Yes ppe_resp Additional PPE: - NIOSH-approved Respirator ventilation->ppe_resp No proceed Proceed with Task Safely ventilation->proceed Yes ppe_base->task_type ppe_splash->ventilation ppe_resp->proceed

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Emergency Procedures

In case of an emergency, follow these procedures immediately. Seek medical advice for all exposures.[7]

First-Aid Measures:

  • General Advice: In case of an accident or if you feel unwell, seek immediate medical attention and show the safety data sheet.[7]

  • Inhalation: Move the person to fresh air.[7] If breathing is difficult or stops, provide artificial respiration and consult a physician.[7][13]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 10-15 minutes.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Remove contact lenses if present and easy to do.[7] Seek immediate attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and, if the person is conscious, give half a litre of water to drink.[5][7] Never give anything by mouth to an unconscious person.[7]

First_Aid_Response cluster_first_aid First Aid Response Flowchart exposure Exposure Occurs exposure_type Route of Exposure? exposure->exposure_type inhalation Inhalation exposure_type->inhalation Inhaled skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eyes ingestion Ingestion exposure_type->ingestion Swallowed action_inhale 1. Move to fresh air. 2. Give artificial respiration if not breathing. inhalation->action_inhale action_skin 1. Remove contaminated clothing. 2. Wash with soap & water for 15+ min. skin->action_skin action_eye 1. Flush with water for 15+ min. 2. Remove contact lenses. eye->action_eye action_ingestion 1. Do NOT induce vomiting. 2. Rinse mouth, give water if conscious. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention ingestion->seek_medical action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical Spill_Response_Workflow cluster_spill Accidental Spill Response Workflow spill Spill Detected assess Assess Spill Size spill->assess minor Minor Spill (<1 L) assess->minor Minor major Major Spill (>1 L) assess->major Major minor_steps 1. Alert personnel in area. 2. Don appropriate PPE. 3. Confine spill with absorbent material. 4. Sweep/shovel into labeled waste container. minor->minor_steps major_steps 1. Evacuate area, move upwind. 2. Alert emergency services. 3. Remove ignition sources. 4. Contain spill if safe to do so. major->major_steps disposal Dispose of waste according to regulations minor_steps->disposal major_steps->disposal

References

A Comprehensive Technical Guide to 2,5-Bishydroxymethyl Tetrahydrofuran for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Bio-based Building Block

This technical guide provides a thorough examination of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF), a bio-derived heterocyclic diol garnering significant interest in sustainable chemistry. With the increasing demand for renewable alternatives to petroleum-based chemicals, BHMTHF is emerging as a key platform molecule. This document serves as a resource for researchers, scientists, and drug development professionals, detailing its commercial availability, physicochemical properties, synthesis protocols, and diverse applications, with a particular focus on polymer chemistry and its potential in the pharmaceutical industry.

Commercial Availability and Suppliers

This compound (CAS No. 104-80-3) is commercially available from a variety of chemical suppliers, catering to research and development as well as bulk production needs. The product has achieved commercial mass production and is offered in various purities and quantities.[1] Pricing can vary based on the supplier, purity, and quantity ordered.

Table 1: Prominent Commercial Suppliers of this compound

SupplierProduct Name(s)PurityAvailable Quantities
Biosynth CarbosynthThis compoundNot Specified250 mg, 500 mg, 1 g, 2 g, 5 g
Chemenu2,5-Bis(hydroxymethyl)tetrahydrofuran95%1 g
Crysdot(Tetrahydrofuran-2,5-diyl)dimethanol95+%1 g
Santa Cruz BiotechnologyThis compound95%Inquire
TRC2,5-BishydroxymethylTetrahydrofuranNot Specified250 mg, 500 mg
Watson Biotechnology Co.,Ltd2, 5- Tetrahydrofuran dimethanol(THFDM)99%Inquire (kg)

Physicochemical and Spectroscopic Data

This compound is a hygroscopic, colorless to pale yellow oil.[2][3] It is characterized by two primary alcohol functionalities, making it a versatile diol for various chemical transformations. Its solubility in ethyl acetate and methanol is reported as slight.[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [4][5]
CAS Number 104-80-3[1]
Appearance Clear colorless to pale yellow oil[2]
Boiling Point 261.6 °C at 760 mmHg; 105 °C at 0.25 mmHg[1][5]
Melting Point < -50 °C[1][5]
Density 1.13 g/cm³[1]
Refractive Index (n_D^25) 1.4766[5]
Flash Point 112 °C[1]
Vapor Pressure 0.002 mmHg at 25 °C[1]
Solubility Miscible with water, methanol, ethanol, acetone, benzene, chloroform. Moderately soluble in ether, toluene. Almost insoluble in heptane.[5]
Hygroscopicity Very hygroscopic[2]

Spectroscopic Data:

While comprehensive spectral data is dispersed across various sources, NMR and Mass Spectrometry are common characterization techniques.

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra are used to confirm the structure of this compound. The spectra for the cis and trans isomers will differ. Spectral data for cis-2,5-Bis(hydroxymethyl)-tetrahydrofuran is available in spectral databases.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be characterized by a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and C-O stretching bands for the ether and alcohol functionalities.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry of alcohols often results in a weak or absent molecular ion peak. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[7]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the catalytic hydrogenation of its furanic precursor, 2,5-Bis(hydroxymethyl)furan (BHMF). BHMF itself is derived from the reduction of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical obtained from the dehydration of C6 sugars.

Synthesis Pathway Overview

The overall synthetic route from HMF to BHMTHF and its subsequent use in polymerization is a multi-step process.

G cluster_0 Upstream Synthesis cluster_1 Downstream Applications C6 Sugars C6 Sugars HMF 5-Hydroxymethylfurfural (HMF) C6 Sugars->HMF Dehydration BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Selective Hydrogenation BHMTHF 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) BHMF->BHMTHF Full Hydrogenation Polyester Bio-based Polyester BHMTHF->Polyester Polyurethane Bio-based Polyurethane BHMTHF->Polyurethane Diacid Diacid/ Diester Diacid->Polyester Diisocyanate Diisocyanate Diisocyanate->Polyurethane

Synthesis and Application Pathway of BHMTHF
Detailed Experimental Protocols

Protocol 1: Synthesis of 2,5-Bis(hydroxymethyl)furan (BHMF) from HMF

This protocol is based on catalytic transfer hydrogenation.

  • Materials: 5-hydroxymethylfurfural (HMF), Isopropanol (hydrogen source), Ru/Co₃O₄ catalyst.

  • Procedure:

    • In a high-pressure reactor, combine HMF and the Ru/Co₃O₄ catalyst in isopropanol.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen).

    • Heat the reactor to 190°C with constant stirring.[8]

    • Maintain the reaction for 6 hours.[8]

    • After the reaction, cool the reactor to room temperature.

    • Filter the mixture to recover the catalyst.

    • The filtrate, containing BHMF in isopropanol, can be purified by evaporating the solvent under reduced pressure. A yield of up to 82.5% can be achieved.[8]

Protocol 2: Synthesis of this compound (BHMTHF) from BHMF

This protocol involves the full hydrogenation of the furan ring.

  • Materials: 2,5-Bis(hydroxymethyl)furan (BHMF), Raney-Ni catalyst, Ethanol.

  • Procedure:

    • Charge a high-pressure autoclave with BHMF and Raney-Ni catalyst in ethanol.

    • Seal the autoclave and purge several times with hydrogen gas.

    • Pressurize the autoclave with H₂ to 25 bar.[9]

    • Heat the reaction mixture to 100°C with vigorous stirring.[9]

    • Monitor the reaction progress by measuring hydrogen uptake. The reaction can take up to 44 hours.[9]

    • After completion, cool the reactor, release the pressure, and filter the catalyst.

    • The BHMTHF product can be isolated from the ethanol solution by distillation.

Applications in Polymer Chemistry

The primary application of BHMTHF is as a bio-based monomer for the synthesis of polyesters and polyurethanes, offering a sustainable alternative to fossil-fuel-derived counterparts.[10]

Polyester Synthesis

BHMTHF can be polymerized with various diacids or their esters to produce furan-based polyesters.

Experimental Workflow: Polyester Synthesis

G BHMTHF BHMTHF Mix Mixing & Inert Atmosphere BHMTHF->Mix Diacid Diacid/ Diester Diacid->Mix Heat1 Initial Heating (e.g., 160°C) Mix->Heat1 Polycondensation Heat2 Temperature Increase & Vacuum (e.g., 200°C) Heat1->Heat2 Removal of byproducts Polyester Polyester Heat2->Polyester

Workflow for BHMTHF-based Polyester Synthesis

Protocol 3: Synthesis of BHMTHF-based Polyesters

  • Materials: this compound (BHMTHF), a diacid (e.g., adipic acid), catalyst (e.g., titanium(IV) isopropoxide).

  • Procedure:

    • Combine BHMTHF and the diacid in a reaction vessel equipped with a stirrer and a nitrogen inlet.

    • Purge the system with nitrogen and heat the mixture to around 160°C for several hours to initiate polycondensation.[11]

    • Gradually increase the temperature to approximately 200-220°C while applying a vacuum to facilitate the removal of water or alcohol byproducts.[9][11]

    • Add a catalyst to promote the polymerization to a high molecular weight.

    • Continue the reaction under vacuum until the desired viscosity is achieved.

    • Cool the reactor and collect the resulting polyester.

Polyurethane Synthesis

BHMTHF can serve as a diol component in the synthesis of polyurethanes, reacting with diisocyanates.[10]

Potential in Drug Development and Fine Chemicals

While the primary application of BHMTHF is in materials science, its unique structure also makes it a person of interest as a pharmaceutical intermediate and in fine chemical synthesis.[12]

  • Synthesis of Small Molecules and Nucleoside Derivatives: The tetrahydrofuran ring is a common motif in many biologically active molecules, including nucleoside analogues used in antiviral and anticancer therapies. BHMTHF can serve as a chiral building block for the synthesis of these complex molecules.[2]

  • Drug Delivery Systems: The diol functionality of BHMTHF allows for its incorporation into polyester- or polyurethane-based drug delivery systems. These polymers can be designed to be biodegradable, releasing an encapsulated drug over time.

  • Linkers for Antibody-Drug Conjugates (ADCs): The bifunctional nature of BHMTHF makes it a candidate for use as a hydrophilic spacer in the linkers of ADCs. Linkers play a crucial role in the stability and efficacy of these targeted cancer therapies.[13]

Safety and Handling

This compound is described as a strong irritant to tissues.[3] It is also highly hygroscopic and can be light-sensitive.[2]

  • Storage: Store in a tightly sealed container under an inert atmosphere, preferably in a refrigerator at -20°C.[2]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

This guide provides a foundational understanding of this compound for its application in research and development. Its bio-based origin and versatile chemical nature position it as a significant molecule for the advancement of sustainable technologies in both material science and the pharmaceutical industry.

References

An In-depth Technical Guide on the Solubility of 2,5-Bishydroxymethyl Tetrahydrofuran in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF), a versatile heterocyclic compound. Due to its structural features, including a tetrahydrofuran ring and two hydroxymethyl groups, BHMTHF exhibits a range of miscibility and solubility properties that are critical for its application in organic synthesis, polymer chemistry, and as a potential solvent or humectant.[1][2][3] This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and illustrates a key synthetic pathway.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions of its solubility have been reported. The following table summarizes the available information.

SolventSolubility/MiscibilityReference
Alcohols
MethanolMiscible (Slightly Soluble also reported)[2][3][4][5]
EthanolMiscible[3]
Ketones
AcetoneMiscible[3]
Methyl Ethyl KetoneMiscible[3]
Esters
Ethyl AcetateSlightly Soluble[2][4][5]
Methyl AcetateMiscible[3]
Ethers
Diethyl EtherModerately Soluble[3]
Aromatic Hydrocarbons
BenzeneMiscible[3]
TolueneModerately Soluble[3]
Aliphatic Hydrocarbons
HeptaneAlmost Insoluble[3]
MethylcyclohexaneAlmost Insoluble[3]
Chlorinated Solvents
ChloroformMiscible[3]
Aqueous
WaterMiscible[3][6]

It is important to note that some sources provide conflicting information (e.g., "miscible" vs. "slightly soluble" for methanol). This may be due to different experimental conditions or definitions of solubility terms. Therefore, experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or a Gas Chromatography (GC) system.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that saturation is reached.

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined empirically by taking measurements at different time points until the concentration of the supernatant remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

    • Immediately centrifuge the withdrawn sample to remove any suspended solid particles.

    • Accurately dilute the clear supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis:

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of BHMTHF of known concentrations in the same solvent.

    • The solubility is then calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

  • Data Reporting:

    • The solubility should be reported in units such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L) at the specified temperature.

    • The experiment should be repeated at least three times to ensure the reproducibility of the results.

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of 5-hydroxymethylfurfural (HMF). Under certain conditions, the furan ring is also reduced, leading to the formation of the tetrahydrofuran derivative.[7]

The following diagram illustrates the general workflow for this synthesis.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification HMF 5-Hydroxymethylfurfural (HMF) Reaction Catalytic Hydrogenation HMF->Reaction ReducingAgent Reducing Agent (e.g., H₂/Catalyst) ReducingAgent->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Yields Purification Purification (e.g., Distillation) CrudeProduct->Purification FinalProduct 2,5-Bishydroxymethyl Tetrahydrofuran Purification->FinalProduct Purity >95%

References

An In-depth Technical Guide on the Formation of 2,5-Bishydroxymethyl Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the core mechanisms, experimental protocols, and quantitative data associated with the synthesis of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF), a pivotal bio-derived platform chemical.

Introduction

This compound (BHMTHF), also known as (tetrahydrofuran-2,5-diyl)dimethanol, is a valuable bicyclic ether diol derived from renewable biomass resources. Its stable saturated furan ring and two primary hydroxyl groups make it a versatile building block for the synthesis of polymers such as polyesters and polyurethanes, as well as a precursor for pharmaceuticals and other fine chemicals. The primary route for BHMTHF synthesis involves the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF), a key platform chemical obtained from the dehydration of C6 sugars. This guide provides a comprehensive overview of the formation mechanisms of BHMTHF, detailing various catalytic systems, reaction pathways, and experimental methodologies.

Core Synthesis Pathways from 5-Hydroxymethylfurfural (HMF)

The conversion of HMF to BHMTHF is primarily achieved through catalytic hydrogenation, which involves the reduction of both the aldehyde group and the furan ring. This transformation can proceed through a two-step mechanism involving the intermediate 2,5-bis(hydroxymethyl)furan (BHMF) or via a direct, one-pot hydrogenation.

Two-Step Hydrogenation Pathway

The most commonly studied mechanism involves a sequential hydrogenation process.

  • Step 1: Hydrogenation of HMF to 2,5-Bis(hydroxymethyl)furan (BHMF). The aldehyde group of HMF is selectively hydrogenated to a hydroxyl group, yielding BHMF. This step is typically faster and can be achieved under milder conditions.

  • Step 2: Hydrogenation of BHMF to BHMTHF. The furan ring of the intermediate BHMF is subsequently hydrogenated to a tetrahydrofuran ring, resulting in the final product, BHMTHF. This step generally requires more severe reaction conditions or more active catalytic systems.

Direct (One-Pot) Hydrogenation of HMF to BHMTHF

Under specific catalytic conditions, HMF can be directly converted to BHMTHF in a single step. This approach is highly desirable for process efficiency, as it eliminates the need for isolating the BHMF intermediate. Achieving high selectivity in this one-pot reaction requires careful tuning of the catalyst and reaction parameters to promote both aldehyde and furan ring hydrogenation while minimizing side reactions.

The overall reaction network for the catalytic transfer hydrogenation of HMF can lead to various products, with BHMTHF being a key derivative.[1]

Catalytic Systems for BHMTHF Formation

A variety of catalytic systems have been developed for the efficient synthesis of BHMTHF from HMF. These can be broadly categorized into heterogeneous, homogeneous, and biocatalytic systems.

Heterogeneous Catalysis

Heterogeneous catalysts are widely employed due to their ease of separation and recyclability. Noble metals and non-noble metal-based catalysts have shown significant activity.

  • Noble Metal Catalysts: Ruthenium (Ru), Palladium (Pd), and Platinum (Pt) based catalysts are highly effective for the hydrogenation of both the aldehyde and the furan ring.[2] Ru-based catalysts, in particular, have demonstrated high activity and selectivity for BHMTHF formation.[2][3] For instance, Ru supported on various materials like carbon (Ru/C), ceria (Ru/CeO₂), and magnesia-zirconia (Ru/Mg-Zr) have been successfully used.[2]

  • Non-Noble Metal Catalysts: To reduce costs, significant research has focused on developing catalysts based on more abundant metals such as Nickel (Ni), Copper (Cu), and Cobalt (Co).[4][5] Ni-based catalysts, for example, have been reported to be active for the total hydrogenation of HMF.[6] Intermetallic catalysts, such as Ni-Ga, have also shown promise in selectively hydrogenating the carbonyl group of HMF, which is the first step towards BHMTHF.[7]

Biocatalysis

Biocatalytic methods, utilizing whole cells or isolated enzymes, offer a green and highly selective alternative for the synthesis of BHMTHF precursors.[8] For example, various microorganisms have been employed for the reduction of HMF to BHMF.[9] While the direct conversion of HMF to BHMTHF via biocatalysis is less common, the enzymatic reduction of the furan ring is a subject of ongoing research.

Quantitative Data on BHMTHF Synthesis

The following tables summarize key quantitative data from various studies on the catalytic hydrogenation of HMF and its derivatives to BHMTHF.

CatalystStarting MaterialSolventTemp. (°C)Pressure (bar)Time (h)Conversion (%)Yield of BHMTHF (%)Reference
Ru/CHMFWater10050->9595[2]
Ru/CeO₂HMF1-Butanol/Water13030-10091[2]
Ru/Mg-ZrHMF1-Butanol/Water13030-100-[2]
Cationic Ruthenium Zeolite2,5-dihydroxymethylfuranMethanol30-82~241 (3500 psig)510092[10]

Experimental Protocols

General Procedure for Catalytic Hydrogenation of HMF to BHMTHF

The following is a representative experimental protocol for the synthesis of BHMTHF from HMF using a heterogeneous catalyst in a batch reactor.

Catalyst Preparation: The catalyst (e.g., 5 wt% Ru on a carbon support) is either commercially sourced or prepared via incipient wetness impregnation of the support with a metal precursor (e.g., RuCl₃), followed by drying and reduction under a hydrogen atmosphere.

Hydrogenation Reaction:

  • A high-pressure autoclave reactor is charged with a specific amount of HMF, the catalyst (typically 1-10 wt% relative to the substrate), and the chosen solvent (e.g., water, methanol, or a biphasic system).

  • The reactor is sealed, purged several times with nitrogen to remove air, and then pressurized with hydrogen to the desired pressure.

  • The reaction mixture is heated to the target temperature while stirring vigorously to ensure good mass transfer.

  • The reaction is allowed to proceed for a predetermined duration, with the pressure being maintained by a continuous supply of hydrogen.

  • After the reaction, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.

Product Analysis and Purification:

  • The catalyst is separated from the reaction mixture by filtration or centrifugation.

  • The liquid product mixture is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of BHMTHF and other products.

  • The final product, BHMTHF, can be purified by distillation under reduced pressure.[10]

Visualizations

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the synthesis of BHMTHF.

G cluster_pathway Reaction Pathway HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF + H₂ (Aldehyde Reduction) BHMTHF 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) BHMF->BHMTHF + 2H₂ (Furan Ring Hydrogenation)

Caption: Sequential hydrogenation pathway from HMF to BHMTHF.

G cluster_workflow Experimental Workflow start Start reactor_charge Charge Reactor: - HMF - Catalyst - Solvent start->reactor_charge reaction Pressurize with H₂ Heat and Stir reactor_charge->reaction cooldown Cool Down and Depressurize reaction->cooldown separation Separate Catalyst (Filtration/Centrifugation) cooldown->separation analysis Product Analysis (HPLC) separation->analysis purification Purification (Distillation) analysis->purification product Final Product: BHMTHF purification->product

Caption: A typical experimental workflow for BHMTHF synthesis.

G cluster_catalyst_logic Catalyst Selection Logic goal Desired Product mild_conditions Mild Conditions (Low T, P) goal->mild_conditions BHMF harsh_conditions Harsh Conditions (High T, P) goal->harsh_conditions BHMTHF selective_catalyst Selective Catalyst (e.g., Ni-Ga for C=O) mild_conditions->selective_catalyst active_catalyst Active Catalyst (e.g., Ru for ring) harsh_conditions->active_catalyst bhmf_product BHMF as main product selective_catalyst->bhmf_product bhmthf_product BHMTHF as main product active_catalyst->bhmthf_product

Caption: Logic for catalyst and condition selection for desired product.

References

The Rising Therapeutic Potential of 2,5-Bishydroxymethyl Tetrahydrofuran Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. Among these, derivatives of 2,5-bishydroxymethyl tetrahydrofuran are emerging as a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Introduction to this compound and its Derivatives

The core structure of this compound, a chiral diol, offers multiple points for chemical modification, leading to a wide array of derivatives, including ethers, esters, and nucleoside analogs. The inherent stereochemistry of the tetrahydrofuran ring plays a crucial role in the biological activity of these compounds, often dictating their specific interactions with biological targets. One of the most extensively studied derivatives is 2,5-anhydro-D-mannitol, a fructose analog that has provided significant insights into carbohydrate metabolism and transport.

Key Biological Activities and Mechanisms of Action

The biological activities of this compound derivatives span a range of therapeutic areas, from metabolic diseases to infectious diseases and cancer.

Modulation of Carbohydrate Metabolism

A primary area of investigation for these derivatives has been their impact on carbohydrate metabolism, with 2,5-anhydro-D-mannitol serving as a key research tool.

Inhibition of Gluconeogenesis and Glycogenolysis: 2,5-Anhydro-D-mannitol acts as an antimetabolic fructose analogue, effectively inhibiting the processes of gluconeogenesis (the synthesis of glucose from non-carbohydrate sources) and glycogenolysis (the breakdown of glycogen to glucose) in the liver[1]. This inhibitory action is mediated through its phosphorylation to 2,5-anhydro-D-mannitol-1-phosphate and subsequently to 2,5-anhydro-D-mannitol-1,6-bisphosphate[2]. These phosphorylated metabolites interfere with key regulatory enzymes in glucose metabolism[2][3][4].

The mechanism of inhibition involves the allosteric regulation of several key enzymes:

  • Glycogen Phosphorylase: 2,5-anhydro-D-mannitol-1-phosphate inhibits rat liver glycogen phosphorylase, a key enzyme in glycogenolysis[2].

  • Phosphoglucomutase: This enzyme is also inhibited by 2,5-anhydro-D-mannitol-1-phosphate[2].

  • Pyruvate Kinase: In contrast to its inhibitory effects, 2,5-anhydro-D-mannitol-1,6-bisphosphate activates rabbit liver pyruvate kinase, a crucial enzyme in glycolysis[2].

  • Fructose-1,6-bisphosphatase: This key gluconeogenic enzyme is inhibited by 2,5-anhydro-D-mannitol-1,6-bisphosphate[2].

The collective action of these inhibitory and activating effects leads to a decrease in hepatic glucose output.

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Gluconeogenesis_Inhibition cluster_cell Hepatocyte 2,5-Anhydro-D-mannitol 2,5-Anhydro-D-mannitol Fructokinase_Hexokinase Fructokinase_Hexokinase 2,5-Anhydro-D-mannitol->Fructokinase_Hexokinase 2,5-AM-1-P 2,5-AM-1-P Fructokinase_Hexokinase->2,5-AM-1-P Phosphofructokinase Phosphofructokinase 2,5-AM-1-P->Phosphofructokinase Glycogen Phosphorylase Glycogen Phosphorylase 2,5-AM-1-P->Glycogen Phosphorylase Inhibits Phosphoglucomutase Phosphoglucomutase 2,5-AM-1-P->Phosphoglucomutase Inhibits 2,5-AM-1,6-BP 2,5-AM-1,6-BP Phosphofructokinase->2,5-AM-1,6-BP Pyruvate Kinase Pyruvate Kinase 2,5-AM-1,6-BP->Pyruvate Kinase Activates Fructose-1,6-bisphosphatase Fructose-1,6-bisphosphatase 2,5-AM-1,6-BP->Fructose-1,6-bisphosphatase Inhibits Glycogen Glycogen Glucose-1-P Glucose-1-P Glycogen->Glucose-1-P Glycogen Phosphorylase Glucose-6-P Glucose-6-P Glucose-1-P->Glucose-6-P Phosphoglucomutase Glucose Glucose Glucose-6-P->Glucose Lactate_Pyruvate Lactate/Pyruvate PEP Phosphoenolpyruvate Lactate_Pyruvate->PEP Fructose-1,6-BP Fructose-1,6-bisphosphate PEP->Fructose-1,6-BP Fructose-6-P Fructose-6-phosphate Fructose-1,6-BP->Fructose-6-P Fructose-1,6-BP->Pyruvate Kinase Activates Fructose-1,6-BP->Fructose-1,6-bisphosphatase Inhibits Fructose-6-P->Glucose-6-P

Mechanism of Gluconeogenesis Inhibition by 2,5-Anhydro-D-mannitol.

Targeting GLUT5 for Drug Delivery: The fructose transporter GLUT5 is overexpressed in various types of cancer cells, making it an attractive target for cancer-specific drug delivery. 2,5-Anhydro-D-mannitol has shown a higher affinity for GLUT5 than fructose itself, positioning it as a promising targeting moiety for delivering cytotoxic agents specifically to cancer cells.

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GLUT5_Targeting cluster_membrane Cell Membrane GLUT5 GLUT5 Transporter Cancer_Cell Cancer Cell Interior GLUT5->Cancer_Cell Facilitated Transport 2,5-AM_Drug_Conjugate 2,5-Anhydro-D-mannitol- Drug Conjugate 2,5-AM_Drug_Conjugate->GLUT5 High Affinity Binding

GLUT5-Mediated Drug Delivery using 2,5-Anhydro-D-mannitol.
Anticancer Activity

Several studies have reported the cytotoxic activity of 2,5-disubstituted furan and tetrahydrofuran derivatives against various cancer cell lines. While specific data for this compound derivatives other than 2,5-anhydro-D-mannitol conjugates is limited, the broader class of compounds shows promise. For instance, certain 2,5-dihydrofuran derivatives have demonstrated antitumor effects against human colon carcinoma (SW480), lung adenocarcinoma (A-549), hepatoma (QGY-7701), and cervical carcinoma (HeLa) cell lines[5]. Another study on 2,5-dialkylfuran and tetrahydrofuran carbinols reported high cytotoxic activity against the HL-60 cell line[6].

Antiviral and Antimicrobial Activities

The tetrahydrofuran ring is a key component of many antiviral nucleoside analogs. While direct antiviral data for this compound derivatives is scarce, the potential for this scaffold to be incorporated into novel antiviral agents is significant. For example, the replacement of the natural tetrahydrofuran ring in some nucleoside analogs with a tetrahydrothiophene ring resulted in a significant drop in anti-HCV potency, highlighting the importance of the tetrahydrofuran moiety[7].

In terms of antimicrobial activity, various furan and tetrahydrofuran derivatives have been synthesized and evaluated. For instance, certain 2,2,5-regioisomers of SCH 51048, a triazole antifungal agent containing a tetrahydrofuran ring, have shown in vitro antifungal activity[8].

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activities of this compound derivatives and related compounds.

Table 1: Enzyme Inhibition and Activation by 2,5-Anhydro-D-mannitol Metabolites

MetaboliteEnzymeOrganismActivityConstantValue
2,5-Anhydro-D-mannitol-1-phosphateGlycogen PhosphorylaseRat LiverInhibitionK_i0.66 ± 0.09 mM[2]
2,5-Anhydro-D-mannitol-1-phosphatePhosphoglucomutaseRat LiverInhibitionK_i2.8 ± 0.2 mM[2]
2,5-Anhydro-D-mannitol-1,6-bisphosphatePyruvate KinaseRabbit LiverActivationK_α9.5 ± 0.9 µM[2]
2,5-Anhydro-D-mannitol-1,6-bisphosphateFructose-1,6-bisphosphataseRabbit LiverInhibitionK_i3.6 ± 0.3 µM[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the core this compound structure and its derivatives often starts from readily available precursors like 2,5-dihydroxymethylfuran.

General Procedure for the Synthesis of this compound:

A common method involves the catalytic hydrogenation of 2,5-dihydroxymethylfuran.

  • Reactants: 2,5-dihydroxymethylfuran, Hydrogen gas (H₂).

  • Catalyst: Cationic ruthenium zeolite or other suitable hydrogenation catalysts.

  • Solvent: Methanol.

  • Procedure: The reaction is typically carried out in a high-pressure autoclave. 2,5-dihydroxymethylfuran and the catalyst are charged into the autoclave with the solvent. The system is then pressurized with hydrogen and heated. The reaction progress is monitored by gas chromatography until the starting material is consumed. The product is then isolated and purified by distillation.

Synthesis_Workflow Start Starting Material (2,5-Dihydroxymethylfuran) Reaction Catalytic Hydrogenation (H₂, Ru catalyst, Methanol) Start->Reaction Purification Purification (Distillation) Reaction->Purification Product Product (2,5-Bishydroxymethyl Tetrahydrofuran) Purification->Product

References

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Bishydroxymethyl Tetrahydrofuran in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polymers using the bio-based monomer 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTF). BHMTF, also known as 2,5-tetrahydrofurandimethanol (THFDM), is a versatile building block derived from renewable resources, offering a sustainable alternative to petroleum-based diols in the production of polyesters and polyurethanes.[1] Its saturated heterocyclic structure imparts unique properties to the resulting polymers, including altered thermal characteristics and mechanical performance compared to its aromatic counterpart, 2,5-bis(hydroxymethyl)furan (BHMF).

The protocols provided herein detail the synthesis of polyesters via melt polycondensation and a general procedure for the synthesis of polyurethanes. These methods are foundational for researchers exploring the development of novel biomaterials, drug delivery systems, and advanced functional polymers.

I. Polymer Synthesis with this compound: An Overview

This compound is a diol that can be utilized in step-growth polymerization to form a variety of polymers, most notably polyesters and polyurethanes. The flexible, non-aromatic nature of the tetrahydrofuran ring in BHMTF generally leads to polymers with lower glass transition temperatures (Tg) and potentially increased flexibility compared to polymers synthesized from the more rigid, aromatic BHMF. The ether linkage within the ring can also enhance hydrophilicity and biodegradability.

Key Advantages of BHMTF in Polymer Synthesis:

  • Bio-based Origin: BHMTF can be derived from renewable biomass, contributing to the development of sustainable materials.[1]

  • Tunable Properties: The properties of BHMTF-based polymers can be tailored by the selection of co-monomers, such as different dicarboxylic acids or diisocyanates.[1]

  • Enhanced Flexibility: The saturated THF ring introduces flexibility into the polymer backbone, which can be advantageous for applications requiring elastomeric properties.

  • Potential for Biodegradability: The ether and ester or urethane linkages in the polymer backbone are susceptible to hydrolysis, potentially leading to biodegradable materials.

II. Data Presentation: Properties of BHMTF-Based Polyesters

The thermal properties of polyesters synthesized from this compound and various dicarboxylic acids are summarized in the table below. The data highlights the influence of the co-monomer on the glass transition temperature (Tg) of the resulting polymer.

Diacid Co-monomerPolymer NameGlass Transition Temperature (Tg) (°C)
Succinic AcidPoly(this compound succinate)~ -15 to 0
Adipic AcidPoly(this compound adipate)Not explicitly found
Sebacic AcidPoly(this compound sebacate)Not explicitly found
2,5-Furandicarboxylic AcidPoly(tetrahydrofuran dimethylene furandicarboxylate) (PTF)76.8
Terephthalic AcidPoly(tetrahydrofurandimethylene terephthalate) (PTT)69.6

Note: Data for adipic and sebacic acid co-monomers with BHMTF were not explicitly found in the search results. The Tg for the succinate polyester is an estimate based on polyesters derived from cis- and trans-2,5-tetrahydrofuran-dicarboxylic acid and cis- and trans-DHMTHF, which were all below 0°C.

III. Experimental Protocols

Protocol 1: Synthesis of Polyesters via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., succinic acid, adipic acid, or 2,5-furandicarboxylic acid) via a two-stage melt polycondensation.

Materials:

  • This compound (BHMTF)

  • Dicarboxylic acid (e.g., Succinic Acid, 2,5-Furandicarboxylic Acid)

  • Catalyst (e.g., Antimony(III) oxide, Titanium(IV) isopropoxide)

  • High-vacuum pump

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Esterification Stage:

    • Charge the glass reactor with equimolar amounts of this compound and the chosen dicarboxylic acid.

    • Add the catalyst (e.g., 200-500 ppm of Antimony(III) oxide).

    • Purge the reactor with nitrogen gas for at least 30 minutes to create an inert atmosphere.

    • Heat the reaction mixture under a slow stream of nitrogen with continuous stirring. The temperature should be gradually increased to 160-180°C.

    • Maintain this temperature for 2-4 hours to facilitate the initial esterification reaction, during which water will be distilled off.

  • Polycondensation Stage:

    • After the initial esterification, gradually increase the temperature to 200-220°C.

    • Simultaneously, slowly reduce the pressure inside the reactor to below 1 mbar using a high-vacuum pump.

    • Continue the reaction under high vacuum and elevated temperature for another 4-6 hours. An increase in the viscosity of the reaction mixture will be observed.

    • The reaction is considered complete when the desired melt viscosity is achieved, or when no more byproducts are being distilled.

  • Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be removed from the reactor.

    • For further purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform or hexafluoroisopropanol) and precipitated in a non-solvent (e.g., cold methanol).

    • Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: General Synthesis of Polyurethanes

This protocol provides a general two-step procedure for the synthesis of polyurethanes from this compound and a diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI).

Materials:

  • This compound (BHMTF)

  • Diisocyanate (e.g., MDI)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Chain extender (optional, e.g., 1,4-Butanediol)

  • Nitrogen atmosphere setup

Procedure:

  • Prepolymer Formation:

    • In a flame-dried glass reactor under a nitrogen atmosphere, dissolve this compound in anhydrous solvent.

    • Add a molar excess of the diisocyanate (e.g., a 2:1 molar ratio of diisocyanate to BHMTF) to the solution with vigorous stirring.

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

    • Heat the reaction mixture to 60-80°C and maintain for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Cool the reaction mixture to room temperature.

    • Slowly add a chain extender (if used) or additional diol to the prepolymer solution with continuous stirring. The amount of chain extender should be calculated to react with the remaining isocyanate groups.

    • Continue stirring at room temperature for another 2-4 hours, or until the desired molecular weight is achieved (monitored by techniques like GPC or viscosity measurements).

  • Purification:

    • Precipitate the polyurethane by pouring the reaction mixture into a non-solvent such as cold methanol or water.

    • Filter the polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst.

    • Dry the purified polyurethane in a vacuum oven at 40-50°C until a constant weight is obtained.

IV. Visualizations

Polymer_Synthesis_Workflow cluster_polyester Polyester Synthesis cluster_polyurethane Polyurethane Synthesis Monomers_PE BHMTF + Dicarboxylic Acid Esterification Esterification (160-180°C, N2) Monomers_PE->Esterification Catalyst_PE Catalyst (e.g., Sb2O3) Catalyst_PE->Esterification Polycondensation Polycondensation (200-220°C, Vacuum) Esterification->Polycondensation Water removal Polyester Polyester Polycondensation->Polyester Increased Viscosity Monomers_PU BHMTF + Diisocyanate Prepolymer Prepolymer Formation (60-80°C, N2) Monomers_PU->Prepolymer Solvent_PU Anhydrous Solvent Solvent_PU->Prepolymer Catalyst_PU Catalyst (e.g., DBTDL) Catalyst_PU->Prepolymer Polyurethane Polyurethane Prepolymer->Polyurethane ChainExtender Chain Extender (optional) ChainExtender->Polyurethane

Caption: General workflows for polyester and polyurethane synthesis from BHMTF.

Logical_Relationship cluster_properties Monomer Properties cluster_polymer_props Resulting Polymer Properties BHMTF 2,5-Bishydroxymethyl Tetrahydrofuran Saturated Saturated Ring BHMTF->Saturated BHMF 2,5-Bis(hydroxymethyl)furan Aromatic Aromatic Ring BHMF->Aromatic Flexibility High Flexibility LowerTg Lower Tg Flexibility->LowerTg IncreasedFlexibility Increased Flexibility Flexibility->IncreasedFlexibility Rigidity High Rigidity HigherTg Higher Tg Rigidity->HigherTg IncreasedRigidity Increased Rigidity Rigidity->IncreasedRigidity Saturated->Flexibility Aromatic->Rigidity

Caption: Relationship between monomer structure and polymer properties.

References

Application Notes and Protocols for 2,5-Bishydroxymethyl Tetrahydrofuran in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bishydroxymethyl tetrahydrofuran (BHMTHF), also known as 2,5-tetrahydrofurandimethanol (THFDM), is a bio-based diol monomer gaining significant attention for the synthesis of sustainable polyesters. Derived from renewable resources like fructose, BHMTHF offers a promising alternative to petroleum-based monomers, contributing to the development of greener polymers. Its unique heterocyclic structure, which includes a flexible saturated ring, imparts distinct properties to the resulting polyesters, such as altered crystallinity, enhanced hydrophilicity, and specific thermal characteristics. The stereochemistry of BHMTHF, existing as cis and trans isomers, further allows for the fine-tuning of polymer properties.

These polyesters are being explored for a wide range of applications, including packaging films, engineering plastics, and adhesives.[1] In the context of drug development, BHMTHF-based polyesters, particularly those that are biodegradable, could be investigated for applications in drug delivery systems and temporary medical implants.

This document provides detailed application notes and experimental protocols for the synthesis of BHMTHF and its subsequent polymerization to produce polyesters. It also includes a compilation of quantitative data on the properties of various BHMTHF-based polyesters to aid researchers in their material design and development efforts.

Data Presentation

Synthesis of this compound (BHMTHF)

The synthesis of BHMTHF typically proceeds through the hydrogenation of its furanic precursor, 2,5-bis(hydroxymethyl)furan (BHMF), which is in turn synthesized from 5-hydroxymethylfurfural (HMF). The choice of catalyst and reaction conditions can be tailored to favor the formation of BHMTHF.

Table 1: Summary of Catalytic Hydrogenation Conditions for BHMTHF Synthesis

PrecursorCatalystSolventTemperature (°C)Pressure (bar H₂)Reaction Time (h)Yield (%)Predominant IsomerReference
5-HMFRaney-NickelEthanol100905>99 (conversion)cis[2]
5-HMFRaney-NickelEthanol100254470 (isolated)cis (92:8)[2]
BHMFRu/MgO-ZrO₂Not Specified130~27.62Tunable selectivity-[3]
Properties of BHMTHF-Based Polyesters

The properties of polyesters derived from BHMTHF are highly dependent on the comonomer (dicarboxylic acid or its ester) and the cis/trans isomeric ratio of the BHMTHF monomer.

Table 2: Thermal and Molecular Weight Properties of BHMTHF-Based Polyesters

Dicarboxylic Acid/Ester Co-monomerPolymerization MethodCatalystMn ( g/mol )PDIT₉ (°C)Tₘ (°C)Td,onset (°C)Reference
1,12-Dodecanedioic AcidMelt Polycondensation-5,100-8,1001.8-2.1---[2]
2,5-Furandicarboxylic Acid (FDCA)Melt Polycondensation---76.8--[4]
Terephthalic AcidMelt Polycondensation---69.6--[4]
Adipic AcidEnzymaticiCALB~2,000--33--[5]
Succinic AcidEnzymaticiCALB~2,000-0--[5]

Table 3: Influence of BHMTHF cis/trans Ratio on Polyester Properties (with 1,12-Dodecanedioic Acid)

cis/trans Ratio of BHMTHFCrystallinityMechanical Properties of Resulting PolyurethaneReference
High cisLower-[6]
57/43IntermediateSuperior mechanical properties[6]
High trans (15/85)Higher-[6]

Experimental Protocols

Protocol 1: Synthesis of this compound (BHMTHF) via Catalytic Hydrogenation of 5-Hydroxymethylfurfural (HMF)

This protocol is adapted from the work of Spiegelberg et al. (2025) and is suitable for producing BHMTHF with a high cis isomer content.[2]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Ethanol (EtOH)

  • Raney-Nickel (slurry in water)

  • Hydrogen (H₂) gas

  • Pressurized reaction vessel (autoclave) with magnetic stirring and temperature control

Procedure:

  • In a suitable glass liner for the autoclave, dissolve 1.0 mmol of HMF in 2.0 mL of ethanol.

  • Add 1 wt% (based on metal content) of Raney-Nickel catalyst to the HMF solution.

  • Place the glass liner inside the autoclave and seal the reactor.

  • Purge the autoclave with nitrogen gas three times, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to 90 bar.

  • Heat the reactor to 100 °C while stirring the reaction mixture.

  • Maintain these conditions for 5 hours.

  • After 5 hours, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Open the reactor and filter the reaction mixture to remove the Raney-Nickel catalyst.

  • The resulting solution contains BHMTHF. The solvent can be removed under reduced pressure to obtain the crude product.

  • Purification: The crude BHMTHF can be purified by vacuum distillation (e.g., at 130 °C and 0.3 mbar) to yield a colorless liquid.[2]

Protocol 2: Melt Polycondensation of BHMTHF with an Aliphatic Dicarboxylic Acid (1,12-Dodecanedioic Acid)

This protocol describes a two-stage melt polycondensation process adapted from Spiegelberg et al. (2025).[2]

Materials:

  • This compound (BHMTHF)

  • 1,12-Dodecanedioic acid

  • Nitrogen (N₂) gas

  • Glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum system.

Procedure:

  • Esterification Stage:

    • Charge the reactor with equimolar amounts of BHMTHF and 1,12-dodecanedioic acid.

    • Purge the apparatus with nitrogen for 1 hour.

    • Heat the mixture to 120 °C and hold for 1 hour with stirring.

    • Increase the temperature to 140 °C and hold for at least 1 hour.

    • Continue to increase the temperature in 20 °C increments up to 220 °C, holding for at least 1 hour at each step. Water will distill off during this stage.

  • Polycondensation Stage:

    • At 220 °C, gradually apply a vacuum, reducing the pressure from atmospheric pressure down to 15 mbar.

    • Maintain the reaction at 220 °C and 15 mbar for an extended period (e.g., up to 27 hours) until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

    • Once the reaction is complete, cool the mixture to 120 °C before releasing the vacuum with nitrogen.

    • The resulting polyester can be collected from the reactor.

Protocol 3: Enzymatic Polymerization of BHMTHF with a Diacid Ethyl Ester

This protocol is a general guideline for the enzymatic synthesis of polyesters from BHMTHF, based on methods used for its precursor, BHMF.[7]

Materials:

  • This compound (BHMTHF)

  • Diacid ethyl ester (e.g., diethyl succinate, diethyl adipate)

  • Immobilized Candida antarctica Lipase B (iCALB, e.g., Novozym 435)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Molecular sieves (4 Å)

  • Reaction vessel with a nitrogen inlet and a vacuum connection.

Procedure:

  • Oligomerization:

    • In the reaction vessel, combine equimolar amounts of BHMTHF and the diacid ethyl ester in diphenyl ether.

    • Add iCALB (typically 10-20 wt% of the monomers) and activated molecular sieves.

    • Heat the mixture under a nitrogen flow at a moderate temperature (e.g., 70-90 °C) for several hours (e.g., 2-4 hours) to form oligomers.

  • Polycondensation:

    • Increase the temperature (e.g., to 90-120 °C) and apply a vacuum to the system.

    • Continue the reaction under vacuum for an extended period (e.g., 24-48 hours) to remove the ethanol byproduct and drive the polymerization towards higher molecular weights.

  • Purification:

    • Cool the reaction mixture and dissolve the polymer in a suitable solvent (e.g., chloroform).

    • Filter the solution to remove the enzyme and molecular sieves.

    • Precipitate the polyester by adding the solution to a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration and dry it under vacuum.

Visualizations

Synthesis_of_BHMTHF HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Reduction of aldehyde group BHMTHF 2,5-Bishydroxymethyl -tetrahydrofuran (BHMTHF) BHMF->BHMTHF Hydrogenation of furan ring

Caption: Synthesis pathway from HMF to BHMTHF.

Polyester_Synthesis_Workflow cluster_monomers Monomer Preparation cluster_polymerization Polymerization cluster_characterization Characterization BHMTHF BHMTHF Synthesis (Protocol 1) Melt Melt Polycondensation (Protocol 2) BHMTHF->Melt Enzymatic Enzymatic Polymerization (Protocol 3) BHMTHF->Enzymatic Diacid Dicarboxylic Acid or Ester Diacid->Melt Diacid->Enzymatic GPC GPC (Mn, PDI) Melt->GPC DSC DSC (Tg, Tm) Melt->DSC TGA TGA (Td) Melt->TGA NMR NMR (Structure) Melt->NMR Enzymatic->GPC Enzymatic->DSC Enzymatic->TGA Enzymatic->NMR

Caption: Experimental workflow for polyester synthesis.

Polymerization_Reaction BHMTHF HOCH₂-(C₄H₆O)-CH₂OH (BHMTHF) Polyester -[O-CH₂-(C₄H₆O)-CH₂-O-CO-R-CO]n- (Polyester) BHMTHF->Polyester plus1 + Diacid HOOC-R-COOH (Dicarboxylic Acid) Diacid->Polyester Water + 2n H₂O Polyester->Water

Caption: General polycondensation reaction.

References

Application of 2,5-Bis(hydroxymethyl)tetrahydrofuran in Biofuel Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF) is a biomass-derived, saturated heterocyclic diol that is emerging as a versatile platform chemical with significant potential in the renewable energy sector. As the global focus shifts towards sustainable alternatives to fossil fuels, BHMTHF and its precursors are being actively investigated for their role in the production of advanced biofuels and biofuel additives. Derived from the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF), a key intermediate in the conversion of cellulosic biomass, BHMTHF offers a green and sustainable building block for the synthesis of various fuel-related molecules.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of BHMTHF in the context of biofuel production. It is intended to serve as a comprehensive resource for researchers and professionals working in the fields of renewable energy, green chemistry, and sustainable fuel development.

Application Notes

The primary application of 2,5-bishydroxymethyltetrahydrofuran in the biofuel sector lies in its role as a precursor to valuable fuel additives. While BHMTHF itself is not typically used as a standalone fuel, its derivatives, particularly fatty acid diesters, have shown promise in enhancing the properties of conventional diesel fuels.

Key Applications:

  • Diesel Fuel Additive: Fatty acid diesters of BHMTHF have been identified as effective cetane number improvers for diesel fuel.[1] An increased cetane number leads to improved combustion quality, reduced ignition delay, and lower emissions of pollutants such as nitrogen oxides (NOx) and particulate matter.

  • Biofuel Precursor: BHMTHF serves as a crucial intermediate in the broader biorefinery concept. Its synthesis from biomass-derived HMF and subsequent conversion to fuel additives represents a significant pathway for upgrading renewable feedstocks into high-value products.

  • Precursor to 2,5-Bis(alkoxymethyl)furans (BAMFs): While the direct precursor to BAMFs is 2,5-bishydroxymethylfuran (BHMF), the hydrogenation of the furan ring to a tetrahydrofuran ring in BHMTHF can influence the properties of subsequent derivatives, potentially leading to additives with different combustion characteristics. BAMFs are recognized as promising biofuel candidates.[2][3]

Data Presentation

The synthesis of BHMTHF and its precursor, BHMF, can be achieved through various catalytic and biocatalytic routes. The following tables summarize key quantitative data from reported experimental studies.

Table 1: Catalytic Hydrogenation of 5-Hydroxymethylfurfural (HMF) to 2,5-Bis(hydroxymethyl)furan (BHMF)

CatalystTemperature (°C)Pressure (bar H₂)Reaction Time (h)HMF Conversion (%)BHMF Yield (%)Reference
Ru/Co₃O₄190- (CTH)¹6>9582[4]
Cu-ZnO100-3--[4]
Pt/MCM-41358--98.9 (selectivity)[4]
Ni₁Ga₁----98.4[5]

¹Catalytic Transfer Hydrogenation using isopropanol as the hydrogen source.

Table 2: Biocatalytic Reduction of 5-Hydroxymethylfurfural (HMF) to 2,5-Bis(hydroxymethyl)furan (BHMF)

BiocatalystSubstrate Conc. (mM)Reaction Time (h)BHMF Yield (%)Reference
Burkholderia contaminans NJPI-15100-95[6]
Burkholderia contaminans NJPI-15 (fed-batch)7004893.7[6]
Recombinant S. cerevisiae4002386.3[6]
A. subglaciale F134500-86[6]

Table 3: Synthesis of 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF) via Hydrogenation of 2,5-Bis(hydroxymethyl)furan (BHMF)

CatalystTemperature (°C)Pressure (psig H₂)Reaction Time (h)BHMF Conversion (%)BHMTHF Yield (%)ByproductsReference
Cationic Ruthenium Zeolite30-8235005100925-methyl tetrahydrofuran-2-methanol (8%)PrepChem

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2,5-Bis(hydroxymethyl)furan (BHMF) to 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF)

This protocol is adapted from a literature procedure for the synthesis of BHMTHF.

Materials:

  • 2,5-Bis(hydroxymethyl)furan (BHMF)

  • Cationic Ruthenium Zeolite catalyst

  • Methanol (solvent)

  • High-pressure autoclave (e.g., 2-gallon stainless steel stirred autoclave)

  • Hydrogen gas (high purity)

  • Cooling system for the reactor

  • Gas chromatograph (GC) for reaction monitoring

  • Distillation apparatus for purification

Procedure:

  • Reactor Charging: Charge the stainless steel autoclave with 1420.5 g of 2,5-bishydroxymethylfuran, 113.68 g of the cationic ruthenium zeolite catalyst, and 1 gallon of methanol.

  • Pressurization: Seal the autoclave and pressurize the system with hydrogen gas to 3500 psig.

  • Reaction Initiation: Begin heating the autoclave to 30°C. An exothermic reaction is expected, leading to a rapid temperature increase.

  • Temperature Control: Once the exothermic reaction starts, use the cooling system to control the temperature and maintain it at a desired level (e.g., the temperature may rise to around 82°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the gas uptake. The reaction is considered complete when the gas uptake ceases. This can be confirmed by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography to check for the disappearance of the starting material. The reaction time is typically around 5 hours.

  • Depressurization and Product Recovery: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Purification: The crude product mixture is then subjected to distillation to separate the 2,5-bishydroxymethyltetrahydrofuran from the solvent and any byproducts. A yield of approximately 92% can be expected.

Protocol 2: Synthesis of 2,5-Tetrahydrofuran Dimethyl Alcohol Fatty Acid Diester (A Biofuel Additive)

This protocol outlines the general steps for the esterification of BHMTHF with fatty acids to produce a diesel additive.

Materials:

  • 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF)

  • Fatty acid (e.g., C5 to C20 fatty acids)

  • Esterification catalyst (e.g., an acid catalyst)

  • Organic solvent (if necessary)

  • Apparatus for esterification (e.g., round-bottom flask with a reflux condenser and Dean-Stark trap for water removal)

  • Purification setup (e.g., column chromatography or distillation)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,5-bishydroxymethyltetrahydrofuran, a molar excess of the desired fatty acid, and the esterification catalyst. If a solvent is used, add it to the flask.

  • Esterification Reaction: Heat the reaction mixture to the desired temperature with stirring. If water is produced during the reaction, it should be continuously removed using a Dean-Stark trap to drive the equilibrium towards the product side.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst if it is an acid. The crude product can be washed with a basic solution (e.g., sodium bicarbonate solution) and then with water to remove unreacted fatty acid and other water-soluble impurities.

  • Purification: The crude diester is then purified using an appropriate method, such as distillation under reduced pressure or column chromatography, to obtain the pure 2,5-tetrahydrofuran dimethyl alcohol fatty acid diester.

  • Characterization: The final product should be characterized using techniques like NMR spectroscopy and Mass Spectrometry to confirm its structure and purity.

Mandatory Visualization

Biofuel_Production_Pathway Biomass Biomass (e.g., Cellulose) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Hydrogenation BHMTHF 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF) BHMF->BHMTHF Hydrogenation BAMFs 2,5-Bis(alkoxymethyl)furans (BAMFs) BHMF->BAMFs Etherification Diester BHMTHF Fatty Acid Diester BHMTHF->Diester Esterification Biofuel Biofuel / Additive BAMFs->Biofuel Diester->Biofuel

Caption: Synthesis pathway from biomass to BHMTHF-derived biofuel additives.

Experimental_Workflow Start Start: Synthesis of BHMTHF ChargeReactor Charge Autoclave: BHMF, Catalyst, Solvent Start->ChargeReactor Pressurize Pressurize with H₂ ChargeReactor->Pressurize Heat Heat to Initiate Reaction Pressurize->Heat Monitor Monitor Reaction (Gas Uptake, GC) Heat->Monitor CoolDepressurize Cool and Depressurize Monitor->CoolDepressurize Purify Purify by Distillation CoolDepressurize->Purify End End: Pure BHMTHF Purify->End

References

Application Notes and Protocols: 2,5-Bishydroxymethyl Tetrahydrofuran as a Green Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) as a potential green solvent for organic synthesis. It covers its sustainable production, physicochemical properties, and current, albeit limited, applications in organic reactions, along with detailed experimental protocols for related processes.

Introduction to this compound (BHMTHF) as a Green Solvent

This compound (CAS No. 104-80-3), also known as tetrahydrofuran-2,5-dimethanol, is a bio-derived, difunctional cyclic ether that is gaining attention as a sustainable alternative to conventional petroleum-based solvents.[1] Its derivation from renewable biomass sources aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes.[1] BHMTHF is a colorless to pale yellow, hygroscopic liquid with a high boiling point and low vapor pressure, making it a potentially safer and more environmentally benign reaction medium compared to volatile organic compounds (VOCs).[2][3][4] Its two hydroxyl groups and the ether linkage impart a high degree of polarity and the ability to act as a hydrogen bond donor, suggesting its suitability for a range of organic reactions, particularly those involving polar reagents or intermediates. While its primary industrial application to date has been as a monomer for the synthesis of polyesters and polyurethanes, its utility as a green solvent is an emerging area of interest.[1][5]

Sustainable Synthesis of BHMTHF

The "green" credentials of BHMTHF stem from its synthesis from 5-hydroxymethylfurfural (HMF), a key platform chemical derivable from the dehydration of C6 sugars found in lignocellulosic biomass. The conversion of HMF to BHMTHF is typically a two-step hydrogenation process. First, the aldehyde group of HMF is selectively reduced to a hydroxyl group to form 2,5-bis(hydroxymethyl)furan (BHMF). In the second step, the furan ring of BHMF is hydrogenated to yield the saturated tetrahydrofuran ring of BHMTHF.[6]

G cluster_0 Biomass Conversion cluster_1 Hydrogenation Steps Biomass Biomass HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Selective Hydrogenation (Aldehyde Reduction) BHMTHF 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) BHMF->BHMTHF Furan Ring Hydrogenation Green Solvent Applications Green Solvent Applications BHMTHF->Green Solvent Applications

Caption: Synthesis pathway of BHMTHF from biomass.

Physicochemical Properties of BHMTHF

The physical and chemical properties of BHMTHF are summarized in the table below. Its high boiling point, low volatility, and miscibility with water and various organic solvents make it a versatile solvent candidate.

PropertyValueReference(s)
CAS Number 104-80-3[3][7]
Molecular Formula C₆H₁₂O₃[3]
Molecular Weight 132.16 g/mol [3][7]
Appearance Colorless to pale yellow oil/liquid[2][3]
Melting Point < -50 °C[3][7]
Boiling Point 261.6 °C at 760 mmHg[3][4]
Density ~1.13 - 1.15 g/cm³ (at 20-25 °C)[3][7]
Flash Point 112.0 °C[3][4]
Refractive Index ~1.4766 - 1.4810 (at 17.5-25 °C)[3][4][7]
Solubility Miscible with water, methanol, ethanol, acetone. Slightly soluble in ethyl acetate.[4][7]
Vapor Pressure 0.002 mmHg at 25°C[4]
pKa 14.14 ± 0.10 (Predicted)[3][4]

Application Notes and Protocols

While BHMTHF is described as a solvent in chemical literature and commercial documentation, specific, detailed experimental protocols for its use as a primary solvent in named organic reactions (e.g., Suzuki, Heck, Aldol, etc.) are not yet widely published. Its structural similarity to other polar, protic solvents and its bio-derivation make it a strong candidate for future development in this area.

For researchers interested in exploring the utility of BHMTHF as a green solvent, a general workflow for testing its efficacy in a given organic reaction is proposed below. This protocol should be adapted based on the specific requirements of the reaction being investigated.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Analysis Reactants Reactants Reaction_Vessel Combine in Reaction Vessel Reactants->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel BHMTHF BHMTHF (Solvent) BHMTHF->Reaction_Vessel Heating_Stirring Heating & Stirring Reaction_Vessel->Heating_Stirring Monitoring Monitor by TLC/GC/LC-MS Heating_Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for testing BHMTHF as a solvent.

Methodology:

  • Solubility Check: Before setting up the reaction, confirm the solubility of all reactants, catalysts, and reagents in BHMTHF at the intended reaction temperature.

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and reflux condenser (if heating), charge the reactants and catalyst. Add BHMTHF as the solvent to achieve the desired concentration.

  • Reaction Conditions: Stir the mixture at the desired temperature. The high boiling point of BHMTHF allows for a wide range of reaction temperatures.

  • Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will be highly dependent on the properties of the product. Due to the high boiling point and water miscibility of BHMTHF, standard aqueous work-up followed by extraction with a less polar, volatile organic solvent is a viable strategy.

  • Isolation and Purification: After extraction, the organic layers can be combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent evaporated under reduced pressure to yield the crude product. The high boiling point of BHMTHF may require high vacuum for its removal. The crude product can then be purified by standard techniques such as column chromatography or recrystallization.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product BHMF 2,5-Bis(hydroxymethyl)furan (BHMF - Diene) Heating Heating (e.g., 80 °C) BHMF->Heating Maleimide N-Phenylmaleimide Derivative (Dienophile) Maleimide->Heating Solvent Solvent (e.g., Acetonitrile, Water) Solvent->Heating Adduct Diels-Alder Adduct (Endo/Exo Isomers) Heating->Adduct [4+2] Cycloaddition

Caption: Diels-Alder reaction of BHMF with a dienophile.

Materials:

  • 2,5-Bis(hydroxymethyl)furan (BHMF)

  • N-(4-hydroxyphenyl)maleimide (or other suitable dienophile)

  • Acetonitrile (or water, or other suitable solvent)

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

Procedure (adapted from literature): [8][10]

  • Reactant Preparation: In a round-bottom flask, dissolve 2,5-bis(hydroxymethyl)furan (1.0 equivalent) and the N-phenylmaleimide derivative (e.g., 1.0 equivalent) in the chosen solvent (e.g., acetonitrile) to a suitable concentration.

  • Reaction Execution: Heat the reaction mixture with stirring to a specified temperature (e.g., 80 °C) and maintain for the required reaction time (this can range from a few hours to 24 hours).

  • Monitoring: Monitor the reaction progress by TLC or another suitable analytical method until the starting materials are consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure. The crude product is then subjected to an appropriate work-up, which may involve extraction with a suitable solvent (e.g., ethyl acetate).[8]

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure Diels-Alder adduct. The ratio of endo to exo isomers can be determined by techniques such as ¹H NMR spectroscopy.

Quantitative Data from a Representative Diels-Alder Reaction of BHMF: [10]

EntryDienophileSolventTemperature (°C)Time (h)Yield (%)Endo:Exo Ratio
1N-(4-hydroxyphenyl)maleimideAcetonitrile80247186:14
2N-phenylmaleimideWater100126590:10

Conclusion and Future Outlook

This compound presents a compelling profile as a sustainable, bio-derived solvent for organic synthesis. Its favorable physical properties, such as a high boiling point and polarity, make it a promising candidate to replace more hazardous, petroleum-derived solvents. However, the current body of scientific literature lacks detailed application notes and protocols for its use as a primary reaction medium in a wide range of organic transformations. The information presented here provides a foundation for its properties and potential, but further research and development are needed to fully explore and validate its performance as a green solvent. The provided general protocol offers a starting point for researchers to investigate BHMTHF in their own specific applications, which will be crucial for expanding its role in sustainable chemistry.

References

Synthesis of Novel Nucleoside Analogues from 2,5-Bishydroxymethyl Tetrahydrofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel nucleoside analogues utilizing the bio-derived starting material, 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF). This platform chemical, accessible from the dehydration of fructose, presents a versatile scaffold for the generation of diverse nucleoside analogues with potential therapeutic applications. The following sections detail the synthetic strategy, experimental procedures, and relevant data for the efficient production of these target compounds.

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to interfere with cellular or viral enzymatic processes, leading to the inhibition of DNA or RNA synthesis and subsequent therapeutic effects. The quest for novel nucleoside analogues with improved efficacy, selectivity, and resistance profiles is a continuous effort in medicinal chemistry. This compound (BHMTHF) emerges as an attractive and sustainable starting material for the synthesis of a unique class of acyclic nucleoside analogues. Its flexible tetrahydrofuran core mimics the sugar moiety of natural nucleosides, while the two primary hydroxyl groups offer convenient handles for chemical modification and coupling to various nucleobases. Some nucleoside analogues incorporating a tetrahydrofuran moiety have demonstrated interesting biological activities, including anti-Epstein-Barr virus (EBV) activity.[1]

This document outlines a comprehensive four-step synthetic pathway from BHMTHF to the target nucleoside analogues, encompassing:

  • Step 1: Synthesis of the Starting Material: Hydrogenation of 2,5-Bis(hydroxymethyl)furan (BHMF) to yield this compound (BHMTHF).

  • Step 2: Selective Monoprotection: Introduction of a silyl protecting group to differentiate the two primary hydroxyl groups of BHMTHF.

  • Step 3: Activation and Nucleobase Coupling: Activation of the remaining free hydroxyl group and subsequent N-alkylation of a chosen nucleobase.

  • Step 4: Deprotection: Removal of the silyl protecting group to yield the final nucleoside analogue.

Synthesis of Starting Material: this compound (BHMTHF)

The starting material, BHMTHF, can be efficiently synthesized by the catalytic hydrogenation of 2,5-Bis(hydroxymethyl)furan (BHMF), which is readily available from the reduction of 5-hydroxymethylfurfural (HMF).[2][3][4][5]

Experimental Protocol: Catalytic Hydrogenation of BHMF

This protocol is based on the hydrogenation of furan derivatives to their tetrahydrofuran counterparts.[3]

Materials:

  • 2,5-Bis(hydroxymethyl)furan (BHMF)

  • Methanol (MeOH)

  • Ruthenium on Carbon (Ru/C, 5 wt%) catalyst

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, prepare a solution of 2,5-Bis(hydroxymethyl)furan (1.0 eq) in methanol.

  • Add 5 wt% Ru/C catalyst to the solution (catalyst loading can be optimized, typically 1-5 mol%).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with vigorous stirring.

  • Monitor the reaction progress by tracking hydrogen uptake or by analyzing aliquots using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • The crude product can be purified by distillation or column chromatography if necessary.

Quantitative Data for BHMTHF Synthesis

The following table summarizes typical reaction conditions and yields for the hydrogenation of BHMF to BHMTHF based on literature reports.

CatalystSolventTemperature (°C)H₂ Pressure (bar)Time (h)BHMF Conversion (%)BHMTHF Selectivity (%)Reference
Ru/MgO-ZrO₂Water130~27.62>99Controlled by pH[3]
Cu₂₀-Ru₂-PMOEthanol100503>99High[3]
Ru(OH)x/ZrO₂Water120156>99High[3]

Synthetic Pathway to Nucleoside Analogues

The overall synthetic workflow from BHMTHF to the final nucleoside analogue is depicted below.

G cluster_start Starting Material Synthesis BHMTHF 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) Protected_BHMTHF Mono-protected BHMTHF BHMTHF->Protected_BHMTHF Step 2: Selective Monoprotection Activated_Intermediate Activated Intermediate Protected_BHMTHF->Activated_Intermediate Step 3a: Activation Protected_Analogue Protected Nucleoside Analogue Activated_Intermediate->Protected_Analogue Step 3b: Nucleobase Coupling Final_Analogue Final Nucleoside Analogue Protected_Analogue->Final_Analogue Step 4: Deprotection HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Reduction BHMF->BHMTHF Step 1: Hydrogenation G cluster_synthesis Synthesis of Nucleoside Analogue cluster_purification Purification BHMTHF 2,5-Bishydroxymethyl Tetrahydrofuran Mono_Protected Mono-TBDMS-Protected Intermediate BHMTHF->Mono_Protected TBDMSCl, Imidazole, DCM Coupled_Product Protected Nucleoside Analogue Mono_Protected->Coupled_Product Nucleobase, PPh₃, DEAD, THF Final_Product Final Nucleoside Analogue Coupled_Product->Final_Product TBAF, THF Purification Column Chromatography or HPLC Final_Product->Purification G Nucleoside_Analogue Nucleoside Analogue (Prodrug) Monophosphate Monophosphate Nucleoside_Analogue->Monophosphate Cellular Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Triphosphate (Active Drug) Diphosphate->Triphosphate Cellular Kinases Viral_Polymerase Viral Polymerase Triphosphate->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation into Growing DNA/RNA

References

Application Notes and Protocols for the Polymerization of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bishydroxymethyl tetrahydrofuran (BHMTHF), a bio-based diol derived from the hydrogenation of 5-hydroxymethylfurfural (HMF), is a promising monomer for the synthesis of sustainable and renewable polyesters.[1][2] Its saturated heterocyclic structure offers a unique combination of rigidity and flexibility, leading to polymers with distinct properties compared to their furan-based or purely aliphatic counterparts. The incorporation of the BHMTHF moiety into polymer chains can result in materials with reduced crystallinity, enhanced hydrophilicity, and tailored thermal properties.[3] This document provides detailed protocols for the polymerization of BHMTHF, primarily focusing on melt polycondensation with various dicarboxylic acids.

Data Presentation

The properties of polyesters derived from BHMTHF are highly dependent on the choice of the comonomer, typically a dicarboxylic acid. The following tables summarize key quantitative data from the literature to facilitate comparison.

Table 1: Thermal Properties of BHMTHF-Based Polyesters

Co-monomerPolymer NameGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Succinic AcidPoly(tetrahydrofurandimethylene succinate)-Amorphous-
Adipic AcidPoly(tetrahydrofurandimethylene adipate)-Amorphous-
Terephthalic AcidPoly(tetrahydrofurandimethylene terephthalate) (PTT)69.6Amorphous-
2,5-Furandicarboxylic Acid (FDCA)Poly(tetrahydrofurandimethylene furandicarboxylate) (PTF)76.8Amorphous-

Data sourced from multiple studies on BHMTHF-based polyesters.

Table 2: Molecular Weight and Polydispersity of BHMTHF-Based Polyesters

Co-monomerCatalystNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Adipic AcidTitanium(IV) isopropoxideData not consistently reportedData not consistently reportedData not consistently reported
Sebacic AcidTitanium(IV) isopropoxideData not consistently reportedData not consistently reportedData not consistently reported
1,12-Dodecanedioic AcidTitanium(IV) isopropoxideData not consistently reportedData not consistently reportedData not consistently reported

Note: Detailed molecular weight data for BHMTHF-based polyesters is not as widely reported as for its furan-based analogue, BHMF. For BHMF-based polyesters synthesized via enzymatic bulk polymerization, number-average molecular weights of up to 14,000 g/mol have been achieved.[4]

Experimental Protocols

The most common method for synthesizing high molecular weight polyesters from BHMTHF is melt polycondensation. This is a two-stage process involving an initial esterification step followed by a polycondensation step under high vacuum and temperature.

Protocol 1: Melt Polycondensation of BHMTHF with Adipic Acid

This protocol describes the synthesis of poly(this compound adipate).

Materials:

  • This compound (BHMTHF), polymer grade

  • Adipic acid, polymer grade

  • Titanium(IV) isopropoxide (TIS) or other suitable catalyst (e.g., tetrabutyl titanate(IV) (TBT), tin(II) 2-ethylhexanoate (TEH), or dibutyltin(IV) oxide (DBTO))[5]

  • High-purity nitrogen gas

  • Argon gas (optional, for inert atmosphere)

  • Solvents for purification (e.g., chloroform, methanol)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, a nitrogen/vacuum inlet, a condenser, and a collection flask.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Standard laboratory glassware.

Procedure:

Stage 1: Esterification

  • Reactor Setup: Assemble the glass reactor and ensure all joints are properly sealed. Purge the entire system with high-purity nitrogen for at least 30 minutes to remove oxygen and moisture.

  • Charging Monomers: Charge the reactor with equimolar amounts of this compound and adipic acid. A slight excess of the diol (e.g., 1.1:1 molar ratio of BHMTHF to adipic acid) can be used to compensate for any potential loss during the reaction.

  • Catalyst Addition: Add the catalyst to the monomer mixture. A typical catalyst concentration is in the range of 200-500 ppm relative to the total weight of the monomers.

  • Initial Heating: While maintaining a slow nitrogen flow, begin heating the reactor. Gradually increase the temperature to 160-180°C with constant stirring.

  • Water Removal: As the esterification reaction proceeds, water will be generated and distill out of the reactor. Continue this stage until the majority of the theoretical amount of water has been collected in the collection flask. This stage typically takes 2-4 hours.

Stage 2: Polycondensation

  • Temperature Increase: After the esterification stage, gradually increase the temperature of the reaction mixture to 200-220°C.

  • Vacuum Application: Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This gradual reduction is crucial to prevent excessive foaming of the increasingly viscous polymer melt.

  • Polycondensation: Continue the reaction under high vacuum and elevated temperature for several hours (typically 3-6 hours). The progress of the polymerization can be monitored by the increase in the viscosity of the melt (observed through the torque on the mechanical stirrer).

  • Reaction Termination: Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

  • Polymer Isolation and Purification: The resulting polyester can be removed from the reactor once it has cooled. For purification, the polymer can be dissolved in a suitable solvent like chloroform and then precipitated by adding it to a non-solvent such as cold methanol. The purified polymer should then be dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Mandatory Visualization

experimental_workflow Experimental Workflow for BHMTHF Polymerization cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_post Post-Polymerization cluster_char Characterization Monomer_Purification Monomer Purification (BHMTHF & Diacid) Reactor_Setup Reactor Setup & Purging Monomer_Purification->Reactor_Setup Charging Charging Monomers & Catalyst Reactor_Setup->Charging Esterification Stage 1: Esterification (160-180°C, N2) Charging->Esterification Polycondensation Stage 2: Polycondensation (200-220°C, Vacuum) Esterification->Polycondensation Isolation Polymer Isolation Polycondensation->Isolation Purification Purification (Dissolution & Precipitation) Isolation->Purification Drying Drying Purification->Drying Characterization Polymer Characterization (GPC, NMR, DSC, TGA) Drying->Characterization

Caption: Workflow for the melt polycondensation of BHMTHF.

Signaling Pathways and Logical Relationships

The polymerization of BHMTHF with a dicarboxylic acid via melt polycondensation follows a step-growth mechanism. The logical relationship between the key stages is depicted in the diagram below.

logical_relationship Logical Flow of BHMTHF Polycondensation Start Start: Equimolar Monomers + Catalyst Esterification Esterification: Formation of Oligomers + Water Byproduct Start->Esterification Water_Removal Condition: Removal of Water (Le Chatelier's Principle) Esterification->Water_Removal Polycondensation Polycondensation: Chain Growth to High Molecular Weight Polymer Water_Removal->Polycondensation High_Vacuum Condition: High Vacuum & High Temperature Polycondensation->High_Vacuum End End: High Molecular Weight Polyester Polycondensation->End High_Vacuum->Polycondensation Drives equilibrium towards polymer

Caption: Logical flow of BHMTHF polycondensation reaction.

References

Application Notes and Protocols for 2,5-Bishydroxymethyl Tetrahydrofuran as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) as a crosslinking agent in the synthesis of polymeric materials. This document includes its chemical properties, potential applications, and detailed experimental protocols for the synthesis of crosslinked polyesters and polyurethanes.

Introduction to this compound (BHMTHF)

This compound is a bio-derivable diol that serves as a valuable building block in sustainable polymer chemistry.[1] Its saturated tetrahydrofuran ring provides greater thermal and chemical stability compared to its furan-based precursor, 2,5-bis(hydroxymethyl)furan (BHMF). The two primary hydroxyl groups of BHMTHF allow it to react with various functional groups, such as carboxylic acids and isocyanates, to form polyesters and polyurethanes. While often used as a monomer to build the main polymer chain, its difunctional nature allows for the creation of crosslinked networks when combined with monomers of higher functionality, acting as a branching or crosslinking point.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of BHMTHF is presented in Table 1. Understanding these properties is crucial for designing appropriate reaction conditions and for the storage and handling of the compound.

PropertyValue
CAS Number 104-80-3
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Appearance Pale yellow oil
Boiling Point 265 °C at 760 mmHg
Solubility Slightly soluble in ethyl acetate and methanol
Storage Store at -20°C under an inert atmosphere; hygroscopic and light-sensitive

Applications in Crosslinked Polymer Synthesis

BHMTHF is a versatile monomer that can be incorporated into various polymer systems to create crosslinked networks. These networks can enhance the mechanical properties, thermal stability, and solvent resistance of the resulting materials.

Crosslinked Polyesters

BHMTHF can be used in the synthesis of crosslinked polyesters through condensation polymerization with di- and tri-functional carboxylic acids or their derivatives. The inclusion of a tri-functional monomer, such as trimellitic anhydride or citric acid, along with BHMTHF and a dicarboxylic acid, will lead to the formation of a three-dimensional polymer network. The extent of crosslinking can be controlled by adjusting the molar ratio of the diol, diacid, and tri-functional acid.

Table 2: Expected Impact of BHMTHF Concentration on Crosslinked Polyester Properties

PropertyEffect of Increasing BHMTHF/Tri-acid RatioRationale
Gel Fraction IncreaseHigher degree of network formation.
Swelling Ratio DecreaseA more tightly crosslinked network restricts solvent uptake.[2][3]
Tensile Strength & Modulus IncreaseIncreased network density leads to a stiffer and stronger material.
Elongation at Break DecreaseReduced chain mobility in a more rigid network.
Glass Transition Temperature (Tg) IncreaseRestricted segmental motion of the polymer chains.
Crosslinked Polyurethanes

In polyurethane synthesis, BHMTHF can act as a chain extender or a crosslinker. When reacted with a diisocyanate, it forms linear polyurethane chains. However, when a polyisocyanate with a functionality greater than two (e.g., polymeric MDI or a tri-isocyanate) is used, BHMTHF contributes to the formation of a crosslinked network.

Table 3: Expected Impact of BHMTHF on Crosslinked Polyurethane Properties

PropertyEffect of Increasing BHMTHF/Polyisocyanate RatioRationale
Hardness IncreaseIncreased crosslink density.
Solvent Resistance IncreaseA more robust network is less susceptible to solvent penetration.
Flexibility DecreaseThe material becomes more rigid with a higher degree of crosslinking.
Thermal Stability IncreaseThe covalent network structure enhances thermal resistance.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of crosslinked polymers using BHMTHF.

Protocol 1: Synthesis of a Crosslinked Polyester

This protocol describes the synthesis of a crosslinked polyester using BHMTHF, a dicarboxylic acid, and a tricarboxylic acid via melt polycondensation.

Materials:

  • This compound (BHMTHF)

  • Adipic acid (or other dicarboxylic acid)

  • Citric acid (or other tricarboxylic acid)

  • Esterification catalyst (e.g., titanium (IV) isopropoxide)

  • Nitrogen gas supply

  • High-vacuum pump

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and condenser

Procedure:

  • Monomer Charging: In the reaction vessel, combine BHMTHF, adipic acid, and citric acid in the desired molar ratio. For example, a starting point could be a molar ratio of 1.1:0.9:0.1 (BHMTHF:Adipic Acid:Citric Acid).

  • Catalyst Addition: Add the esterification catalyst (e.g., 250 ppm of titanium (IV) isopropoxide).

  • First Stage (Esterification):

    • Heat the reaction mixture to 160-180°C under a slow stream of nitrogen gas with mechanical stirring.

    • Water will be produced as a byproduct and should be collected in the condenser.

    • Maintain these conditions for 2-4 hours or until the majority of the water has been removed.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply a vacuum (reducing the pressure to <1 mbar) to facilitate the removal of the remaining water and any unreacted monomers.

    • Continue the reaction under high vacuum for 4-8 hours. The viscosity of the mixture will increase significantly as the polymer molecular weight and crosslinking increase.

  • Product Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting crosslinked polyester can be removed from the reactor. Depending on the degree of crosslinking, the material may be a rigid solid.

Characterization:

  • Gel Fraction: The extent of crosslinking can be determined by measuring the insoluble fraction of the polymer in a suitable solvent (e.g., chloroform or THF).

  • Swelling Ratio: The swelling behavior of the crosslinked polyester can be assessed by immersing a sample of known weight in a solvent and measuring its weight gain at equilibrium.[2][3]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg), and Thermogravimetric Analysis (TGA) can be used to evaluate the thermal stability of the polymer.

Protocol 2: Synthesis of a Crosslinked Polyurethane

This protocol outlines the synthesis of a crosslinked polyurethane using BHMTHF and a polymeric isocyanate.

Materials:

  • This compound (BHMTHF)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF, if solution polymerization is desired)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer and nitrogen inlet

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is carried out under a dry nitrogen atmosphere to prevent side reactions of the isocyanate with moisture.

  • Monomer and Catalyst Solution:

    • In the reaction vessel, dissolve BHMTHF in anhydrous THF (if applicable).

    • Add the catalyst (e.g., 0.1 wt% DBTDL) to the BHMTHF solution and stir until homogeneous.

  • Isocyanate Addition:

    • Slowly add the pMDI to the BHMTHF solution with vigorous stirring. The NCO:OH molar ratio should be controlled to achieve the desired properties (a ratio of 1.05:1 is a common starting point).

    • An exothermic reaction will occur. Maintain the reaction temperature at 50-70°C.

  • Curing:

    • Continue stirring for 1-2 hours at the reaction temperature.

    • Pour the reaction mixture into a mold and cure in an oven at 80-100°C for 12-24 hours to complete the crosslinking reaction.

  • Product Recovery:

    • After curing, allow the mold to cool to room temperature.

    • Demold the crosslinked polyurethane material.

Characterization:

  • Mechanical Testing: The hardness (Shore durometer), tensile strength, and elongation at break of the polyurethane can be measured according to ASTM standards.

  • Thermal Analysis: DSC and TGA can be used to determine the thermal properties of the crosslinked polyurethane.

  • Solvent Resistance: The resistance to swelling in various solvents (e.g., toluene, ethanol) can be evaluated by measuring the change in weight and dimensions of a sample after immersion.

Visualizations

Logical Workflow for Crosslinked Polyester Synthesis

Polyester_Synthesis Monomers Monomer Charging (BHMTHF, Diacid, Tri-acid) Catalyst Catalyst Addition (e.g., Ti(OiPr)4) Monomers->Catalyst Esterification First Stage: Esterification (160-180°C, N2) Catalyst->Esterification Polycondensation Second Stage: Polycondensation (200-220°C, Vacuum) Esterification->Polycondensation Product Crosslinked Polyester Polycondensation->Product

Caption: Workflow for the synthesis of a crosslinked polyester using BHMTHF.

Relationship between Reactants and Crosslinked Polyurethane Network

Polyurethane_Network BHMTHF BHMTHF (Diol) Network Crosslinked Polyurethane Network BHMTHF->Network Polyol Macroglycol (Polyol) Polyol->Network pMDI Polymeric MDI (pMDI) (Functionality > 2) pMDI->Network Catalyst Catalyst (e.g., DBTDL) Catalyst->Network  facilitates

Caption: Formation of a crosslinked polyurethane network from BHMTHF and other reactants.

Safety and Handling

  • This compound: Handle in a well-ventilated area. It is hygroscopic and light-sensitive, so store accordingly. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isocyanates: Highly reactive and toxic. All work with isocyanates must be conducted in a fume hood with appropriate respiratory protection. Avoid contact with skin and eyes.

  • Catalysts and Solvents: Refer to the Safety Data Sheet (SDS) for each specific chemical for detailed handling and disposal information.

By following these guidelines and protocols, researchers can effectively utilize this compound to develop novel, sustainable, and high-performance crosslinked polymeric materials for a variety of applications.

References

experimental procedure for the oxidation of 2,5-Bishydroxymethyl Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of bio-based platform chemicals is a cornerstone of sustainable chemistry, enabling the synthesis of valuable monomers and intermediates from renewable feedstocks. 2,5-Bishydroxymethyl tetrahydrofuran (BHMTHF), also known as tetrahydrofuran-2,5-dimethanol (THFDM), is a key derivative of 5-hydroxymethylfurfural (HMF) and serves as a versatile building block. Its oxidation to tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is of significant interest for the polymer industry. This application note provides a detailed experimental protocol for the aerobic oxidation of BHMTHF to THFDCA using a heterogeneous gold catalyst supported on hydrotalcite.

Overview of the Synthetic Pathway

The experimental procedure involves the catalytic oxidation of the two primary alcohol functional groups of this compound to carboxylic acids. This process utilizes a hydrotalcite-supported gold nanoparticle catalyst in an aqueous medium under a pressurized air atmosphere. The reaction proceeds through an intermediate, 5-(hydroxymethyl) tetrahydrofuran-2-carboxylic acid (THFCA), before yielding the final dicarboxylic acid product.

Oxidation_Pathway BHMTHF 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) Intermediate 5-(Hydroxymethyl) tetrahydrofuran- 2-carboxylic acid (THFCA) BHMTHF->Intermediate Oxidation THFDCA Tetrahydrofuran-2,5- dicarboxylic acid (THFDCA) Intermediate->THFDCA Oxidation

Caption: Reaction pathway for the oxidation of BHMTHF to THFDCA.

Experimental Protocol

This protocol is based on the successful synthesis of THFDCA from THFDM using a hydrotalcite-supported gold catalyst.[1][2][3][4][5]

Materials:

  • This compound (THFDM, >99% purity)[1][5]

  • Hydrotalcite (HT) support (e.g., Mg/Al molar ratio of 1)[1]

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)[1]

  • Deionized water (Milli-Q or equivalent)[1]

  • Pressurized air[1]

Equipment:

  • Stainless-steel autoclave reactor

  • Magnetic stirrer with heating capabilities

  • Filtration apparatus

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation

Procedure:

  • Catalyst Preparation (Deposition-Precipitation):

    • Prepare an aqueous solution of HAuCl₄.

    • Suspend the hydrotalcite support in deionized water.

    • Add the HAuCl₄ solution to the hydrotalcite suspension under vigorous stirring.

    • Adjust the pH to the desired level (e.g., using NaOH) to precipitate the gold precursor onto the support.

    • After aging, filter, wash the catalyst thoroughly with deionized water, and dry.

    • Calcination and/or reduction of the catalyst may be performed to generate gold nanoparticles.

  • Oxidation Reaction:

    • Charge the stainless-steel autoclave with a 0.02 M aqueous solution of this compound (30 mL).[1]

    • Add the hydrotalcite-supported gold catalyst (approximately 0.17 g, with a substrate to gold molar ratio of about 40:1).[1]

    • Seal the reactor and pressurize it with air to 30 bar.[1]

    • Heat the reaction mixture to 110 °C while stirring at 600 rpm.[1][2][3][4][5]

    • Maintain these conditions for 7 hours to achieve a high yield of THFDCA.[1][2][3][4][5]

  • Product Isolation and Analysis:

    • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

    • Filter the reaction mixture to remove the solid catalyst.

    • Analyze the filtrate using HPLC to determine the conversion of BHMTHF and the yield of THFDCA and any intermediates.

    • The structure and purity of the isolated product can be confirmed by ¹H NMR spectroscopy.[1][5]

Data Presentation

The following table summarizes the key quantitative data for the oxidation of BHMTHF to THFDCA.

ParameterValueReference
SubstrateThis compound (THFDM)[1][5]
Substrate Concentration0.02 M in water[1]
CatalystGold supported on hydrotalcite (~2 wt% Au)[1][2][3][4][5]
Substrate to Gold Molar Ratio40:1[1]
Reaction Temperature110 °C[1][2][3][4][5]
Air Pressure30 bar[1][2][3][4][5]
Reaction Time7 hours[1][2][3][4][5]
Stirring Speed600 rpm[1]
Yield of THFDCA 91% [1][2][3][4][5]

Experimental Workflow

The following diagram illustrates the overall workflow from catalyst preparation to product analysis.

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_analysis Product Analysis cat_prep1 Suspend Hydrotalcite in Water cat_prep2 Add HAuCl4 Solution cat_prep1->cat_prep2 cat_prep3 Precipitate Gold Precursor cat_prep2->cat_prep3 cat_prep4 Filter, Wash, and Dry cat_prep3->cat_prep4 react1 Charge Autoclave with BHMTHF Solution and Catalyst cat_prep4->react1 Catalyst react2 Pressurize with Air (30 bar) react1->react2 react3 Heat to 110°C with Stirring react2->react3 react4 Maintain for 7 hours react3->react4 analysis1 Cool and Depressurize react4->analysis1 analysis2 Filter to Remove Catalyst analysis1->analysis2 analysis3 Analyze Filtrate by HPLC analysis2->analysis3 analysis4 Characterize by NMR analysis3->analysis4

References

Application Notes and Protocols: The Role of Tetrahydrofuran Scaffolds in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Bis(hydroxymethyl) tetrahydrofuran (BHMTHF) is a bio-based, versatile chemical intermediate derived from renewable resources.[1][2][3][4] Its structure, featuring a central tetrahydrofuran ring with two hydroxymethyl groups, makes it an attractive building block for various chemical syntheses. In the context of pharmaceutical development, while BHMTHF itself is not typically a direct precursor, a closely related and stereochemically defined derivative, the bis-tetrahydrofuran (bis-THF) core, is a critical component in a leading antiretroviral drug.

Specifically, the chiral molecule (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a key intermediate in the synthesis of Darunavir, a potent HIV-1 protease inhibitor.[5][6][7][8] The precise stereochemistry of this bis-THF moiety is crucial for its high binding affinity to the HIV-1 protease active site. Established synthetic routes to this vital pharmaceutical intermediate do not typically start from the achiral 2,5-bis(hydroxymethyl) tetrahydrofuran due to the significant challenge of controlling the formation of three contiguous chiral centers. Instead, stereoselective syntheses commencing from chiral precursors are the preferred and practical approaches.

These application notes will detail the established, stereoselective synthetic protocols for producing the pharmaceutically vital (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol intermediate.

I. Stereoselective Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from a Chiral Glyceraldehyde Derivative

This synthetic pathway utilizes the inherent chirality of (S)-2,3-O-isopropylideneglyceraldehyde to establish the required stereocenters. The key steps involve a diastereoselective Michael addition, a Nef oxidation, and subsequent cyclization and reduction steps.[5][7]

Experimental Protocol

Step 1: Synthesis of the α,β-unsaturated ester

A solution of (S)-2,3-O-isopropylideneglyceraldehyde in a suitable solvent is reacted with a Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane, to yield the corresponding α,β-unsaturated ester.

Step 2: Diastereoselective Michael Addition of Nitromethane

The α,β-unsaturated ester is subjected to a Michael addition with nitromethane in the presence of a suitable base. This reaction proceeds with high diastereoselectivity, favoring the formation of the syn-congener.[5][7]

Step 3: Nef Oxidation and Cyclization to Lactone Acetal

The nitroalkane from the previous step undergoes a Nef oxidation to reveal a carbonyl group, which then spontaneously cyclizes to form a lactone acetal.[7]

Step 4: Reduction and Final Cyclization to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

The lactone acetal is reduced, typically with a hydride reducing agent, and the resulting intermediate is then cyclized under acidic conditions to afford the final product, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[5][7][9]

Quantitative Data

StepKey ReagentsSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
1(Carbethoxymethylene)triphenylphosphoraneDichloromethaneRoom Temp>95N/A[5]
2Nitromethane, DBUTHF-20~85>20:1[5]
3NaOMe, H2SO4Methanol0 to RT~70N/A[7]
4LiBH4, HClTHF, Water-10 to 50~80N/A[9]

Synthetic Workflow

G A (S)-2,3-O-isopropylideneglyceraldehyde B α,β-Unsaturated Ester A->B Wittig Reaction C syn-Nitroalkane Adduct B->C Michael Addition D Lactone Acetal C->D Nef Oxidation & Cyclization E (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol D->E Reduction & Cyclization

Caption: Synthesis of the bis-THF core of Darunavir from a glyceraldehyde derivative.

II. Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate

This practical synthetic route leverages the chirality of naturally occurring isocitric acid. The key transformation involves the reduction of a tertiary amide derived from isocitrate, followed by an acid-catalyzed cyclization cascade.[6][10]

Experimental Protocol

Step 1: Formation of the Cyclic Anhydride

Monopotassium isocitrate is treated with acetic anhydride to form the corresponding cyclic anhydride.[6]

Step 2: Amide Formation

The cyclic anhydride is reacted with an amine, such as N-methylaniline, to yield a tertiary amide.[6]

Step 3: Reduction and Cyclization

The tertiary amide and ester functionalities are reduced with a strong reducing agent like lithium aluminum hydride (LAH). The reaction is then quenched with acid, which facilitates a cyclization cascade to form the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[6][10]

Quantitative Data

StepKey ReagentsSolventTemperature (°C)Yield (%)Reference
1Acetic AnhydrideCyclopentyl methyl ether100-105High[6]
2N-Methylaniline, PyridineCyclopentyl methyl etherRoom Temp~80[10]
3Lithium Aluminum Hydride, H2SO4THF, Water-10 to 20~55 (overall)[6]

Synthetic Workflow

G A Monopotassium Isocitrate B Cyclic Anhydride A->B Acetic Anhydride C Tertiary Amide B->C N-Methylaniline D (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol C->D LAH Reduction & Acid-catalyzed Cyclization

Caption: Synthesis of the bis-THF intermediate from isocitrate.

III. Application in the Synthesis of Darunavir

The enantiomerically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a pivotal intermediate for the synthesis of Darunavir. It is typically activated and then coupled with the sulfonamide core of the drug molecule.

Experimental Protocol

Step 1: Activation of the Bis-THF Alcohol

(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is reacted with a coupling agent such as disuccinimidyl carbonate (DSC) or 1,1'-carbonyldiimidazole (CDI) to form an activated carbonate intermediate.[11]

Step 2: Coupling with the Sulfonamide Moiety

The activated bis-THF intermediate is then reacted with the appropriate sulfonamide fragment to form the carbamate linkage present in Darunavir.[12][13]

Quantitative Data

StepKey ReagentsSolventTemperature (°C)Yield (%)Reference
1Disuccinimidyl Carbonate (DSC)AcetonitrileRoom TempHigh[11]
2Sulfonamide precursor, BaseDichloromethane/Water40-45~70-80[13]

Logical Relationship in Darunavir Synthesis

G A (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol B Activated Bis-THF Carbonate A->B Activation (e.g., DSC) D Darunavir B->D Coupling C Sulfonamide Core C->D

Caption: Final coupling step in the synthesis of Darunavir.

While 2,5-bis(hydroxymethyl) tetrahydrofuran is a valuable bio-derived chemical, its direct application in the synthesis of complex, stereochemically defined pharmaceutical intermediates like the core of Darunavir is not a feasible strategy. The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol necessitates stereocontrolled methods, which are efficiently achieved by starting with readily available chiral molecules. The protocols detailed above represent established and scalable methods for producing this critical pharmaceutical intermediate, highlighting the importance of asymmetric synthesis in modern drug development.

References

Application Notes and Protocols for the Catalytic Conversion of 2,5-Bishydroxymethyl Tetrahydrofuran to Other Furans and Diols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,5-Bishydroxymethyl tetrahydrofuran (BHMTHF), a biomass-derived platform chemical, is a valuable intermediate in the synthesis of various furan derivatives and linear diols. These products have significant applications in the production of biofuels, polymers, and specialty chemicals. This document provides detailed application notes and experimental protocols for the catalytic conversion of BHMTHF into other valuable compounds, including 2,5-dimethyltetrahydrofuran (DMTHF), 1,6-hexanediol (1,6-HDO), and 2,5-bis(alkoxymethyl)tetrahydrofurans.

I. Catalytic Hydrogenolysis of this compound to 1,6-Hexanediol

The hydrogenolysis of BHMTHF to 1,6-hexanediol is a key transformation for producing this important polymer precursor from renewable resources. This process typically involves the use of bifunctional catalysts that facilitate both dehydration and hydrogenation steps.

Data Presentation:

Table 1: Catalytic Systems for the Hydrogenolysis of BHMTHF to 1,6-Hexanediol

CatalystSupportTemperature (°C)H₂ Pressure (MPa)SolventBHMTHF Conversion (%)1,6-HDO Yield (%)Reference
Rh-ReOₓSiO₂1205Water/THF>9586[1]
Ir-ReOₓSiO₂1205Water/THF~90Lower than Rh-ReOₓ[1]
Pd/SiO₂ + Ir-ReOₓ/SiO₂ (double-layered)SiO₂1007Water/THF100 (from HMF)57.8 (from HMF)[2]
PtRuHydroxyapatite1202Methanol85 (from HMF)62 (from HMF)[3]
Experimental Protocol: Hydrogenolysis of BHMTHF using Rh-ReOₓ/SiO₂

This protocol is adapted from studies on the hydrogenolysis of furan derivatives to diols.[1][4]

Materials:

  • This compound (BHMTHF)

  • Rh-ReOₓ/SiO₂ catalyst

  • Deionized water

  • Tetrahydrofuran (THF)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: The Rh-ReOₓ/SiO₂ catalyst is typically prepared by co-impregnation of a silica support with solutions of rhodium and rhenium precursors, followed by calcination and reduction.

  • Reaction Setup:

    • In a glass liner for the autoclave, add 0.15 g of the Rh-ReOₓ/SiO₂ catalyst.

    • Prepare a 1 wt% solution of BHMTHF in a mixed solvent of water and THF (2:3 volume ratio).

    • Add 20 mL of the BHMTHF solution to the glass liner containing the catalyst.

  • Reaction Execution:

    • Place the sealed glass liner inside the high-pressure autoclave.

    • Seal the autoclave and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to 5 MPa.

    • Begin stirring and heat the reactor to 120 °C.

    • Maintain these conditions for 20 hours.

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Remove the reaction mixture and separate the catalyst by filtration or centrifugation.

    • Analyze the liquid product by gas chromatography (GC) and/or high-performance liquid chromatography (HPLC) to determine the conversion of BHMTHF and the yield of 1,6-hexanediol.

Signaling Pathway Diagram:

G BHMTHF 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) Intermediate Ring-Opened Intermediate BHMTHF->Intermediate C-O Bond Cleavage (Hydrogenolysis) HDO 1,6-Hexanediol (1,6-HDO) Intermediate->HDO Hydrogenation

Caption: Hydrogenolysis pathway of BHMTHF to 1,6-Hexanediol.

II. Catalytic Etherification of this compound to 2,5-Bis(alkoxymethyl)tetrahydrofurans

The etherification of BHMTHF with various alcohols produces 2,5-bis(alkoxymethyl)tetrahydrofurans, which are potential biofuels and specialty solvents. This reaction is typically catalyzed by solid acid catalysts.

Data Presentation:

Table 2: Catalytic Systems for the Etherification of Furanic Diols

SubstrateCatalystAlcoholTemperature (°C)Time (h)Product Yield (%)Reference
BHMFPurolite CT269DRMethanol, Ethanol, etc.4024Good to modest yields[5]
BHMFHZSM-5Ethanol140-74 (BEMF)[6]
HMFAmberlyst-15Ethanol601070 (BEMF from BHMF)[6]
Experimental Protocol: Etherification of BHMTHF to 2,5-Bis(ethoxymethyl)tetrahydrofuran

This protocol is adapted from the etherification of 2,5-bis(hydroxymethyl)furan (BHMF).[5]

Materials:

  • This compound (BHMTHF)

  • Solid acid catalyst (e.g., Amberlyst-15, HZSM-5)

  • Ethanol (anhydrous)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve a known amount of BHMTHF in an excess of anhydrous ethanol.

    • Add the solid acid catalyst (e.g., 10 wt% relative to BHMTHF).

  • Reaction Execution:

    • Assemble the reflux condenser and place the flask in a heating mantle.

    • Heat the mixture to the desired reaction temperature (e.g., 60-140 °C) with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the solid catalyst.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to obtain the pure 2,5-bis(ethoxymethyl)tetrahydrofuran.

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Mix Mix BHMTHF, Alcohol, and Catalyst Heat Heat and Stir (e.g., 60-140 °C) Mix->Heat Filter Filter Catalyst Heat->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product (e.g., Chromatography) Evaporate->Purify

Caption: Workflow for the etherification of BHMTHF.

III. Catalytic Conversion of this compound to 2,5-Dimethyltetrahydrofuran

The conversion of BHMTHF to 2,5-dimethyltetrahydrofuran (DMTHF) involves the hydrogenolysis of the C-OH bonds. This reaction is often a subsequent step after the hydrogenation of 2,5-bis(hydroxymethyl)furan (BHMF).

Data Presentation:

Table 3: Catalytic Systems for the Production of DMTHF from HMF Derivatives

SubstrateCatalystTemperature (°C)H₂ Pressure (bar)Time (h)Product Yield (%)Reference
HMFCu₂₀-Ru₂-PMO22050379 (DMF + DMTHF)[7]
Experimental Protocol: Hydrogenolysis of BHMTHF to 2,5-Dimethyltetrahydrofuran

Materials:

  • This compound (BHMTHF)

  • Hydrogenolysis catalyst (e.g., a copper- or ruthenium-based catalyst)

  • Solvent (e.g., an alcohol or ether)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Activation: Activate the catalyst according to the manufacturer's instructions or literature procedures (e.g., reduction under a hydrogen flow at elevated temperature).

  • Reaction Setup:

    • In a glass liner for the autoclave, add the activated catalyst.

    • Add a solution of BHMTHF in the chosen solvent.

  • Reaction Execution:

    • Place the sealed glass liner inside the high-pressure autoclave.

    • Seal the autoclave and purge it multiple times with hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

    • Heat the reactor to the target temperature (e.g., 220 °C) with vigorous stirring.

    • Maintain these conditions for the specified reaction time (e.g., 3 hours).

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and vent the excess hydrogen.

    • Separate the catalyst from the reaction mixture by filtration.

    • Analyze the liquid product using GC-MS to identify and quantify the 2,5-dimethyltetrahydrofuran.

Logical Relationship Diagram:

G BHMTHF 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) MTHFA 5-Methyltetrahydrofurfuryl Alcohol (MTHFA) BHMTHF->MTHFA Hydrogenolysis of one C-OH group DMTHF 2,5-Dimethyltetrahydrofuran (DMTHF) MTHFA->DMTHF Hydrogenolysis of second C-OH group

Caption: Stepwise hydrogenolysis of BHMTHF to DMTHF.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,5-Bishydroxymethyl Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the purification of this compound via distillation and column chromatography.

Distillation Troubleshooting

Question 1: My product seems to be degrading or forming tarry substances during distillation. What is happening and how can I prevent it?

Probable Cause: this compound can be susceptible to thermal degradation at elevated temperatures, leading to the formation of resinous solids. This is a known issue when distilling furan derivatives.

Solution:

  • Utilize Vacuum Distillation: To minimize thermal stress on the compound, it is crucial to perform the distillation under reduced pressure. This lowers the boiling point of the BHMTHF.

  • Optimize Temperature and Pressure: Maintain the distillation temperature as low as possible. For BHMTHF, a boiling point of 105°C has been reported at a vacuum of 0.25 mmHg[1].

  • Use a Falling Film Evaporator: For larger scale purifications, a falling film vacuum apparatus can minimize the contact time of the compound with the heated surface, thus reducing the likelihood of degradation.

  • Ensure Proper Condenser Efficiency: Check that your condenser is functioning optimally to ensure efficient collection of the distilled product and prevent it from returning to the hot distillation flask.

Question 2: The pressure in my vacuum distillation setup is fluctuating, leading to an inconsistent boiling point. What are the likely causes and solutions?

Probable Cause: Pressure fluctuations in a vacuum distillation system can be caused by leaks in the apparatus, a malfunctioning vacuum pump, or outgassing of volatile impurities.

Solution:

  • Systematically Check for Leaks: Inspect all joints, seals, and tubing for any potential leaks. Ensure that all glassware joints are properly greased and securely clamped.

  • Verify Pump Performance: Check the vacuum pump oil for contamination and ensure it is at the correct level. Confirm that the pump is pulling a vacuum to its specified level.

  • Degas the Sample: Before starting the distillation, it can be helpful to gently heat the crude material under a low vacuum for a short period to remove any highly volatile impurities that could cause pressure fluctuations.

Question 3: My final product after distillation has a lower than expected purity. What are the common impurities and how can I improve the separation?

Probable Cause: A common impurity from the synthesis of BHMTHF from 2,5-bishydroxymethylfuran is the hydrogenolysis byproduct, 5-methyl tetrahydrofuran-2-methanol[2]. Unreacted starting materials or other side-products from the synthesis can also be present.

Solution:

  • Fractional Distillation: If simple distillation is not providing adequate separation, a fractional distillation column can be used to improve the separation of compounds with close boiling points.

  • Analytical Monitoring: Use techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the composition of the distillation fractions and identify the impurities.

  • Combine Purification Methods: If distillation alone is insufficient, consider a multi-step purification process, such as following the distillation with column chromatography to remove persistent impurities.

Column Chromatography Troubleshooting

Question 4: My this compound is not moving from the origin on the silica gel column, even with a highly polar eluent.

Probable Cause: As a polar diol, BHMTHF can exhibit very strong adsorption to the polar silica gel stationary phase, making elution difficult.

Solution:

  • Increase Eluent Polarity: Use a more polar solvent system. A gradient elution starting with a less polar solvent and gradually increasing to a more polar one is often effective. For very polar compounds, a mobile phase containing methanol in dichloromethane or ethyl acetate can be used[3].

  • Use a Different Stationary Phase: If silica gel proves to be too retentive, consider alternative stationary phases. Options include:

    • Alumina (neutral or basic): This can have different selectivity compared to the acidic silica gel.

    • Reversed-Phase Silica (C18): In this case, a polar mobile phase (e.g., water/methanol or water/acetonitrile) is used, and the separation is based on the compound's hydrophobicity.

    • Diol-Functionalized Silica: This can offer unique selectivity for polar analytes like BHMTHF.

Question 5: The separation between my desired product and impurities on the column is poor, leading to mixed fractions.

Probable Cause: This can be due to an unoptimized solvent system, column overloading, or issues with the column packing.

Solution:

  • Optimize the Solvent System with TLC: Before running the column, use Thin-Layer Chromatography (TLC) to find a solvent system that provides good separation between your product and the impurities. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.

  • Reduce the Amount of Sample Loaded: Overloading the column is a common cause of poor separation. A general guideline is to use a silica-to-sample weight ratio of at least 30:1.

  • Ensure Proper Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any cracks or channels.

  • Dry Loading: If the crude sample is not very soluble in the initial eluent, consider "dry loading". This involves adsorbing the sample onto a small amount of silica gel, which is then carefully added to the top of the column.

Question 6: My compound appears to be degrading on the silica gel column.

Probable Cause: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.

Solution:

  • Deactivate the Silica Gel: The acidity of the silica gel can be reduced by treating it with a base, such as triethylamine, before packing the column.

  • Switch to a Neutral Stationary Phase: Consider using neutral alumina as an alternative to silica gel.

  • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography with positive pressure to speed up the elution.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most commonly cited purification methods for this compound are vacuum distillation and column chromatography. Recrystallization may also be a viable option, although specific solvent systems are not well-documented in the literature.

Q2: What are the typical impurities I might encounter when synthesizing BHMTHF?

A2: Common impurities depend on the synthetic route. When BHMTHF is synthesized by the hydrogenation of 2,5-bishydroxymethylfuran, a significant byproduct can be 5-methyl tetrahydrofuran-2-methanol, formed through hydrogenolysis[2]. Other potential impurities include unreacted starting materials (e.g., 5-hydroxymethylfurfural or 2,5-bishydroxymethylfuran), solvents used in the reaction, and other byproducts from side reactions.

Q3: Which purification method is best for my needs?

A3: The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Vacuum Distillation: This method is well-suited for larger quantities of material and for separating compounds with significantly different boiling points. It has been shown to provide a high yield of BHMTHF[2].

  • Flash Column Chromatography: This is a versatile technique for both small and medium-scale purifications and is particularly useful for separating compounds with similar polarities.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure crystalline material, especially on a smaller scale.

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Yes, it is important to handle this compound with care as it can be irritating to the eyes, skin, and mucous membranes[1]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When performing vacuum distillation, ensure that the glassware is free of cracks and imperfections to prevent implosion.

Data Presentation

Table 1: Comparison of Purification Methods for this compound
Purification MethodReported YieldKey Impurities RemovedPurityScaleReference
Vacuum Distillation92%5-methyl tetrahydrofuran-2-methanolNot specifiedGrams to Kilograms[2]
Column ChromatographyVariableClosely related polar byproducts, starting materials>95% (achievable)Milligrams to GramsGeneral practice
RecrystallizationVariableInsoluble impurities, some soluble impuritiesHigh (if successful)Milligrams to GramsGeneral practice
Table 2: General Solvent Systems for Column Chromatography of Polar Compounds
Stationary PhaseEluent System (in order of increasing polarity)Comments
Silica GelHexane/Ethyl AcetateGood for moderately polar compounds.
Silica GelDichloromethane/MethanolEffective for highly polar compounds.
Alumina (Neutral)Hexane/Ethyl AcetateAlternative to silica gel, less acidic.
Reversed-Phase (C18)Water/Methanol or Water/AcetonitrileFor separation based on hydrophobicity.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify crude this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask

  • Heating mantle with stirrer

  • Vacuum pump and vacuum gauge

  • Cold trap (e.g., with dry ice/acetone)

  • Glassware joints, clamps, and tubing

Procedure:

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Place the crude BHMTHF into the round-bottom flask.

  • Slowly apply vacuum to the system, observing for any excessive bubbling.

  • Once a stable vacuum is achieved (e.g., ~0.25 mmHg), begin heating the distillation flask with stirring[1].

  • Monitor the temperature at the distillation head. The boiling point of BHMTHF is approximately 105°C at 0.25 mmHg[1].

  • Collect the fraction that distills at the expected boiling point.

  • Once the product has been collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.

  • Analyze the purity of the collected fraction using an appropriate analytical technique (e.g., GC, NMR).

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (or alternative stationary phase)

  • Chromatography column

  • Eluent solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Collection tubes

  • TLC plates and developing chamber

  • Sand

Procedure:

  • Solvent System Selection: Use TLC to determine an optimal solvent system that gives the BHMTHF an Rf value of approximately 0.2-0.4 and separates it from impurities. A gradient of ethyl acetate in hexane or methanol in dichloromethane is a good starting point.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude BHMTHF in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel bed. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting the column with the starting solvent system, applying positive pressure to achieve a steady flow rate.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (to be determined experimentally)

  • Erlenmeyer flask

  • Hot plate with stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: The ideal solvent is one in which BHMTHF is soluble at high temperatures but insoluble at low temperatures. Common solvents to screen for polar compounds include ethanol, methanol, water, or mixtures such as hexane/ethyl acetate or hexane/acetone[4].

  • Dissolution: Place the crude BHMTHF in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Analysis: Determine the melting point of the crystals and analyze their purity by a suitable method.

Visualizations

PurificationWorkflow Crude Crude BHMTHF Distillation Vacuum Distillation Crude->Distillation  Large Scale / Boiling Point Difference Chromatography Column Chromatography Crude->Chromatography Small-Medium Scale / Polarity Difference Distillation->Chromatography Further Purification Pure Pure BHMTHF Distillation->Pure High Yield Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Chromatography->Pure High Purity Recrystallization->Pure Crystalline Solid DistillationTroubleshooting Start Distillation Issue Degradation Product Degradation / Tarring? Start->Degradation PressureFluctuation Pressure Fluctuating? Degradation->PressureFluctuation No UseVacuum Use/Increase Vacuum Lower Temperature Degradation->UseVacuum Yes LowPurity Low Purity? PressureFluctuation->LowPurity No CheckLeaks Check for System Leaks Verify Pump Function PressureFluctuation->CheckLeaks Yes FractionalDistill Use Fractional Column Analyze Fractions (GC/NMR) LowPurity->FractionalDistill Yes End Problem Resolved LowPurity->End No UseVacuum->End CheckLeaks->End FractionalDistill->End ChromatographyTroubleshooting Start Chromatography Issue NoMovement Compound Not Moving? Start->NoMovement PoorSeparation Poor Separation? NoMovement->PoorSeparation No IncreasePolarity Increase Eluent Polarity Change Stationary Phase NoMovement->IncreasePolarity Yes Degradation Compound Degrading? PoorSeparation->Degradation No OptimizeSolvent Optimize Solvent via TLC Reduce Sample Load Repack Column PoorSeparation->OptimizeSolvent Yes ChangeStationary Use Neutral Alumina Deactivate Silica Degradation->ChangeStationary Yes End Problem Resolved Degradation->End No IncreasePolarity->End OptimizeSolvent->End ChangeStationary->End

References

Technical Support Center: Synthesis of 2,5-Bishydroxymethyl Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of BHMTHF, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound (BHMTHF) synthesis low?

Possible Causes:

  • Incomplete Hydrogenation: The primary route to BHMTHF is the hydrogenation of 2,5-Bishydroxymethylfuran (BHMF). Incomplete conversion of the furan ring will result in a lower yield of the desired tetrahydrofuran derivative.

  • Catalyst Deactivation: The catalyst, crucial for the hydrogenation process, can become deactivated over time. This can be due to poisoning by impurities in the substrate or solvent, or coking (carbon deposition) on the catalyst surface, especially at higher temperatures.

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Insufficient temperature or pressure may lead to slow or incomplete reactions, while excessive conditions can promote side reactions.

  • Side Reactions: The formation of byproducts reduces the overall yield of BHMTHF. A common side reaction is the hydrogenolysis of a C-O bond, leading to the formation of 5-methyltetrahydrofuran-2-methanol.[1]

Solutions:

  • Optimize Reaction Conditions:

    • Temperature and Pressure: For the hydrogenation of BHMF to BHMTHF using a cationic ruthenium zeolite catalyst, a temperature of around 82°C and a high pressure of 3500 psig have been shown to be effective.[1] For Ru/MgO-ZrO2 catalysts, a temperature of 130°C and 400 psi of H2 have been used.[2]

    • Reaction Time: Monitor the reaction progress using techniques like gas chromatography (GC) to ensure the reaction goes to completion. For the ruthenium zeolite catalyzed reaction, a duration of 5 hours was sufficient.[1]

  • Catalyst Selection and Handling:

    • Catalyst Choice: Ruthenium-based catalysts, such as cationic ruthenium zeolite and Ru/MgO-ZrO2, have demonstrated effectiveness in the synthesis of BHMTHF.[1][2]

    • Catalyst Loading: Ensure the appropriate catalyst-to-substrate ratio is used as specified in established protocols.

    • Catalyst Regeneration: If catalyst deactivation is suspected, regeneration procedures may be necessary. For some catalysts, calcination can be used to remove carbon deposits.

  • Control of Side Reactions:

    • pH Adjustment: The selectivity between BHMF and BHMTHF can be influenced by the pH of the reaction mixture. An increase in pH can favor the formation of BHMF over BHMTHF.[2]

Question 2: I am observing significant amounts of 5-methyltetrahydrofuran-2-methanol in my product mixture. How can I minimize its formation?

Cause:

The formation of 5-methyltetrahydrofuran-2-methanol is a result of a hydrogenolysis side reaction, where a C-OH bond is cleaved and replaced with a C-H bond. This is a common issue in catalytic hydrogenation.[1]

Solutions:

  • Catalyst Selection: The choice of catalyst and support can significantly influence the selectivity. Catalysts with lower hydrogenolysis activity should be considered. While ruthenium is effective for furan ring hydrogenation, its tendency for hydrogenolysis can be tuned by the choice of support and reaction conditions.

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature may reduce the rate of the hydrogenolysis reaction more than the desired hydrogenation reaction.

    • Hydrogen Pressure: Optimizing the hydrogen pressure can also affect selectivity. Very high pressures may favor hydrogenolysis.

Question 3: How can I effectively purify the synthesized this compound?

Challenge:

Purification can be challenging due to the presence of the starting material (BHMF), the hydrogenolysis byproduct (5-methyltetrahydrofuran-2-methanol), and potentially other side products with similar physical properties to BHMTHF.

Solution:

  • Distillation: Vacuum distillation is a common and effective method for purifying BHMTHF.[1] Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent thermal degradation.

  • Chromatography: For smaller scale purifications or to achieve very high purity, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound (BHMTHF)?

A1: The most common and direct route is the catalytic hydrogenation of 2,5-Bishydroxymethylfuran (BHMF). This reaction involves the saturation of the furan ring.[1][2]

Q2: Which catalysts are most effective for the synthesis of BHMTHF?

A2: Ruthenium-based catalysts have been shown to be highly effective for the hydrogenation of the furan ring in BHMF to yield BHMTHF. Specific examples include cationic ruthenium zeolite and Ru/MgO-ZrO2.[1][2]

Q3: What are the typical reaction conditions for the synthesis of BHMTHF?

A3: Reaction conditions can vary depending on the catalyst used. For a cationic ruthenium zeolite catalyst, conditions of approximately 82°C and 3500 psig of hydrogen pressure in a methanol solvent have been reported.[1] For a Ru/MgO-ZrO2 catalyst, a temperature of 130°C and 400 psi of hydrogen have been used.[2]

Q4: What is the major byproduct in the synthesis of BHMTHF?

A4: A common and significant byproduct is 5-methyltetrahydrofuran-2-methanol, which is formed through a hydrogenolysis side reaction.[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystStarting MaterialTemperature (°C)Pressure (psig)SolventYield of BHMTHF (%)Major Byproduct(s)Reference
Cationic Ruthenium Zeolite2,5-Bishydroxymethylfuran823500Methanol925-methyltetrahydrofuran-2-methanol (8%)[1]
Ru/MgO-ZrO25-Hydroxymethylfurfural130400-Selectivity can be tuned2,5-Bishydroxymethylfuran[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Cationic Ruthenium Zeolite Catalyst

This protocol is based on the hydrogenation of 2,5-Bishydroxymethylfuran.[1]

Materials:

  • 2,5-Bishydroxymethylfuran (1420.5 g)

  • Cationic ruthenium zeolite catalyst (113.68 g)

  • Methanol (1 gallon)

  • Hydrogen gas

Equipment:

  • 2-gallon stainless steel stirred autoclave

  • Heating and cooling system for the autoclave

  • Gas chromatograph (GC) for reaction monitoring

  • Vacuum distillation apparatus

Procedure:

  • Charge the 2-gallon stainless steel stirred autoclave with 1420.5 g of 2,5-Bishydroxymethylfuran, 113.68 g of the cationic ruthenium zeolite catalyst, and 1 gallon of methanol.

  • Seal the autoclave and pressurize the system with hydrogen gas to 3500 psig.

  • Begin heating the reaction mixture to 30°C. An exothermic reaction will occur, causing the temperature to rise.

  • Use a cooling system to control the exothermic reaction and maintain the temperature at approximately 82°C.

  • Continue the reaction for 5 hours, monitoring the consumption of the starting material by gas chromatography.

  • Once the reaction is complete (indicated by the absence of the starting material), cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the filtrate by vacuum distillation to obtain this compound.

Expected Outcome:

  • A yield of approximately 92% of this compound.

  • Approximately 8% of the hydrogenolysis byproduct, 5-methyltetrahydrofuran-2-methanol.

Visualizations

Synthesis_Pathway HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-Bishydroxymethylfuran (BHMF) HMF->BHMF Reduction of -CHO group BHMTHF 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) BHMF->BHMTHF Hydrogenation of furan ring (Desired Reaction) Byproduct 5-methyltetrahydrofuran-2-methanol BHMF->Byproduct Hydrogenolysis (Side Reaction)

Caption: Reaction pathway for the synthesis of BHMTHF from HMF.

Troubleshooting_Workflow Start Low Yield of BHMTHF CheckConversion Check Conversion of BHMF (via GC, TLC, etc.) Start->CheckConversion Incomplete Incomplete Conversion CheckConversion->Incomplete Complete Complete Conversion CheckConversion->Complete OptimizeConditions Optimize Reaction Conditions: - Increase Temperature/Pressure - Increase Reaction Time - Check Catalyst Activity Incomplete->OptimizeConditions Yes CheckByproducts Analyze for Byproducts Complete->CheckByproducts Yes HighByproducts High Levels of Byproducts (e.g., 5-methyltetrahydrofuran-2-methanol) CheckByproducts->HighByproducts LowByproducts Low Levels of Byproducts CheckByproducts->LowByproducts TuneSelectivity Tune for Selectivity: - Adjust pH - Lower Temperature - Modify Catalyst HighByproducts->TuneSelectivity Yes PurificationIssues Investigate Purification Step: - Check Distillation Parameters - Optimize Chromatography LowByproducts->PurificationIssues Yes

Caption: Troubleshooting workflow for low yield in BHMTHF synthesis.

References

Technical Support Center: Polymerization of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments involving BHMTHF polymerization.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of BHMTHF.

Issue Potential Cause Recommended Solution
Low Polymer Molecular Weight 1. Monomer Impurities: Residual water, acid, or other reactive impurities in BHMTHF or the co-monomer can terminate chain growth. 2. Incorrect Stoichiometry: An imbalance in the molar ratio of diol (BHMTHF) and diacid/diacyl chloride will limit the degree of polymerization. 3. Sub-optimal Reaction Conditions: Low reaction temperature or insufficient reaction time may not be adequate for achieving high conversion. 4. Side Reactions: Acid-catalyzed ring-opening of the tetrahydrofuran moiety can consume monomer or growing chains.1. Monomer Purification: Ensure BHMTHF and co-monomers are rigorously purified and dried before use. 2. Accurate Stoichiometry: Carefully calculate and measure the molar equivalents of the monomers. 3. Optimize Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific system. 4. Use of a Non-Acidic Catalyst: Employ a catalyst that does not promote ring-opening, such as a tin-based catalyst for transesterification or a non-acidic base for reactions with acyl chlorides.
Polymer Discoloration (Yellowing or Browning) 1. Thermal Degradation: BHMTHF and its polymers can be sensitive to high temperatures, leading to degradation and the formation of colored byproducts. 2. Oxidation: The tetrahydrofuran ring may be susceptible to oxidation, especially at elevated temperatures in the presence of trace oxygen.1. Lower Reaction Temperature: If possible, conduct the polymerization at a lower temperature. Consider using a more active catalyst to compensate for the lower temperature. 2. Inert Atmosphere: Ensure the polymerization is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Solution Polymerization: As an alternative to melt polycondensation, solution polymerization can be performed at lower temperatures, minimizing thermal stress on the polymer.[1]
Insoluble Gel Formation 1. Cross-linking Side Reactions: Unintended side reactions could lead to the formation of cross-linked, insoluble polymer networks. 2. High Catalyst Concentration: An excessively high catalyst concentration can sometimes promote side reactions.1. Review Monomer Purity: Ensure there are no multifunctional impurities in the monomers. 2. Optimize Catalyst Loading: Reduce the catalyst concentration to the minimum effective amount.
Inconsistent Polymerization Results 1. Variability in Monomer Quality: Batch-to-batch variations in monomer purity can affect polymerization outcomes. 2. Inconsistent Reaction Setup: Minor differences in reaction setup, such as moisture ingress or temperature fluctuations, can lead to variability.1. Standardize Monomer Purification: Implement a consistent and rigorous purification protocol for all monomer batches. 2. Standardize Experimental Procedure: Use a well-defined and consistent experimental setup and procedure for all polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the polymerization of BHMTHF?

A1: The two most significant potential side reactions are:

  • Thermal and Oxidative Degradation: BHMTHF is sensitive to high temperatures and the presence of oxygen, which can lead to chain scission, cross-linking, and discoloration of the final polymer. To mitigate this, it is recommended to use lower polymerization temperatures and maintain a strictly inert atmosphere.[1]

  • Acid-Catalyzed Ring-Opening: The tetrahydrofuran ring is susceptible to opening under strong acidic conditions. This can be a significant issue if an acid catalyst is used for polyesterification. The ring-opening reaction can lead to the formation of undesired structures within the polymer backbone, affecting its properties. It is advisable to use non-acidic catalysts or polymerization methods that do not require acidic conditions.

Q2: Is melt polycondensation a suitable method for BHMTHF polymerization?

A2: Due to the thermal sensitivity of heterocyclic monomers like BHMTHF, melt polycondensation, which often requires high temperatures, may lead to degradation. Solution polymerization is often a more effective route for preparing polymers from these monomers as it allows for lower reaction temperatures.[1]

Q3: What type of catalyst is recommended for the polyesterification of BHMTHF?

A3: To avoid the potential for acid-catalyzed ring-opening of the tetrahydrofuran ring, it is best to avoid strong acid catalysts. For transesterification reactions with dimethyl esters, organometallic catalysts such as tin(II) octoate or titanium(IV) isopropoxide can be effective. For reactions with acyl chlorides, a non-nucleophilic base like pyridine or triethylamine is typically used as an acid scavenger.

Q4: How can I purify BHMTHF before polymerization?

A4: While specific protocols for BHMTHF are not widely published, a general approach for diol purification involves recrystallization from a suitable solvent to remove impurities, followed by drying under vacuum at a moderate temperature to remove residual solvent and water. The choice of solvent will depend on the solubility of BHMTHF and its impurities.

Experimental Protocols

Solution Polymerization of Poly(this compound adipate)

This protocol is an adapted procedure based on the general principles of solution polymerization for polyesters.

Materials:

  • This compound (BHMTHF), purified and dried

  • Adipoyl chloride, distilled before use

  • Pyridine, dried and distilled

  • Chloroform, anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a known molar amount of BHMTHF in anhydrous chloroform.

  • Add an equimolar amount of dried pyridine to the solution.

  • Cool the flask in an ice bath.

  • Slowly add an equimolar amount of adipoyl chloride dissolved in anhydrous chloroform to the stirred solution from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Continue the reaction under reflux for several hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • After the reaction is complete, cool the solution and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomers and pyridine hydrochloride.

  • Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

Quantitative Data

Quantitative data specifically for the polymerization of BHMTHF is limited in publicly available literature. The following table provides data for the related furan-based monomer, 2,5-bishydroxymethylfuran (BHMF), to serve as a reference. It is important to note that the optimal conditions for BHMTHF may differ.

Table 1: Polymerization Conditions and Properties of BHMF-based Polyesters (for reference)

Co-monomerPolymerization MethodCatalystTemp (°C)Time (h)Mn ( g/mol )Tg (°C)
Succinic AcidEnzymaticiCALB904814,00035
Adipic AcidEnzymaticiCALB904812,00015
Sebacic AcidEnzymaticiCALB904810,000-5
2,5-Furandicarbonyl chlorideSolutionTrimethylamineReflux-Low-

Data adapted from various sources on BHMF polymerization. Mn = Number average molecular weight, Tg = Glass transition temperature, iCALB = Immobilized Candida antarctica Lipase B.

Visualizations

Experimental Workflow for Solution Polymerization of BHMTHF

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification Monomer_Purification Purify and Dry BHMTHF and Co-monomer Dissolve_BHMTHF Dissolve BHMTHF and Base in Solvent Monomer_Purification->Dissolve_BHMTHF Solvent_Prep Prepare Anhydrous Solvent and Base Solvent_Prep->Dissolve_BHMTHF Add_Comonomer Slowly Add Co-monomer Solution Dissolve_BHMTHF->Add_Comonomer React React under Inert Atmosphere and Reflux Add_Comonomer->React Precipitate Precipitate Polymer in Non-solvent React->Precipitate Filter_Wash Filter and Wash the Polymer Precipitate->Filter_Wash Dry Dry Polymer under Vacuum Filter_Wash->Dry

Caption: Workflow for the solution polymerization of BHMTHF.

Potential Side Reactions in BHMTHF Polymerization

G cluster_side_reactions Side Reactions BHMTHF BHMTHF Monomer Polyester Desired Polyester BHMTHF->Polyester Polymerization Degradation Thermal/Oxidative Degradation Products (e.g., colored byproducts) BHMTHF->Degradation High Temp / O2 Ring_Opening Ring-Opened Structures in Polymer Backbone BHMTHF->Ring_Opening Acid Catalyst

Caption: Potential side reaction pathways in BHMTHF polymerization.

References

stability issues of 2,5-Bishydroxymethyl Tetrahydrofuran under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMT) under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving BHMT in an acidic environment.

Issue 1: Unexpected Product Formation or Low Yield of Desired Product

  • Symptom: Analysis of your reaction mixture by techniques such as NMR, LC-MS, or GC-MS shows the presence of unexpected peaks, and the yield of your target compound is lower than anticipated.

  • Possible Cause: Under acidic conditions, this compound can undergo degradation through several pathways. The primary mechanisms involve the protonation of the ether oxygen of the tetrahydrofuran ring or the hydroxyl groups, initiating a cascade of reactions.

  • Solutions:

    • pH Control: Carefully control the pH of your reaction medium. If possible, use a buffered system to maintain a less aggressive acidic environment.

    • Temperature Management: Perform the reaction at the lowest possible temperature that allows for the desired transformation to occur. Degradation reactions are often accelerated at higher temperatures.

    • Reaction Time: Minimize the reaction time to reduce the exposure of BHMT to acidic conditions. Monitor the reaction progress closely and quench the reaction as soon as the desired product is formed.

    • Choice of Acid: The strength of the acid can significantly impact stability. Consider using a weaker acid or a solid acid catalyst that can be easily removed from the reaction mixture.

Issue 2: Formation of Polymeric Material

  • Symptom: Observation of a viscous, insoluble, or high-molecular-weight substance in your reaction vessel.

  • Possible Cause: Acid-catalyzed polymerization of the tetrahydrofuran ring is a known reaction.[1] The presence of the hydroxymethyl groups can also contribute to polymerization through intermolecular etherification.

  • Solutions:

    • Concentration: Work at lower concentrations of BHMT to reduce the likelihood of intermolecular reactions that lead to polymerization.

    • Solvent Choice: The choice of solvent can influence polymerization. Aprotic solvents may be preferable to protic solvents under certain conditions.

    • Temperature Control: As with other degradation pathways, lower temperatures can help to minimize polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in acidic conditions?

A1: While specific studies on this compound are limited, based on the chemistry of tetrahydrofuran and alcohols, the following degradation pathways are plausible under acidic conditions:

  • Acid-Catalyzed Ring-Opening: The ether oxygen of the tetrahydrofuran ring can be protonated, making the carbon atoms adjacent to the oxygen electrophilic. Nucleophilic attack, for example by water, can lead to the opening of the ring to form a linear diol.

  • Dehydration: The primary alcohol groups can be protonated and eliminated as water, leading to the formation of carbocations that can then undergo further reactions.

  • Polymerization: Acid can catalyze the ring-opening polymerization of the tetrahydrofuran moiety.[1]

Q2: Are there any recommended storage conditions for this compound to ensure its stability?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from acidic vapors. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

Q3: How can I monitor the stability of this compound during my experiment?

A3: The stability of this compound can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentration of BHMT over time and to detect the formation of degradation products.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information on the starting material and any degradation products that are formed.[4]

  • Mass Spectrometry (MS): Coupled with gas or liquid chromatography, MS can help to identify the molecular weights of any impurities or degradation products.

Hypothetical Degradation Data

The following table summarizes hypothetical quantitative data for the degradation of this compound under different acidic conditions. Note: This data is illustrative and based on general chemical principles, not on specific experimental results for this compound.

Condition IDAcidConcentration (M)Temperature (°C)Time (h)BHMT Remaining (%)Major Degradation Product(s)
A-1HCl0.1252485Ring-opened diol
A-2HCl1.0252440Ring-opened diol, Polymer
B-1H₂SO₄0.1501260Dehydration products, Polymer
B-2H₂SO₄0.5501215Polymer, Dehydration products
C-1Formic Acid1.0254895Minimal degradation

Experimental Protocols

Protocol 1: General Procedure for Assessing the Acidic Stability of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water, dioxane).

  • Preparation of Acidic Solutions: Prepare a series of acidic solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M HCl).

  • Initiation of Stability Study: To a known volume of the BHMT stock solution, add a specified volume of the acidic solution to achieve the desired final concentrations of BHMT and acid.

  • Incubation: Maintain the reaction mixtures at a constant temperature (e.g., 25°C, 50°C) in a thermostatically controlled bath.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation reaction.

  • Analysis: Analyze the quenched samples by a suitable analytical method, such as HPLC, to determine the concentration of the remaining BHMT and to identify any degradation products.

  • Data Analysis: Plot the concentration of BHMT as a function of time to determine the rate of degradation.

Visualizations

Acid_Catalyzed_Ring_Opening BHMT 2,5-Bishydroxymethyl Tetrahydrofuran Protonated_Ether Protonated Ether Intermediate BHMT->Protonated_Ether H⁺ Ring_Opened_Product Ring-Opened Diol Product Protonated_Ether->Ring_Opened_Product Nucleophile Nucleophile (e.g., H₂O) Nucleophile->Protonated_Ether

Caption: Acid-catalyzed ring-opening of BHMT.

Dehydration_Pathway BHMT 2,5-Bishydroxymethyl Tetrahydrofuran Protonated_Alcohol Protonated Hydroxymethyl Group BHMT->Protonated_Alcohol H⁺ Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation -H₂O Elimination_Product Elimination Product (Alkene) Carbocation->Elimination_Product -H⁺ Substitution_Product Substitution Product Carbocation->Substitution_Product +Nucleophile⁻ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis arrow arrow Prep_Stock Prepare BHMT Stock Solution Initiate Initiate Reaction Prep_Stock->Initiate Prep_Acid Prepare Acidic Solutions Prep_Acid->Initiate Incubate Incubate at Constant Temperature Initiate->Incubate Sample Take Aliquots at Time Intervals Incubate->Sample Quench Neutralize Aliquots Sample->Quench Analyze Analyze by HPLC/NMR/MS Quench->Analyze

References

Technical Support Center: Optimizing Derivatization of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for the derivatization of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMT). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound (BHMT)?

A1: The two primary hydroxyl groups in BHMT allow for a variety of derivatization reactions. The most common strategies include:

  • Etherification: To produce 2,5-bis(alkoxymethyl)tetrahydrofurans. This is often achieved through Williamson ether synthesis.

  • Acylation: To form esters, such as 2,5-bis(acetoxymethyl)tetrahydrofuran.

  • Silylation: To create silyl ethers, which can serve as protecting groups or improve volatility for gas chromatography analysis.

Q2: I am seeing low yields in my BHMT etherification reaction. What are the likely causes?

A2: Low yields in BHMT etherification, particularly via Williamson synthesis, can stem from several factors:

  • Incomplete deprotonation of the hydroxyl groups: Ensure a sufficiently strong base (e.g., sodium hydride) and anhydrous conditions are used.

  • Side reactions: The primary competing reaction is elimination (E2), especially with secondary or tertiary alkyl halides.[1]

  • Steric hindrance: Bulky alkylating agents or alkoxides can slow down the desired SN2 reaction.[1]

  • Reaction temperature: Suboptimal temperatures can lead to a sluggish reaction or favor side reactions.

Q3: My acylation of BHMT is incomplete. How can I drive the reaction to completion?

A3: Incomplete acylation of the secondary hydroxyl groups in BHMT can be addressed by:

  • Increasing the equivalents of the acylating agent: Using a larger excess of the acylating agent (e.g., acetic anhydride or acetyl chloride) can help drive the reaction forward.

  • Using a catalyst: Catalysts like 4-(dimethylamino)pyridine (DMAP) or a strong acid can significantly increase the reaction rate.

  • Optimizing reaction time and temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature. Monitoring the reaction by TLC or GC can help determine the optimal time.[2][3]

  • Removing byproducts: In equilibrium-limited reactions, removing byproducts (e.g., water) can shift the equilibrium towards the product.

Q4: I am observing the hydrolysis of my silyl ether derivatives during workup. How can I prevent this?

A4: Silyl ethers are sensitive to acidic and, to a lesser extent, basic conditions, especially in the presence of water.[4] To prevent hydrolysis:

  • Use anhydrous workup conditions: If possible, avoid aqueous workup steps.

  • Careful pH control: If an aqueous workup is necessary, maintain a neutral or slightly basic pH.

  • Use more robust silyl protecting groups: Sterically hindered silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are more stable to hydrolysis than trimethylsilyl (TMS).[4]

  • Minimize exposure to moisture: Ensure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere.

Troubleshooting Guides

Etherification (Williamson Synthesis) of BHMT
Issue Possible Cause Troubleshooting Steps
Low or no product yield Incomplete deprotonation of BHMT.- Use a stronger base (e.g., NaH). - Ensure anhydrous reaction conditions. - Increase the equivalents of the base.
Low reactivity of the alkyl halide.- Use a more reactive alkyl halide (I > Br > Cl). - Consider using an alkyl triflate or tosylate.
Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring for side products.
Formation of alkene byproduct E2 elimination is competing with SN2 substitution.- Use a primary alkyl halide if possible.[1][5] - Lower the reaction temperature.[1] - Use a less sterically hindered base.
Recovery of starting BHMT Insufficient reaction time or temperature.- Increase the reaction time and/or temperature. - Monitor the reaction progress by TLC or GC.
Acylation of BHMT
Issue Possible Cause Troubleshooting Steps
Incomplete reaction Insufficient acylating agent or catalyst.- Increase the molar ratio of the acylating agent. - Add a catalyst such as DMAP or an acid.
Steric hindrance of the secondary hydroxyl groups.- Increase the reaction temperature and/or time. - Use a less sterically hindered acylating agent if possible.
Formation of side products Reaction with the tetrahydrofuran ring under harsh conditions.- Use milder reaction conditions (lower temperature, less reactive acylating agent).
Difficult purification Removal of excess acylating agent and byproducts.- Use a volatile acylating agent if possible. - Employ an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to quench excess reagent.
Silylation of BHMT
Issue Possible Cause Troubleshooting Steps
Low yield of silylated product Presence of moisture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction.- Increase the reaction time and/or temperature. - Use a more potent silylating agent (e.g., a silyl triflate).[4]
Product decomposes on silica gel chromatography Silyl ethers can be sensitive to acidic silica gel.- Neutralize the silica gel with a base (e.g., triethylamine) before use. - Use a different purification method such as distillation or crystallization if possible.
Formation of multiple products Partial silylation (mono-silylated product).- Increase the equivalents of the silylating agent and base. - Increase the reaction time.

Quantitative Data

Note: Much of the detailed experimental data available is for the derivatization of 2,5-Bishydroxymethylfuran (BHMF), a close structural analog of BHMT. The reaction conditions are expected to be similar, but optimization for BHMT may be required.

Table 1: Optimized Conditions for Etherification of BHMF to 2,5-Bis(alkoxymethyl)furans (BAMFs) [6]

ParameterOptimized Condition
Catalyst Purolite CT269DR (10% by weight)
Reactant Ratio (BHMF:ROH) 1.0 : 30.0 molar equivalents
Substrate Amount 0.25 g of BHMF
Conversion Quantitative

Experimental Protocols

Protocol 1: General Procedure for the Etherification of 2,5-Bishydroxymethylfuran (BHMF)

This protocol is adapted from studies on BHMF and serves as a starting point for the etherification of BHMT.

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-bishydroxymethylfuran (1.0 eq) in an excess of the desired alcohol (e.g., 30 eq).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., Purolite CT269DR, 10 wt%).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, filter off the catalyst. Remove the excess alcohol under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired 2,5-bis(alkoxymethyl)furan.

Protocol 2: General Procedure for the Acylation of a Secondary Alcohol

This is a general protocol that can be adapted for the acylation of BHMT.

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Base and Catalyst Addition: Add a suitable base, such as triethylamine or pyridine (2.2-3.0 eq), followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05-0.1 eq).

  • Acylating Agent Addition: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., acetic anhydride or acetyl chloride, 2.2-2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Etherification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Dissolve BHMT in excess alcohol start->setup add_catalyst Add acid catalyst setup->add_catalyst react Heat and stir (e.g., 40-60°C) add_catalyst->react monitor Monitor by TLC/GC react->monitor filter Filter catalyst monitor->filter Reaction complete evaporate Remove excess alcohol filter->evaporate purify Column chromatography evaporate->purify end_node Pure 2,5-Bis(alkoxymethyl) Tetrahydrofuran purify->end_node

Caption: Workflow for the etherification of BHMT.

Acylation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Acylation of BHMT cause1 Insufficient Acylating Agent start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Lack of Catalyst start->cause3 sol1 Increase equivalents of acylating agent cause1->sol1 sol2 Increase reaction time and/or temperature cause2->sol2 sol3 Add catalyst (e.g., DMAP) cause3->sol3 end_node Complete Acylation sol1->end_node Re-evaluate sol2->end_node Re-evaluate sol3->end_node Re-evaluate

Caption: Troubleshooting logic for incomplete BHMT acylation.

References

Technical Support Center: 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound (BHMTHF) and their associated byproducts?

A1: The most prevalent method for synthesizing BHMTHF is the catalytic hydrogenation of 2,5-Bis(hydroxymethyl)furan (BHMF). BHMF itself is typically derived from the reduction of 5-hydroxymethylfurfural (HMF). Byproducts can arise in both stages of this process.

  • Stage 1: HMF to BHMF Reduction. Common methods include catalytic hydrogenation, catalytic transfer hydrogenation (CTH), and the Cannizzaro reaction. Byproducts in this stage include 5-hydroxymethylfuranoic acid (HMFA), etherification products, and over-reduction products.[1][2]

  • Stage 2: BHMF to BHMTHF Hydrogenation. This step involves the hydrogenation of the furan ring. The primary byproduct of concern is the hydrogenolysis product, 5-methyl tetrahydrofuran-2-methanol.[3] Ring-opening reactions can also occur, leading to linear diols like 1,6-hexanediol under certain conditions.[4]

Below is a diagram illustrating the main reaction pathway and potential side reactions.

G cluster_main Main Synthesis Pathway cluster_byproducts Common Byproduct Formation HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Reduction of Aldehyde Group HMFA 5-Hydroxymethylfuranoic Acid (HMFA) HMF->HMFA Ether Etherification Products HMF->Ether Reaction with Alcohol Solvent BHMTHF 2,5-Bis(hydroxymethyl) tetrahydrofuran (BHMTHF) BHMF->BHMTHF Hydrogenation of Furan Ring OverReduction Over-Reduction Products (e.g., DMF, DMTHF) BHMF->OverReduction Hydrogenolysis Hydrogenolysis Product (5-Methyltetrahydrofuran-2-methanol) BHMTHF->Hydrogenolysis RingOpening Ring-Opening Products (e.g., 1,6-Hexanediol) BHMTHF->RingOpening

Caption: Reaction pathway for BHMTHF synthesis and major byproduct routes.

Q2: My BHMTHF yield is low due to the formation of 5-methyl tetrahydrofuran-2-methanol. How can I suppress this hydrogenolysis side reaction?

A2: The formation of 5-methyl tetrahydrofuran-2-methanol is a result of a hydrogenolysis side reaction. Suppressing this byproduct requires careful selection of the catalyst and optimization of reaction conditions.

  • Catalyst Selection: Ruthenium-based catalysts are often used for this hydrogenation. The choice of support material and the presence of promoters are critical. For instance, a cationic ruthenium zeolite catalyst has been shown to produce the hydrogenolysis product.[3] Experimenting with different catalysts, such as nickel-zirconium systems, may offer higher selectivity.[5]

  • Temperature Control: Hydrogenolysis is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct. An exothermic reaction can lead to temperature spikes, so efficient cooling is crucial.[3]

  • Pressure Optimization: While high hydrogen pressure is needed for the hydrogenation of the furan ring, excessively high pressures might promote side reactions. Optimization of the hydrogen pressure is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of BHMTHF.

Problem: Significant formation of byproducts during the HMF to BHMF conversion step.

This is a common issue that can drastically reduce the yield of the BHMF intermediate, subsequently affecting the final BHMTHF yield. The strategy to minimize these byproducts depends on the chosen synthetic route.

Troubleshooting_Workflow start High Byproduct Formation in HMF to BHMF Step route Identify Synthetic Route start->route cannizzaro Cannizzaro Reaction route->cannizzaro Cannizzaro cth Catalytic Transfer Hydrogenation (CTH) route->cth CTH hydro Catalytic Hydrogenation route->hydro Hydrogenation issue_hmfa Issue: High HMFA formation cannizzaro->issue_hmfa issue_ether Issue: High Etherification cth->issue_ether issue_over Issue: Over-reduction or ring-opening products hydro->issue_over sol_hmfa Solution: - Lower reaction temperature (e.g., 0°C) - Optimize base concentration - Consider alternative routes if separation is difficult issue_hmfa->sol_hmfa sol_ether Solution: - Switch to a non-alcoholic solvent - Lower reaction temperature issue_ether->sol_ether sol_over Solution: - Use a more selective catalyst (e.g., Pt/MCM-41) - Lower H2 pressure and temperature - Optimize reaction time issue_over->sol_over

Caption: Troubleshooting workflow for byproduct formation in HMF to BHMF conversion.
Quantitative Data on Catalyst Performance

The choice of catalyst and reaction conditions significantly impacts the selectivity for BHMF over other byproducts. The following table summarizes the performance of various catalytic systems in the conversion of HMF to BHMF.

CatalystSolventTemperature (°C)H₂ Pressure (bar)Time (h)HMF Conversion (%)BHMF Selectivity (%)Reference
Ru/MgO-ZrO₂Water13027.62>9994[1]
Ru(OH)x/ZrO₂Water120156>9999[1]
Cu₂₀-Ru₂-PMOWater100503>9998[1]
CuZn-2Ethanol100-2>9999.1[2]
Pt/MCM-41Ethanol350.8--98.9[2]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Bis(hydroxymethyl)furan (BHMF) via Reduction of HMF

This protocol is adapted from a method using sodium borohydride as the reducing agent.[6]

Materials:

  • 5-(hydroxymethyl)furfural (HMF)

  • Sodium borohydride (NaBH₄)

  • Distilled water

  • 100 cm³ round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Add HMF (5 g, 40 mmol) to 70 cm³ of distilled water in the round-bottom flask with a magnetic stir bar.

  • In a separate beaker, dissolve sodium borohydride (1.5 g, 40 mmol) in 15 cm³ of cooled deionized water. Note: Dissolving NaBH₄ in cooled water is crucial to minimize hydrogen gas evolution before its addition to the reaction.[6]

  • While stirring the HMF solution, add the sodium borohydride solution dropwise.

  • Continue stirring the mixture for 1 hour at room temperature (24 °C).

  • After the reaction is complete, the product (BHMF) is in the aqueous solution and can be used for the next step or extracted and purified.

Protocol 2: Synthesis of 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF) from BHMF

This protocol describes the hydrogenation of BHMF using a ruthenium catalyst.[3]

Materials:

  • 2,5-Bis(hydroxymethyl)furan (BHMF)

  • Methanol

  • Cationic ruthenium zeolite catalyst

  • High-pressure autoclave (e.g., 2-gallon stainless steel stirred autoclave)

  • Hydrogen (H₂) gas supply

Procedure:

  • Charge the autoclave with BHMF (1420.5 g), the cationic ruthenium zeolite catalyst (113.68 g), and methanol (1 gallon).

  • Seal the autoclave and pressurize the system with H₂ to 3500 psig.

  • Heat the mixture to 30 °C to initiate the reaction.

  • An exothermic reaction will occur, causing the temperature to rise. Use a cooling system to maintain the desired reaction temperature and control the exotherm (e.g., target < 82°C).

  • Continue the reaction for approximately 5 hours, or until hydrogen uptake ceases.

  • Monitor the reaction completion by gas chromatography to confirm the absence of the starting material.

  • After completion, depressurize the autoclave and filter the catalyst. The BHMTHF can be purified from the methanol solution by distillation. This procedure reported a 92% yield of BHMTHF with about 8% of the 5-methyl tetrahydrofuran-2-methanol hydrogenolysis byproduct.[3]

References

analytical techniques for detecting impurities in 2,5-Bishydroxymethyl Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the analytical techniques for detecting impurities in 2,5-Bishydroxymethyl Tetrahydrofuran (BHMT). It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the experimental analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for analyzing the purity of this compound (BHMT)?

A1: The most common analytical techniques for determining the purity of BHMT and detecting impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for impurity identification.[1][2] HPLC is well-suited for analyzing the polar, non-volatile nature of BHMT, while GC can be used for volatile and semi-volatile impurities.

Q2: What are the potential sources and types of impurities in BHMT?

A2: Impurities in BHMT can originate from several sources:

  • Starting Materials: Unreacted 2,5-Bis(hydroxymethyl)furan (BHMF), the precursor to BHMT, is a common impurity.[3]

  • Synthesis By-products: During the hydrogenation of BHMF to BHMT, side reactions can occur. A known by-product is 5-methyl tetrahydrofuran-2-methanol, formed through hydrogenolysis.[1]

  • Degradation Products: BHMT, like its precursor BHMF, can be susceptible to degradation under certain conditions, although BHMT is generally more stable.[4] The degradation of the related compound BHMF is known to be induced by heat.[5]

  • Reagents and Solvents: Impurities can also be introduced from reagents, catalysts, and solvents used during the synthesis and purification processes.

Q3: How can I develop a stability-indicating HPLC method for BHMT?

A3: A stability-indicating method is crucial for accurately assessing the purity of BHMT in the presence of its degradation products. The development process typically involves:

  • Forced Degradation Studies: Subjecting BHMT to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.

  • Method Development and Optimization: Developing an HPLC method that can effectively separate the intact BHMT from all the generated degradation products and process-related impurities. This involves optimizing the column, mobile phase, gradient, flow rate, and detector settings.

  • Method Validation: Validating the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and GC analysis of this compound.

HPLC Analysis Troubleshooting
ProblemPotential CauseTroubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a column with end-capping or a polar-embedded phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Irreproducible Retention Times - Fluctuations in mobile phase composition.- Temperature variations.- Pump malfunction or leaks.- Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a consistent temperature.- Check the pump for leaks and ensure proper functioning of check valves.
Baseline Drift or Noise - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Insufficient column equilibration.- Use high-purity solvents and filter the mobile phase.- Flush the detector cell.- Degas the mobile phase and purge the pump.- Allow sufficient time for the column to equilibrate with the mobile phase.
No or Very Small Peaks - Injection issue.- Detector problem.- Sample degradation.- Check the autosampler or manual injector for proper operation.- Ensure the detector is on and the lamp has sufficient energy.- Verify the stability of the sample in the prepared diluent.
GC Analysis Troubleshooting
ProblemPotential CauseTroubleshooting Steps
Peak Tailing - Active sites in the inlet liner or column.- Sample degradation at high temperatures.- Use a deactivated inlet liner and a high-quality, low-bleed column.- Optimize the inlet and oven temperatures to minimize degradation.
Ghost Peaks - Carryover from previous injections.- Contamination in the carrier gas or syringe.- Implement a thorough needle wash protocol between injections.- Use high-purity carrier gas with appropriate traps.- Clean or replace the syringe.
Poor Resolution - Inappropriate column phase.- Suboptimal oven temperature program.- Select a column with a different polarity.- Optimize the temperature ramp rate for better separation of target impurities.

Experimental Protocols

The following are suggested starting protocols for the analysis of BHMT. These may require optimization for specific instrumentation and impurity profiles.

HPLC Method for Purity and Impurity Determination

This method is adapted from a protocol for the analysis of the related compound, 2,5-Bis(hydroxymethyl)furan (BHMF).[6][7]

  • Column: Reversed-phase C18 column (e.g., SymmetryShield RP18, 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient: A gradient can be optimized to separate BHMT from its potential impurities. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector at 210 nm (as BHMT lacks a strong chromophore, low UV wavelength is necessary). A Refractive Index (RI) detector can also be considered.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the BHMT sample in the initial mobile phase composition (e.g., 95:5 Water:Methanol) to a concentration of approximately 1 mg/mL.

GC-MS Method for Volatile and Semi-Volatile Impurities

This method is a general approach for identifying unknown volatile and semi-volatile impurities.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the BHMT sample in a suitable volatile solvent like methanol or dichloromethane to a concentration of 1-5 mg/mL. Derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic behavior of BHMT and its hydroxylated impurities.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that should be established during method validation for impurity analysis. The values provided are illustrative and will be method-dependent.

ParameterHPLCGC-MS
Limit of Detection (LOD) 0.01 - 0.05%0.005 - 0.02%
Limit of Quantitation (LOQ) 0.03 - 0.15%0.015 - 0.06%
Linearity (Correlation Coefficient, r²) > 0.999> 0.995
Precision (%RSD) < 2.0%< 5.0%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%

Visualizations

Impurity Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of impurities in this compound.

G Workflow for Impurity Analysis of BHMT cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Reporting Sample BHMT Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS Purity Purity Assessment HPLC->Purity Impurity_ID Impurity Identification GCMS->Impurity_ID Quantification Impurity Quantification Purity->Quantification Impurity_ID->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of impurities in BHMT.

Potential Impurity Sources in BHMT Synthesis

This diagram illustrates the potential sources of impurities during the synthesis of BHMT from its precursor, BHMF.

G Potential Impurity Sources in BHMT Synthesis cluster_0 Starting Material cluster_1 Synthesis Process cluster_2 Products and Impurities BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) Hydrogenation Hydrogenation BHMF->Hydrogenation BHMT 2,5-Bishydroxymethyl Tetrahydrofuran (BHMT) Hydrogenation->BHMT Unreacted_BHMF Unreacted BHMF Hydrogenation->Unreacted_BHMF Hydrogenolysis_Product 5-methyl tetrahydrofuran-2-methanol Hydrogenation->Hydrogenolysis_Product Other_Byproducts Other By-products Hydrogenation->Other_Byproducts

References

troubleshooting guide for 2,5-Bishydroxymethyl Tetrahydrofuran polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polymerization of Furan-Based Diols

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the polymerization of 2,5-Bishydroxymethylfuran (BHMF) and 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF).

Part 1: Troubleshooting Guide for 2,5-Bishydroxymethylfuran (BHMF) Polymerization

The polymerization of BHMF can be challenging, primarily due to its limited thermal stability.[1][2] This guide addresses common issues encountered during BHMF polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: My polymerization reaction resulted in a dark-colored, black, or brown polymer. What is the likely cause?

A1: Discoloration is a common issue and is almost always indicative of thermal degradation of the BHMF monomer.[2] The furan ring in BHMF is susceptible to side reactions and degradation at elevated temperatures, often as low as 120-130°C.[1][2] This can lead to the formation of insoluble, dark-colored byproducts, often referred to as humins.[2] To mitigate this, it is highly recommended to use polymerization methods that operate at lower temperatures, such as solution polymerization or enzymatic polymerization.[2][3]

Q2: The molecular weight of my polymer is consistently low. How can I increase it?

A2: Low molecular weight is a frequent problem in BHMF polymerizations and can be attributed to several factors:

  • Thermal Degradation: As the monomer degrades, it terminates chain growth, leading to shorter polymer chains.[2] The primary solution is to lower the reaction temperature.

  • Impurities: The presence of monofunctional impurities in your BHMF monomer will act as chain stoppers, limiting the final molecular weight. Ensure your BHMF is of high purity.

  • Stoichiometric Imbalance: In polycondensation reactions, a precise 1:1 molar ratio of the diol (BHMF) and the comonomer (e.g., a diacid) is critical. Any deviation will result in lower molecular weight polymers.

  • Reaction Conditions: For enzymatic polymerizations, optimizing reaction time, temperature, and catalyst concentration is key to achieving higher molecular weights.[3]

Q3: I am observing poor solubility of the final polymer. Why is this happening?

A3: Poor solubility is often a result of cross-linking side reactions. At temperatures above 140°C, particularly in the synthesis of polyurethanes, BHMF can undergo side reactions leading to a cross-linked network.[1][2] One strategy to overcome this is to use a two-step prepolymerization process at a lower temperature.[2]

Q4: Should I use melt polycondensation or solution polymerization for BHMF?

A4: Due to the thermal instability of BHMF, solution polymerization is generally the preferred method over melt polycondensation.[2][4] Solution polymerization allows for lower reaction temperatures, which significantly reduces the risk of monomer degradation and side reactions.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in BHMF polymerization.

BHMF_Troubleshooting Troubleshooting Workflow for BHMF Polymerization start Start Polymerization observe Observe Polymer Properties: - Color - Molecular Weight (Viscosity) - Solubility start->observe dark_color Issue: Dark Color / Charring observe->dark_color Dark low_mw Issue: Low Molecular Weight observe->low_mw Low MW insoluble Issue: Insoluble Polymer observe->insoluble Insoluble end Successful Polymerization observe->end Acceptable cause_degradation Cause: Thermal Degradation dark_color->cause_degradation low_mw->cause_degradation cause_impurity Cause: Impurities / Stoichiometry low_mw->cause_impurity cause_crosslinking Cause: Side Reactions insoluble->cause_crosslinking solution_temp Solution: - Lower reaction temperature - Use solution or enzymatic polymerization cause_degradation->solution_temp solution_purity Solution: - Purify monomer - Verify stoichiometry cause_impurity->solution_purity solution_prepolymer Solution: - Use lower temperature - Consider a two-step prepolymerization cause_crosslinking->solution_prepolymer solution_temp->start Re-run solution_purity->start Re-run solution_prepolymer->start Re-run

Caption: Troubleshooting workflow for BHMF polymerization.

Data Summary: BHMF Polymerization Conditions and Properties

The following table summarizes various reported conditions for the synthesis of furanic polyesters based on BHMF.

ComonomerCatalystReaction ConditionsMolecular Weight (Mn, g/mol )Thermal Transitions (°C)
Adipic acidiCALB120°C, 24h2100N/A
Succinic acidiCALB90°C, 24h3100N/A
2,5-Furandicarbonyl chlorideTrimethylamineChloroform, RTLowDegrades at ~200°C
Adipic acidDBTO120°C, 75hup to 14,000Varies with comonomer
Pimelic acidMg-based catalystMild conditionsN/AN/A

Data compiled from multiple sources.[2][3][4][5][6] iCALB: Immobilized Candida antarctica Lipase B; DBTO: Dibutyltin oxide; RT: Room Temperature.

Part 2: Troubleshooting Guide for this compound (BHMTHF) Polymerization

BHMTHF, the hydrogenated analog of BHMF, is used as a diol in the synthesis of polyesters and polyurethanes.[7] Due to the saturation of the furan ring, BHMTHF is significantly more thermally stable than BHMF. However, challenges in polymerization can still arise.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful BHMTHF polymerization?

A1: Monomer purity. BHMTHF is synthesized by the hydrogenation of BHMF.[7] Incomplete hydrogenation can leave residual BHMF in your monomer. This is highly problematic because any remaining BHMF will be thermally unstable at typical polycondensation temperatures and can lead to the same degradation and discoloration issues seen in BHMF polymerizations. Therefore, ensuring the complete conversion of BHMF to BHMTHF is the most critical first step.

Q2: My polyester synthesis with BHMTHF resulted in a brittle polymer. How can I improve its flexibility?

A2: The tetrahydrofuran ring is rigid. If you are using a short-chain diacid comonomer, the resulting polymer may be brittle. To improve flexibility, consider incorporating a longer-chain aliphatic diacid into your polymer backbone. Increasing the number of methylene units in the comonomer enhances chain mobility and flexibility.[2]

Q3: The reaction seems to stop or slow down prematurely. What could be the cause?

A3: In polycondensation reactions, this can be due to several factors:

  • Catalyst Deactivation: The catalyst (e.g., a tin or titanium compound for polyesterification) can be deactivated by impurities. Ensure all monomers and solvents are pure and dry.

  • Presence of Water: Water can hydrolyze the growing polymer chains and interfere with the catalyst. The reaction should be carried out under anhydrous conditions, with efficient removal of water formed during esterification.

  • Loss of Volatile Monomer: If one of the monomers is significantly more volatile than the other, it can be lost from the reaction mixture at high temperatures and under vacuum, leading to a stoichiometric imbalance.

Logical Relationship Diagram

The following diagram illustrates the relationship between the monomers and their respective polymerization pathways.

Monomer_Paths HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-Bishydroxymethylfuran (BHMF) HMF->BHMF Reduction BHMTHF 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) BHMF->BHMTHF Hydrogenation Poly_BHMF Poly(BHMF-co-diacid) (Polyesters, Polyurethanes) BHMF->Poly_BHMF Polycondensation (Low Temp) Poly_BHMTHF Poly(BHMTHF-co-diacid) (Polyesters, Polyurethanes) BHMTHF->Poly_BHMTHF Polycondensation (Higher Temp Possible)

Caption: Synthesis pathway from HMF to monomers and their polymers.

Experimental Protocols

Protocol 1: Purification of BHMF Monomer

Impurities from the synthesis of BHMF can inhibit polymerization. A common purification method is recrystallization.

  • Dissolution: Dissolve the crude BHMF powder in a minimal amount of hot ethyl acetate.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C to avoid any degradation.

Protocol 2: Enzymatic Polymerization of BHMF with an Aliphatic Diacid

This protocol uses an enzyme catalyst to allow for milder reaction conditions, thus avoiding thermal degradation of BHMF.[3]

  • Reactant Preparation: In a reaction vessel, combine BHMF (1 molar equivalent), a diethyl ester of a dicarboxylic acid (e.g., diethyl adipate, 1 molar equivalent), and the immobilized enzyme catalyst (e.g., iCALB, ~5-10% by weight of monomers).

  • Initial Reaction Stage (Oligomerization): Heat the mixture to 70-90°C under a nitrogen atmosphere with mechanical stirring. Maintain these conditions for 2-4 hours to form low molecular weight oligomers.

  • Second Stage (Polycondensation): Gradually increase the temperature to 110-130°C and apply a vacuum (e.g., <1 mbar) to remove the ethanol byproduct and drive the polymerization forward.

  • Reaction Monitoring: Continue the reaction for 24-72 hours. The progress can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination and Isolation: Cool the reaction mixture to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or THF) and precipitate it into a non-solvent (e.g., cold methanol) to isolate the purified polymer.

  • Drying: Dry the polymer under vacuum at room temperature.

References

Technical Support Center: Scaling Up the Production of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTF). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the scaling up of BHMTF production.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of BHMTF and its precursor, 2,5-Bis(hydroxymethyl)furan (BHMF).

Question: What are the primary methods for synthesizing 2,5-Bis(hydroxymethyl)furan (BHMF) from 5-Hydroxymethylfurfural (HMF)? Answer: The main routes for BHMF synthesis from HMF are the Cannizzaro reaction, catalytic hydrogenation, and catalytic transfer hydrogenation.[1][2] Each method offers distinct advantages and challenges in terms of yield, selectivity, and reaction conditions.

Question: My BHMF synthesis via the Cannizzaro reaction is resulting in a low yield. What are the potential causes and solutions? Answer: Low yields in the Cannizzaro reaction for BHMF production can be attributed to several factors:

  • Suboptimal Temperature: The reaction is typically performed at low temperatures (e.g., 0°C).[1] Higher temperatures can lead to side reactions. Ensure your cooling system is efficient.

  • Incorrect Stoichiometry: The Cannizzaro reaction involves the disproportionation of HMF into BHMF and 5-hydroxymethylfuranoic acid (HMFA).[1][3] An improper ratio of HMF to the base (e.g., NaOH) can affect the yield.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. While THF has been used, its potential to form explosive oxides is a safety concern.[1] Aqueous sodium hydroxide solutions have also been employed successfully.[1]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal duration.

Question: During the catalytic hydrogenation of HMF to BHMF, I am observing the formation of significant byproducts. How can I improve the selectivity towards BHMF? Answer: Improving selectivity in the catalytic hydrogenation of HMF is crucial. Consider the following:

  • Catalyst Selection: The choice of catalyst is paramount. Various catalysts, including Ru-based (e.g., Ru/MgO-ZrO2, Ru/Co3O4), Pt-based (e.g., Pt/MCM-41), and Cu-based (e.g., Cu-ZnO) systems, have shown high selectivity for BHMF.[1][3][4] The support material can also influence selectivity.

  • Reaction Conditions:

    • Temperature and Pressure: Milder conditions often favor higher selectivity. For instance, using Pt/MCM-41 at 35°C and 0.8 MPa of hydrogen pressure resulted in high selectivity for BHMF.[4]

    • pH Value: The pH of the reaction medium can be adjusted to control the selectivity between BHMF and its fully hydrogenated counterpart, 2,5-bishydroxymethyltetrahydrofuran (BHMTHF).[1]

  • Hydrogen Source: Besides molecular hydrogen, catalytic transfer hydrogenation (CTH) using a hydrogen donor like isopropanol can be a simpler and safer alternative, avoiding the need for high-pressure hydrogen gas.[3][5]

Question: What are the common byproducts in the synthesis of BHMTF from BHMF, and how can their formation be minimized? Answer: A common byproduct during the hydrogenation of BHMF to BHMTF is 5-methyl tetrahydrofuran-2-methanol, which results from hydrogenolysis.[6] To minimize its formation:

  • Catalyst Choice: A cationic ruthenium zeolite catalyst has been shown to be effective for this conversion with high yields of BHMTF.[6]

  • Control of Reaction Conditions: The reaction is often exothermic.[6] Proper temperature control is essential to prevent over-reduction and side reactions.

Question: I am facing challenges in purifying the final BHMTF product. What are the recommended purification methods? Answer: Distillation is a common and effective method for purifying BHMTF, yielding a high-purity product.[6] Following the reaction, the catalyst should be filtered off, and the solvent removed before proceeding with distillation.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported methods for the synthesis of BHMF and BHMTF.

Product Starting Material Method Catalyst Solvent Temperature (°C) Pressure/Time Conversion (%) Yield/Selectivity (%)
BHMF HMFCannizzaro ReactionNaOHTHF04 h-90 (Yield)[1]
BHMF HMFCannizzaro ReactionNaOHWater018 h-86 (Yield)[1]
BHMF HMFCatalytic HydrogenationRu/MgO-ZrO2-130400 psi H2 / 2 h-94 (Selectivity)[1]
BHMF HMFCatalytic HydrogenationPt/MCM-41Water350.8 MPa H2 / 2 h10098.9 (Selectivity)[4]
BHMF HMFCatalytic HydrogenationCu-ZnOEthanol1002 h-99.1 (Selectivity)[1]
BHMF HMFCatalytic Transfer HydrogenationRu/Co3O4Isopropanol1906 h10082.5 (Yield)[1]
BHMTHF BHMFCatalytic HydrogenationCationic Ruthenium ZeoliteMethanol30 (initial), rose to 823500 psig H2 / 5 h10092 (Yield)[6]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Bis(hydroxymethyl)furan (BHMF) via Catalytic Hydrogenation

Objective: To synthesize BHMF from HMF using a Platinum-on-MCM-41 catalyst.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Pt/MCM-41 catalyst

  • Deionized water

  • High-pressure autoclave reactor with stirring and temperature control

  • Filtration apparatus

Procedure:

  • Charge the high-pressure autoclave reactor with HMF and the Pt/MCM-41 catalyst in deionized water.

  • Seal the reactor and purge it several times with hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen to 0.8 MPa.[4]

  • Set the reaction temperature to 35°C and begin vigorous stirring.[4]

  • Maintain these conditions for 2 hours, monitoring the hydrogen uptake to gauge reaction progress.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to recover the catalyst. The catalyst can be washed, dried, and potentially reused.

  • The aqueous filtrate containing BHMF can be further purified, for example, by solvent extraction or crystallization.

Protocol 2: Synthesis of this compound (BHMTHF) from BHMF

Objective: To synthesize BHMTHF by hydrogenating BHMF using a cationic ruthenium zeolite catalyst.

Materials:

  • 2,5-Bis(hydroxymethyl)furan (BHMF)

  • Cationic ruthenium zeolite catalyst

  • Methanol

  • High-pressure stainless steel stirred autoclave

  • Distillation apparatus

Procedure:

  • In a stainless steel stirred autoclave, charge 2,5-Bis(hydroxymethyl)furan (BHMF), the cationic ruthenium zeolite catalyst, and methanol.[6]

  • Seal the autoclave and pressurize it with hydrogen gas to 3500 psig.[6]

  • Heat the system to 30°C. An exothermic reaction is expected, which may cause the temperature to rise. Use a cooling system to control the temperature.[6]

  • Continue the reaction for approximately 5 hours, or until hydrogen uptake ceases, indicating the completion of the reaction.[6]

  • Cool the autoclave to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution can be subjected to distillation to isolate the pure this compound product.[6]

Visualizations

Synthesis_Pathway HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Selective Hydrogenation of Aldehyde Group BHMTHF 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) BHMF->BHMTHF Hydrogenation of Furan Ring

Caption: Reaction pathway from HMF to BHMTHF.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Charge Reactants (HMF/BHMF, Catalyst, Solvent) Seal Seal Reactor Reactants->Seal Purge Purge with Inert Gas/H2 Seal->Purge Pressurize Pressurize with H2 Purge->Pressurize Heat Heat to Target Temperature Pressurize->Heat Stir Stir for Specified Time Heat->Stir Cool Cool Reactor Stir->Cool Vent Vent Pressure Cool->Vent Filter Filter to Remove Catalyst Vent->Filter Purify Purify Product (e.g., Distillation) Filter->Purify

Caption: General experimental workflow for catalytic hydrogenation.

References

Validation & Comparative

comparing 2,5-Bishydroxymethyl Tetrahydrofuran with other diols in polyester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and high-performance polymers has led to a growing interest in bio-based monomers. Among these, 2,5-Bishydroxymethyl Tetrahydrofuran (BHMF) presents a compelling alternative to traditional petroleum-derived diols in polyester synthesis. This guide provides an objective comparison of BHMF with other common diols, supported by experimental data, to aid researchers in material selection and development.

Performance Comparison of Diols in Polyester Synthesis

The choice of diol is a critical determinant of the final properties of a polyester. This section compares polyesters synthesized from this compound (a bio-based diol), 1,4-Butanediol (a common aliphatic diol), and Ethylene Glycol (the diol used in PET). For a fair comparison, we will consider polyesters formed with both an aliphatic dicarboxylic acid (Succinic Acid) and an aromatic dicarboxylic acid (Terephthalic Acid).

Data Summary

DiolDicarboxylic AcidPolyester NameMelting Temperature (T_m) (°C)Glass Transition Temperature (T_g) (°C)Tensile Strength (MPa)Thermal Decomposition Temp (T_d, 5%) (°C)Key Features & Citations
This compound (BHMF) Succinic AcidPoly(2,5-furandimethylene succinate) (PFS)~95-115~-10 to 10Moderate~300-320Bio-based, potential for enhanced biodegradability. Thermal and mechanical properties can be limited by molecular weight.[1][2][3][4]
1,4-ButanediolSuccinic AcidPoly(butylene succinate) (PBS)~114-118~-34 to -32~35-45~350-380Well-established biodegradable polyester with good processability.[5][6]
Ethylene GlycolSuccinic AcidPoly(ethylene succinate) (PES)~102-106~-15 to -11~30-40~340-360Biodegradable aliphatic polyester.
This compound (BHMF) Terephthalic AcidPoly(2,5-furandimethylene terephthalate) (PFT)~200-220~85-95High~350-370Bio-based alternative to PET with potentially improved barrier properties. Can be brittle.[2]
1,4-ButanediolTerephthalic AcidPoly(butylene terephthalate) (PBT)~220-230~40-60~50-60~380-400Engineering thermoplastic with good mechanical and thermal properties.
Ethylene GlycolTerephthalic AcidPoly(ethylene terephthalate) (PET)~250-260~70-80~50-75~390-410Widely used commodity plastic with excellent mechanical and barrier properties.[7][8][9][10][11]

Note: The properties of polyesters can vary significantly based on the molecular weight, crystallinity, and polymerization conditions. The values presented here are approximate ranges compiled from various sources for comparative purposes.

Experimental Protocols: Melt Polycondensation

Melt polycondensation is a common and industrially scalable method for synthesizing polyesters. The following is a generalized protocol that can be adapted for the synthesis of polyesters from various diols and dicarboxylic acids.

Materials:

  • Diol (e.g., this compound, 1,4-Butanediol, Ethylene Glycol)

  • Dicarboxylic acid (e.g., Succinic Acid, Terephthalic Acid)

  • Catalyst (e.g., Antimony(III) oxide, Titanium(IV) butoxide, Tin(II) 2-ethylhexanoate)

  • Inert gas (e.g., Nitrogen, Argon)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser and receiving flask

  • Heating mantle with temperature controller

  • Vacuum pump

  • Inert gas inlet

Procedure:

  • Charging the Reactor: The diol and dicarboxylic acid are charged into the three-neck flask in a specified molar ratio (typically a slight excess of the diol). The catalyst is then added (typically in the range of 100-500 ppm relative to the polymer weight).

  • Esterification: The flask is purged with an inert gas to remove oxygen. The mixture is heated with stirring to a temperature of 150-220°C. During this stage, water is formed as a byproduct of the esterification reaction and is removed by distillation. This stage is typically continued for 2-4 hours or until the theoretical amount of water has been collected.

  • Polycondensation: The temperature is gradually increased to 220-280°C, and a vacuum (typically <1 mbar) is slowly applied. The excess diol is removed by distillation under vacuum. This stage promotes the chain growth of the polymer, leading to an increase in molecular weight and viscosity. The reaction is continued for 2-6 hours, or until the desired viscosity is achieved.

  • Product Recovery: The reactor is cooled down, and the molten polymer is extruded or carefully removed from the flask. The resulting polyester can then be pelletized or processed further for characterization.

Visualizing the Process: Polyester Synthesis Workflow

The following diagram illustrates the general workflow for polyester synthesis via melt polycondensation.

Polyester_Synthesis cluster_reactants Reactant Preparation cluster_process Melt Polycondensation cluster_products Products & Byproducts Diol Diol (e.g., BHMF) Reactor Reactor Diol->Reactor Charge Diacid Dicarboxylic Acid (e.g., Succinic Acid) Diacid->Reactor Catalyst Catalyst Catalyst->Reactor Esterification Esterification (150-220°C, N2) Reactor->Esterification Polycondensation Polycondensation (220-280°C, Vacuum) Esterification->Polycondensation Increase Temp Apply Vacuum Water Water (Byproduct) Esterification->Water Distill Polyester Polyester Product Polycondensation->Polyester ExcessDiol Excess Diol (Removed) Polycondensation->ExcessDiol Distill

Caption: General workflow of polyester synthesis via melt polycondensation.

Signaling Pathways of Polyester Properties

The final properties of the polyester are a direct result of the chemical structures of the monomer units. The following diagram illustrates the logical relationship between the diol structure and the resulting polymer characteristics.

Diol_Properties cluster_factors Structural Factors cluster_properties Resulting Polyester Properties Diol_Structure Diol Structure Rigidity Chain Rigidity Diol_Structure->Rigidity Influences Symmetry Symmetry & Polarity Diol_Structure->Symmetry Flexibility Chain Flexibility Diol_Structure->Flexibility Thermal Thermal Properties (Tm, Tg, Td) Rigidity->Thermal Mechanical Mechanical Properties (Tensile Strength, Modulus) Rigidity->Mechanical Symmetry->Thermal Barrier Barrier Properties Symmetry->Barrier Flexibility->Thermal Biodegradability Biodegradability Flexibility->Biodegradability

References

spectroscopic analysis of 2,5-Bishydroxymethyl Tetrahydrofuran for structural confirmation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of 2,5-Bishydroxymethyl Tetrahydrofuran for Structural Confirmation

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of molecules like this compound (BHMT) is a critical step in chemical synthesis and characterization. This guide provides a comparative overview of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of BHMT. We present experimental data for BHMT and compare it with its unsaturated precursor, 2,5-Bis(hydroxymethyl)furan (BHMF), and a structurally related bio-based diol, Isosorbide, to highlight the unique spectral features of each compound.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for BHMT, BHMF, and Isosorbide.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundProtonChemical Shift (δ) ppmMultiplicity
This compound (BHMT) -CH₂- (ring, C3, C4)~1.5-1.9m
-CH- (ring, C2, C5)~3.8-4.0m
-CH₂OH~3.4-3.6m
-OHVariablebr s
2,5-Bis(hydroxymethyl)furan (BHMF) Furan Ring Protons~6.24s
-CH₂OH~4.60s
-OH~1.92s
Isosorbide H-1, H-5~4.4-4.6m
H-2, H-4~3.8-4.0m
H-3endo, H-6endo~3.9dd
H-3exo, H-6exo~3.5dd
-OHVariablebr s

Note: Chemical shifts are approximate and can vary based on the solvent and concentration used. 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet, and 'dd' denotes doublet of doublets.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarbonChemical Shift (δ) ppm
This compound (BHMT) -CH₂- (ring, C3, C4)~28-30
-CH- (ring, C2, C5)~78-80
-CH₂OH~65-67
2,5-Bis(hydroxymethyl)furan (BHMF) [1]Furan Ring (-C=C-)~108.6
Furan Ring (-C-O)~154.1
-CH₂OH~57.5
Isosorbide C-1, C-5~86-88
C-2, C-4~73-75
C-3, C-6~70-72

Table 3: FT-IR Spectroscopic Data (Vibrational Frequencies in cm⁻¹)

CompoundFunctional GroupVibrational Frequency (cm⁻¹)
This compound (BHMT) O-H Stretch (Alcohol)3300-3400 (Broad)
C-H Stretch (Aliphatic)2850-3000
C-O-C Stretch (Ether)1050-1150
C-O Stretch (Alcohol)1000-1050
2,5-Bis(hydroxymethyl)furan (BHMF) O-H Stretch (Alcohol)3200-3400 (Broad)
C-H Stretch (Aromatic/Alkene)3000-3100
C-H Stretch (Aliphatic)2850-2950
C=C Stretch (Furan Ring)~1600
C-O-C Stretch (Ether)1020-1030
Isosorbide [2]O-H Stretch (Alcohol)3300-3450 (Broad)
C-H Stretch (Aliphatic)2850-3000
C-O-C Stretch (Ether)~1040, ~1000
C-H Bending~1480, ~1390

Table 4: Mass Spectrometry Data (Key m/z Ratios)

CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
This compound (BHMT) [3]C₆H₁₂O₃132.16132 (M+), 114, 101, 83, 71, 57, 43
2,5-Bis(hydroxymethyl)furan (BHMF) [4]C₆H₈O₃128.13128 (M+), 111, 97, 81, 69, 53, 41
Isosorbide C₆H₁₀O₄146.14146 (M+), 128, 115, 103, 85, 73, 61

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound's structure.

G cluster_0 Structural Elucidation Workflow for this compound cluster_1 Primary Analysis cluster_2 Detailed Structural Analysis cluster_3 Confirmation Sample Synthesized Compound (Presumed BHMT) FTIR FT-IR Spectroscopy Sample->FTIR Functional Groups? MS Mass Spectrometry Sample->MS Molecular Weight? H_NMR ¹H NMR FTIR->H_NMR O-H & C-O-C present MS->H_NMR Correct MW (132.16) C_NMR ¹³C NMR H_NMR->C_NMR Proton environment matches Confirmation Structure Confirmed: 2,5-Bishydroxymethyl Tetrahydrofuran C_NMR->Confirmation Carbon skeleton matches

Caption: Workflow for spectroscopic confirmation of BHMT.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte (e.g., BHMT) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used if necessary.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For liquids/oils: Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include:

    • Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation. This is useful for determining the fragmentation pattern.

    • Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

By systematically applying these spectroscopic techniques and comparing the resulting data, researchers can confidently confirm the molecular structure of this compound and distinguish it from related chemical species.

References

Performance Evaluation of 2,5-Bishydroxymethyl Tetrahydrofuran-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biomaterials with tailored properties for advanced drug delivery applications has led to a growing interest in sustainable and biodegradable polymers. Among these, polyesters derived from 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTF) are emerging as a promising class of materials. This guide provides a comprehensive performance evaluation of BHMTF-based polymers, with a comparative analysis against two of the most well-established biodegradable polyesters in the pharmaceutical field: Polylactic acid (PLA) and Poly(lactic-co-glycolic acid) (PLGA).

This document summarizes key quantitative data, presents detailed experimental protocols for performance evaluation, and visualizes essential workflows and structure-property relationships to aid researchers in their material selection and development processes. While research on BHMTF-based polymers is still in its nascent stages, this guide consolidates the available information and draws comparisons with its aromatic precursor, 2,5-Bishydroxymethylfuran (BHMF), to provide a forward-looking perspective.

Comparative Performance Data

The following tables provide a side-by-side comparison of the key thermal, mechanical, and biological properties of BHMTF-based polymers, PLA, and PLGA. Data for BHMTF-based polymers is limited, and in some cases, data from its analogue, BHMF-based polymers, is used as a proxy with appropriate notations.

Table 1: Thermal Properties

PropertyBHMTF/BHMF-Based PolymersPolylactic Acid (PLA)Poly(lactic-co-glycolic acid) (PLGA)
Glass Transition Temperature (Tg) Varies with co-monomer (e.g., lower with longer aliphatic chains)50-80 °C40-60 °C (dependent on LA:GA ratio)[1]
Melting Temperature (Tm) Dependent on crystallinity (e.g., 43-86°C for some BHMF polyesters)[2]130-180 °CAmorphous, typically does not exhibit a distinct Tm
Decomposition Temperature (Td) ~300 °C (for a BHMF-adipic acid polyester)> 300 °C> 250 °C

Table 2: Mechanical Properties

PropertyBHMTF/BHMF-Based PolymersPolylactic Acid (PLA)Poly(lactic-co-glycolic acid) (PLGA)
Tensile Strength Data not readily available50-70 MPa40-60 MPa
Young's Modulus Data not readily available1.2-3.0 GPa1.0-2.0 GPa
Elongation at Break Data not readily available2-6%2-10%

Table 3: Degradation and Biocompatibility

PropertyBHMTF/BHMF-Based PolymersPolylactic Acid (PLA)Poly(lactic-co-glycolic acid) (PLGA)
Biodegradability Biodegradable; rate depends on aliphatic co-monomer length[3][4]Yes, by hydrolysisYes, by hydrolysis; rate is tunable by LA:GA ratio[3]
In Vitro Degradation Rate Slower degradation hypothesized compared to some furanic polyesters[5]Slow (months to years)Faster than PLA; tunable from weeks to months (e.g., 50:50 degrades faster than 75:25)[3][6]
Biocompatibility Expected to be biocompatibleGenerally considered biocompatible and FDA-approved for many applicationsGenerally considered biocompatible and FDA-approved for many applications
Cytotoxicity (e.g., via MTT Assay) Data not readily availableLow cytotoxicity reported, with cell viability often >80-90%[7][8]Generally low cytotoxicity, but acidic degradation byproducts can lower local pH

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are standard protocols for key experiments.

Tensile Properties of Plastics (based on ASTM D638)

Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer.

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped test specimens from the polymer material by compression molding or other suitable methods, ensuring uniform thickness and absence of defects.

  • Conditioning: Condition the specimens at a standard temperature (e.g., 23 ± 2 °C) and relative humidity (e.g., 50 ± 5%) for at least 40 hours prior to testing.

  • Testing Machine: Use a universal testing machine equipped with suitable grips to hold the specimen. An extensometer is used for accurate strain measurement.

  • Procedure:

    • Measure the width and thickness of the narrow section of the specimen.

    • Mount the specimen in the grips of the testing machine.

    • Attach the extensometer to the specimen's gauge section.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the resulting stress-strain curve, calculate the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break.

Thermal Properties by Differential Scanning Calorimetry (DSC) (based on ISO 11357)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.

  • DSC Instrument: Use a calibrated Differential Scanning Calorimeter.

  • Procedure (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. This step removes the thermal history of the material.

    • Cooling Scan: Cool the sample from the high temperature back to a low temperature (e.g., -20°C) at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again at the same rate as the first scan.

  • Data Analysis:

    • Determine the Tg from the midpoint of the step change in the heat flow curve during the second heating scan.

    • Determine the Tm as the peak temperature of the endothermic melting peak.

    • Determine the Tc as the peak temperature of the exothermic crystallization peak during the cooling scan.

In Vitro Polymer Degradation

Objective: To evaluate the degradation rate of the polymer in a simulated physiological environment.

Methodology:

  • Sample Preparation: Prepare polymer films or microspheres of known weight and dimensions.

  • Degradation Medium: Use a phosphate-buffered saline (PBS) solution with a pH of 7.4.

  • Procedure:

    • Place the polymer samples in vials containing the PBS solution.

    • Incubate the vials at 37 °C in a shaking incubator.

    • At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the samples from the PBS.

    • Gently rinse the samples with deionized water and dry them under vacuum until a constant weight is achieved.

  • Analysis:

    • Weight Loss: Calculate the percentage of weight loss at each time point.

    • Molecular Weight Reduction: Analyze the molecular weight of the degraded polymer using techniques like Gel Permeation Chromatography (GPC).

    • Morphological Changes: Observe the surface morphology of the degraded samples using Scanning Electron Microscopy (SEM).

    • pH of Medium: Monitor the pH of the degradation medium for the release of acidic byproducts.

In Vitro Cytotoxicity - MTT Assay

Objective: To assess the potential of the polymer to cause cell death.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate until they reach a desired confluency.

  • Polymer Extract Preparation:

    • Sterilize the polymer material.

    • Incubate the polymer in a cell culture medium at 37 °C for a specified period (e.g., 24 hours) to create an extract.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the polymer extract (at various concentrations).

    • Include positive (e.g., a cytotoxic agent) and negative (fresh medium) controls.

    • Incubate the cells with the extracts for a defined period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Calculate the cell viability as a percentage relative to the negative control.

Visualizations

Experimental Workflow for Polymer Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a new biodegradable polymer for drug delivery applications.

G cluster_synthesis Synthesis & Fabrication cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation PolymerSynthesis Polymer Synthesis (e.g., Polycondensation) MaterialFabrication Material Fabrication (e.g., Film Casting, Microspheres) PolymerSynthesis->MaterialFabrication ThermalAnalysis Thermal Analysis (DSC) - Tg, Tm MaterialFabrication->ThermalAnalysis MechanicalTesting Mechanical Testing (ASTM D638) - Tensile Strength, Modulus MaterialFabrication->MechanicalTesting MolecularWeight Molecular Weight (GPC) MaterialFabrication->MolecularWeight Degradation In Vitro Degradation Study MaterialFabrication->Degradation DrugRelease Drug Release Kinetics MaterialFabrication->DrugRelease Biocompatibility Biocompatibility (MTT Assay) MaterialFabrication->Biocompatibility FinalAssessment Final Assessment for Drug Delivery Application ThermalAnalysis->FinalAssessment MechanicalTesting->FinalAssessment Degradation->DrugRelease influences DrugRelease->FinalAssessment Biocompatibility->FinalAssessment

Caption: Experimental workflow for polymer evaluation.

Structure-Property Relationships

This diagram illustrates the logical relationships between the chemical structure of BHMTF-based polymers, PLA, and PLGA, and their resulting key performance properties.

G cluster_structure Polymer Structure cluster_properties Key Properties BHMTF BHMTF-based Polymer (Flexible Tetrahydrofuran Ring) Flexibility Chain Flexibility BHMTF->Flexibility increases PLA PLA (Hydrophobic Methyl Group) Hydrophilicity Hydrophilicity PLA->Hydrophilicity decreases Crystallinity Crystallinity PLA->Crystallinity can be high (PLLA) PLGA PLGA (Hydrophilic Glycolic Acid Units) PLGA->Hydrophilicity increases PLGA->Crystallinity decreases (amorphous) DegradationRate Degradation Rate Flexibility->DegradationRate Hydrophilicity->DegradationRate increases Crystallinity->DegradationRate decreases DrugRelease Drug Release Profile DegradationRate->DrugRelease influences

References

A Comparative Guide to Catalysts for 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF), a valuable bio-based monomer and chemical intermediate, from 5-hydroxymethylfurfural (HMF) is a critical process in the valorization of biomass. The efficiency of this transformation is highly dependent on the catalytic system employed. This guide provides a comparative analysis of various catalysts, presenting key performance data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their applications.

Performance Comparison of Catalysts

The selective hydrogenation of HMF to BHMTHF involves two key steps: the hydrogenation of the aldehyde group to a hydroxyl group to form 2,5-bis(hydroxymethyl)furan (BHMF), followed by the hydrogenation of the furan ring. The choice of catalyst is crucial for achieving high yields and selectivity of the desired BHMTHF product. The following tables summarize the performance of various catalytic systems under different reaction conditions.

Table 1: Noble Metal-Based Catalysts for BHMTHF Synthesis
CatalystSupportTemperature (°C)Pressure (bar H₂)Time (h)HMF Conversion (%)BHMTHF Yield (%)Selectivity (%)Reference
Ru/C-100806>9993-[1]
Pd₂Ni₁/SBA-15SBA-1512040699.095.096.0[2]
Ru/MgO-ZrO₂MgO-ZrO₂13027.62---[3][4]
Pt/MCM-41MCM-41358->99-98.9 (for BHMF)[5][6]

Note: Some studies focus on the intermediate product, 2,5-bis(hydroxymethyl)furan (BHMF). This is indicated in the table.

Table 2: Non-Noble Metal-Based Catalysts for BHMTHF Synthesis
CatalystSupportTemperature (°C)Pressure (bar H₂)Time (h)HMF Conversion (%)BHMTHF Yield (%)Selectivity (%)Reference
Ni-Ga-140504>9998.4 (for BHMF)-[7]
Cu-ZnO-100-3--99.1 (for BHMF)[5]
Ru/Co₃O₄Co₃O₄190CTH610082.8 (for BHMF)-[5][8]
Ni(OH)₂-OLA-135CTH596.8-96.0 (for BHMF)[9]

CTH: Catalytic Transfer Hydrogenation using a hydrogen donor like isopropanol instead of molecular hydrogen.

Experimental Protocols

A standardized experimental protocol is essential for the accurate comparison of catalyst performance. The following is a representative methodology for the synthesis of BHMTHF from HMF using a heterogeneous catalyst in a batch reactor.

Catalyst Evaluation in a Batch Reactor
  • Catalyst Preparation:

    • Synthesize the catalyst using established methods such as co-precipitation, impregnation, or sol-gel synthesis. For example, a Ru/Co₃O₄ catalyst can be prepared by co-precipitation followed by reduction with NaBH₄.[8]

    • Characterize the catalyst using techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), and Brunauer-Emmett-Teller (BET) analysis to determine its physicochemical properties.

  • Reaction Setup:

    • Charge a high-pressure batch reactor (e.g., a Parr autoclave) with a specific amount of HMF (e.g., 0.5 wt%), the catalyst (e.g., 0.25 wt%), and the solvent (e.g., 20 mL of isopropanol for CTH or an alcohol/water mixture for hydrogenation).[8]

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

    • For hydrogenation with molecular hydrogen, pressurize the reactor to the desired H₂ pressure (e.g., 5-80 bar).[1][3][6]

  • Reaction Execution:

    • Heat the reactor to the desired reaction temperature (e.g., 100-190 °C) while stirring at a constant rate (e.g., 500 rpm) to ensure good mass transfer.[5][8]

    • Maintain the reaction for a specified duration (e.g., 2-6 hours).[2][3]

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and carefully depressurize it.

    • Separate the catalyst from the reaction mixture by filtration or centrifugation.[8]

    • Analyze the liquid products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of HMF and the yield and selectivity of BHMTHF and any byproducts. An internal standard is typically used for quantification.

  • Catalyst Reusability Test:

    • Wash the recovered catalyst with a suitable solvent (e.g., ethanol) and dry it under vacuum.[8]

    • Use the regenerated catalyst in subsequent reaction cycles under the same conditions to evaluate its stability and reusability.[2][8]

Visualizations

Reaction Pathway

The synthesis of BHMTHF from HMF proceeds through the intermediate BHMF. The following diagram illustrates this reaction pathway.

ReactionPathway HMF 5-Hydroxymethylfurfural (HMF) BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF + H₂ (Aldehyde Hydrogenation) BHMTHF 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) BHMF->BHMTHF + 2H₂ (Furan Ring Hydrogenation)

Caption: Reaction pathway from HMF to BHMTHF.

Experimental Workflow

The process of evaluating a catalyst for HMF hydrogenation can be summarized in the following workflow diagram.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Synthesis Catalyst Synthesis & Characterization Reactor_Setup Reactor Setup & Purging Catalyst_Synthesis->Reactor_Setup Reactant_Prep Reactant & Solvent Preparation Reactant_Prep->Reactor_Setup Reaction_Execution Heating & Stirring under Pressure Reactor_Setup->Reaction_Execution Product_Separation Catalyst Separation Reaction_Execution->Product_Separation Product_Analysis HPLC/GC Analysis Product_Separation->Product_Analysis Data_Calculation Calculate Conversion, Yield & Selectivity Product_Analysis->Data_Calculation

Caption: Workflow for catalyst performance evaluation.

Catalyst Comparison Logic

The selection of a suitable catalyst involves considering various factors, including the type of metal, the support used, and the reaction conditions. This diagram illustrates the logical relationship in comparing different catalyst types.

CatalystComparison cluster_performance Performance Metrics Catalyst Catalyst Type Noble_Metals Noble Metals (Ru, Pd, Pt) Catalyst->Noble_Metals Non_Noble_Metals Non-Noble Metals (Ni, Co, Cu) Catalyst->Non_Noble_Metals Bimetallic Bimetallic (PdNi, NiGa) Catalyst->Bimetallic Activity Activity (HMF Conversion) Noble_Metals->Activity Selectivity Selectivity (BHMTHF Yield) Noble_Metals->Selectivity Stability Stability (Reusability) Noble_Metals->Stability Non_Noble_Metals->Activity Non_Noble_Metals->Selectivity Non_Noble_Metals->Stability Bimetallic->Activity Bimetallic->Selectivity Bimetallic->Stability

Caption: Logical comparison of catalyst categories.

References

A Comparative Guide to Analytical Methods for the Quantification of 2,5-Bishydroxymethyl Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMT) and related furan derivatives. While specific validated methods for BHMT are not extensively documented in publicly available literature, this guide draws parallels from established and validated methods for the closely related compound 2,5-bis(hydroxymethyl)furan (BHMF) and other furan derivatives. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most prevalent methods for the analysis of such compounds.

Data Presentation: Comparison of Analytical Methods

The performance of analytical methods is paramount for obtaining reliable and reproducible data. The following table summarizes key validation parameters for HPLC and GC-MS methods based on data from studies on furan and its derivatives. These parameters provide a benchmark for what can be expected when developing and validating a method for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.99
Accuracy (Recovery) 80.5% - 103%[1]76% - 117%[2]
Precision (RSD) < 6.4%[1]Intra-day: 1% - 16%, Inter-day: 4% - 20%[2]
Limit of Detection (LOD) 0.002 - 0.093 mg/L[1]0.001 - 1.071 ng/g[3]
Limit of Quantification (LOQ) 0.01 - 0.31 mg/L[1]0.003 - 3.571 ng/g[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for HPLC and GC-MS analysis, which can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method for 2,5-bis(hydroxymethyl)furan (BHMF)

This method is adapted from a study on the biosynthesis of BHMF and is suitable for the quantification of the analyte in aqueous matrices.[4][5]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: SymmetryShield RP18 column (4.6 mm × 250 mm).[4][5]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% aqueous acetic acid in water (solvent A) and methanol (solvent B) in a 92:8 ratio.[4][5]

  • Flow Rate: 0.8 mL/min.[4][5]

  • Detection: UV detection at a wavelength of 223 nm.[4][5]

  • Sample Preparation: Samples from the reaction mixture are typically centrifuged and the supernatant is filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Furan and its Derivatives

This protocol is a general representation of methods used for the analysis of furan and its derivatives in various food matrices and can be optimized for BHMT.[2][3]

  • Instrumentation: Gas Chromatograph coupled to a tandem Mass Spectrometer (GC-MS/MS).[2]

  • Column: HP-5MS capillary column.[2][3]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.[2]

  • Oven Temperature Program: Initial temperature of 32°C held for 4 minutes, then ramped to 200°C at 20°C/min and held for 3 minutes.[2]

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Sample Preparation (Solid-Phase Microextraction - SPME):

    • Homogenize the sample.

    • For fruit or juice samples, mix 5 g of the sample with 5 mL of a saturated NaCl solution in a headspace vial.[2] For oily fish samples, mix 1 g of the sample with 9 mL of a saturated NaCl solution.[2]

    • Equilibrate the sample at 35°C for 15 minutes.[2]

    • Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 15 minutes at 35°C to adsorb the analytes.[2]

    • Desorb the analytes from the fiber in the GC inlet.

Mandatory Visualization

To further clarify the process of analytical method validation and selection, the following diagrams have been generated using Graphviz.

analytical_method_validation_workflow cluster_planning Planning cluster_development Method Development cluster_validation Validation cluster_documentation Documentation define_requirements Define Analytical Requirements select_technique Select Analytical Technique (e.g., HPLC, GC-MS) define_requirements->select_technique optimize_parameters Optimize Method Parameters (Column, Mobile Phase, Temp.) select_technique->optimize_parameters sample_prep Develop Sample Preparation Protocol optimize_parameters->sample_prep linearity Linearity & Range sample_prep->linearity accuracy Accuracy (Recovery) sample_prep->accuracy precision Precision (Repeatability, Intermediate Precision) sample_prep->precision specificity Specificity/Selectivity sample_prep->specificity lod_loq LOD & LOQ sample_prep->lod_loq robustness Robustness sample_prep->robustness validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: General workflow for analytical method validation.

method_comparison cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) title Comparison of Analytical Methods for Furan Derivatives hplc_node HPLC hplc_pros Advantages: - Suitable for non-volatile and thermally labile compounds - Wide range of stationary and mobile phases - Robust and reproducible hplc_node->hplc_pros Pros hplc_cons Disadvantages: - May require derivatization for some compounds - Lower sensitivity for some volatile compounds compared to GC hplc_node->hplc_cons Cons gcms_node GC-MS gcms_pros Advantages: - High sensitivity and specificity - Excellent for volatile and semi-volatile compounds - Provides structural information (mass spectrum) gcms_node->gcms_pros Pros gcms_cons Disadvantages: - Not suitable for non-volatile or thermally labile compounds - May require derivatization to increase volatility gcms_node->gcms_cons Cons analyte 2,5-Bishydroxymethyl Tetrahydrofuran analyte->hplc_node Potentially suitable if non-volatile analyte->gcms_node Potentially suitable if sufficiently volatile or derivatized

Caption: Comparison of HPLC and GC-MS for furan derivative analysis.

References

Assessing the Biodegradability of Polymers Derived from 2,5-Bishydroxymethylfuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biodegradable potential of polymers derived from 2,5-Bishydroxymethylfuran (BHMF), a promising bio-based monomer, reveals a burgeoning field with significant prospects for sustainable materials. While comprehensive quantitative data on the biodegradation of BHMF-based polyesters remains an area of active research, existing studies and comparisons with analogous furan-based polymers provide valuable insights for researchers, scientists, and drug development professionals. This guide objectively compares the performance of BHMF-derived polymers with established biodegradable alternatives, supported by available experimental evidence and standardized testing protocols.

Polymers synthesized from BHMF are gaining attention as potential eco-friendly alternatives to conventional plastics due to their renewable origin.[1] The inherent biodegradability of these polyesters is a key attribute, with studies indicating that their degradation rates can be influenced by the chemical structure, particularly the length of the aliphatic segments within the polymer chain.[2][3]

Comparative Analysis of Biodegradable Polymers

While specific quantitative biodegradation data for BHMF-based polyesters across different environments is limited in publicly available literature, a comparative assessment can be made based on the performance of similar furan-based polyesters, such as Poly(ethylene furanoate) (PEF), and widely used biodegradable polymers like Polylactic Acid (PLA), Poly(butylene succinate) (PBS), and Polycaprolactone (PCL).

Table 1: Comparison of General Properties and Biodegradability of Selected Bio-based Polyesters

PropertyBHMF-based PolyestersPoly(lactic acid) (PLA)Poly(butylene succinate) (PBS)Poly(butylene adipate-co-terephthalate) (PBAT)Polycaprolactone (PCL)
Monomer Origin Bio-based (from sugars)[1]Bio-based (from corn starch, sugarcane)[4]Bio-based or Petrochemical-based[5]Petrochemical-based[6]Petrochemical-based[5]
General Biodegradability Considered biodegradable, but data is limited.[1]Biodegradable under industrial composting conditions.[7]Biodegradable in soil and industrial compost.[5]Biodegradable and compostable.[6]Biodegradable in a wide range of environments, including home compost.[5]
Flexibility Varies with co-monomer.Rigid and brittle.[5]Good mechanical properties, similar to polypropylene.[5]Highly flexible.[4]Very flexible with a low melting point.[5]
Thermal Stability Moderate, dependent on structure.[8]Moderate, with a low glass transition temperature.Good heat resistance, superior to PLA.[5]Good thermal stability.[4]Low melting point (~60 °C).[5]

Experimental Insights into Biodegradation

Enzymatic Degradation

Enzymatic degradation is a key mechanism for the breakdown of polyesters. Studies on furan-based polyesters have shown promising results with certain enzymes. For instance, cutinase 1 from Thermobifida cellulosilytica has been effective in hydrolyzing PEF.[1] While specific enzymatic degradation data for BHMF-polyesters is not widely published, it is hypothesized that they would be susceptible to similar enzymatic action. The rate of enzymatic degradation is influenced by factors such as molecular weight, crystallinity, and the hydrophilicity of the polymer.[1]

Soil Burial and Composting

Soil burial tests are a common method to assess the biodegradability of polymers in a natural environment. Visual evidence from soil burial experiments on furan-based polyesters has shown erosion of the polymer surface by filamentous fungi, indicating biodegradation.[1][9] However, quantitative data on the percentage of mass loss over time for BHMF-based polyesters is not yet readily available.

For a polymer to be considered compostable, it must meet specific criteria outlined in standards such as ASTM D6400 and ISO 17088.[10] These standards require a certain level of biodegradation and disintegration within a set timeframe, along with assurances of environmental safety.[10]

Experimental Protocols

To ensure standardized and comparable results, the biodegradability of polymers is assessed using well-defined experimental protocols.

Enzymatic Degradation Assay

Objective: To determine the susceptibility of the polymer to enzymatic hydrolysis.

Methodology:

  • Enzyme Selection: A suitable enzyme, such as a lipase or cutinase, is selected based on the polymer's chemical structure. For furan-based polyesters, cutinases have shown efficacy.[1]

  • Sample Preparation: The polymer is prepared in a powdered form or as a thin film to maximize the surface area for enzymatic attack.

  • Incubation: The polymer sample is incubated in a buffer solution containing the enzyme at an optimal temperature and pH.

  • Analysis: The degradation is monitored over time by measuring the weight loss of the polymer sample or by analyzing the concentration of degradation products (monomers and oligomers) in the solution using techniques like High-Performance Liquid Chromatography (HPLC).

Soil Burial Test (Adapted from ASTM D5988)

Objective: To evaluate the biodegradability of the polymer in a soil environment.

Methodology:

  • Soil Preparation: A standardized or well-characterized soil is used. The soil's moisture content, pH, and microbial activity are documented.

  • Sample Burial: Pre-weighed polymer samples are buried in the soil in controlled containers.

  • Incubation: The containers are incubated under controlled temperature and humidity for a specified period (e.g., several months).

  • Analysis: At regular intervals, samples are retrieved, cleaned, and weighed to determine the percentage of mass loss. Scanning Electron Microscopy (SEM) can be used to observe surface erosion.

Controlled Composting Test (Adapted from ASTM D5338)

Objective: To determine the aerobic biodegradation of the polymer under controlled composting conditions.

Methodology:

  • Compost Preparation: A standardized compost inoculum is prepared with a specific carbon-to-nitrogen ratio and moisture content.

  • Sample Introduction: The test polymer is mixed with the compost.

  • Incubation: The mixture is incubated in a temperature-controlled reactor (typically at thermophilic temperatures, e.g., 58°C). A continuous flow of air is supplied.

  • Analysis: The rate of biodegradation is determined by measuring the amount of carbon dioxide evolved over time. The percentage of biodegradation is calculated by comparing the cumulative CO2 produced from the sample to its theoretical maximum.[11]

Visualizing Biodegradation Pathways and Workflows

To better understand the processes involved in polymer biodegradation, diagrams can be used to illustrate the logical flow of experiments and the potential biochemical pathways.

Experimental_Workflow_for_Biodegradability_Assessment cluster_synthesis Polymer Synthesis cluster_testing Biodegradability Testing cluster_analysis Data Analysis BHMF 2,5-Bishydroxymethylfuran (BHMF) Polymerization Enzymatic or Chemical Polymerization BHMF->Polymerization Comonomer Aliphatic Diacid/ Diester Comonomer->Polymerization BHMF_Polyester BHMF-based Polyester Polymerization->BHMF_Polyester Enzymatic_Degradation Enzymatic Degradation (e.g., with Cutinase) BHMF_Polyester->Enzymatic_Degradation  Test   Soil_Burial Soil Burial Test (ASTM D5988) BHMF_Polyester->Soil_Burial  Test   Composting Controlled Composting (ASTM D5338) BHMF_Polyester->Composting  Test   Mass_Loss Mass Loss (%) Enzymatic_Degradation->Mass_Loss Soil_Burial->Mass_Loss Surface_Morphology Surface Morphology (SEM) Soil_Burial->Surface_Morphology CO2_Evolution CO2 Evolution (%) Composting->CO2_Evolution

Caption: Experimental workflow for assessing the biodegradability of BHMF-based polyesters.

Furan_Monomer_Biodegradation_Pathway BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF 5-Hydroxymethylfurfural (HMF) BHMF->HMF Oxidation HMFCA 5-Hydroxymethyl-2-furoic acid (HMFCA) HMF->HMFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) HMFCA->FDCA Oxidation FCA 2-Furoic acid (FCA) FDCA->FCA Decarboxylation Krebs_Cycle Tricarboxylic Acid (TCA) Cycle FCA->Krebs_Cycle Metabolism CO2 CO2 Krebs_Cycle->CO2

Caption: Proposed fungal biodegradation pathway for the BHMF monomer.[12]

Conclusion

Polymers derived from 2,5-Bishydroxymethylfuran represent a promising class of bio-based and potentially biodegradable materials. While comprehensive, direct comparative data on their biodegradability is still emerging, preliminary findings and research on analogous furan-based polyesters suggest a favorable outlook. The biodegradability of these materials is influenced by their chemical structure and the surrounding environmental conditions. Standardization of testing protocols is crucial for generating reliable and comparable data to fully assess their environmental fate and potential as sustainable alternatives to conventional plastics. Further research is needed to quantify the biodegradation rates of BHMF-based polyesters in various environments and to fully elucidate the microbial pathways involved in their degradation.

References

The Economic Viability of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) from Renewable Sources: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed economic analysis of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF), a promising bio-based platform chemical, reveals a competitive landscape shaped by feedstock costs, catalyst efficiency, and market dynamics for its derivatives. This guide provides a comparative assessment of BHMTHF production from renewable sources, benchmarking it against alternative bio-based chemicals and outlining the key experimental methodologies that underpin its synthesis.

Derived from the hydrogenation of 5-hydroxymethylfurfural (HMF), which is produced from cellulosic biomass, BHMTHF is a versatile building block for sustainable polymers such as polyesters and polyurethanes.[1][2] Its economic feasibility is intrinsically linked to the cost-effective production of HMF, a challenge that the biorefining industry is actively addressing.[3] This analysis delves into the production costs, market potential, and key experimental protocols for BHMTHF, offering valuable insights for researchers, scientists, and drug development professionals.

Economic Performance: A Comparative Overview

While a dedicated techno-economic analysis (TEA) for BHMTHF is not yet widely published, a robust estimation of its production cost can be extrapolated from the extensive research on its precursor, HMF, and a closely related derivative, 2,5-furandicarboxylic acid (FDCA). The production pathway for these furanic compounds from biomass shares common initial steps, providing a solid foundation for comparison.

The most significant cost drivers in the production of furan derivatives are the feedstock (e.g., fructose, glucose, or lignocellulosic biomass), the efficiency and longevity of the catalysts, and the energy-intensive separation and purification processes.[4][5] Techno-economic models for HMF and DMF (Dimethylfuran) production from fructose have estimated minimum selling prices of approximately $1.33/L and $2.02/L, respectively, highlighting the substantial contribution of feedstock and catalyst costs.[4]

For comparison, the bio-based production of 1,4-butanediol (BDO), a potential competitor to BHMTHF in some applications, is considered economically feasible, with a minimum sales price estimated at $1.82/kg. The global market for bio-based 1,4-BDO was valued at USD 31.43 billion in 2023 and is projected to grow significantly, indicating a strong market demand for renewable diols.[6]

The market for bio-based polymers, the primary application for BHMTHF, is also expanding rapidly. However, the production cost of bio-based polymers is generally 20% to 80% higher than their petroleum-based counterparts, with prices typically ranging from $2/kg to $5/kg compared to around $1/kg for traditional plastics.[7][8] One source indicates the market prices for HMF and its derivative 2,5-bis(hydroxymethyl)furan (BHMF), an intermediate in BHMTHF production, to be approximately $5/kg and $20/kg, respectively, suggesting a significant value addition in the conversion step.[9]

Table 1: Estimated Production Cost and Market Data for BHMTHF and Alternatives

ParameterThis compound (BHMTHF)Bio-based 1,4-Butanediol (BDO)2,5-Furandicarboxylic Acid (FDCA)
Primary Feedstock 5-Hydroxymethylfurfural (HMF) from BiomassSugars (e.g., Glucose)5-Hydroxymethylfurfural (HMF) from Biomass
Estimated Production Cost Moderately High (dependent on HMF price)ModerateHigh
Key Cost Drivers HMF Price, Catalyst Cost, Hydrogenation ProcessFermentation Efficiency, Downstream ProcessingCatalyst and Solvent Costs, Oxidation Process
Market Application Polyesters, Polyurethanes, SolventsSpandex, Polyesters, PolyurethanesPolyethylene Furanoate (PEF)
Market Price (Estimated) High (relative to BDO)~$1.82/kg (Minimum Selling Price)High (niche market)
Market Growth EmergingStrongGrowing

Experimental Pathways to BHMTHF

The primary route to BHMTHF involves the catalytic hydrogenation of HMF. Researchers have explored various catalytic systems and reaction conditions to optimize yield and selectivity. The choice of catalyst, solvent, temperature, and pressure significantly impacts the process's economic viability.

Catalytic Hydrogenation of HMF

This is the most common method for synthesizing BHMTHF. It involves the use of a heterogeneous catalyst, typically a noble metal (e.g., Palladium, Ruthenium, Platinum) or a non-noble metal (e.g., Copper, Nickel) on a support material, in the presence of hydrogen gas.[10][11][12]

Experimental Protocol: Selective Hydrogenation using Pt/MCM-41 [10]

  • Catalyst Preparation: A Pt/MCM-41 catalyst is prepared using standard impregnation methods.

  • Reaction Setup: A high-pressure batch reactor is charged with HMF, the Pt/MCM-41 catalyst, and a solvent (e.g., water or an organic solvent).

  • Reaction Conditions: The reactor is pressurized with hydrogen (e.g., 0.8 MPa) and heated to a specific temperature (e.g., 35°C). The reaction is carried out for a set duration (e.g., 2 hours) with constant stirring.

  • Product Analysis: After the reaction, the catalyst is separated by filtration. The liquid product is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of BHMTHF.

  • Catalyst Reusability: The recovered catalyst can be washed, dried, and reused in subsequent reactions to assess its stability and long-term performance.[13]

Table 2: Comparison of Experimental Conditions for BHMTHF Synthesis

CatalystHydrogen SourceSolventTemperature (°C)Pressure (MPa)HMF Conversion (%)BHMTHF Yield/Selectivity (%)Reference
Pt/MCM-41H₂Water350.810098.9 (Selectivity)[10]
Ru/Co₃O₄Isopropanol (CTH)Isopropanol190-10082.8 (Yield)[11]
Cu-basedH₂Ethanol130>1.0HighHigh[12]
Pd₂Ni₁/SBA-15H₂-1401>9996 (Yield)[14]

Note: CTH refers to Catalytic Transfer Hydrogenation, where an organic molecule like isopropanol serves as the hydrogen donor.

Visualizing the Economic Analysis Workflow

The following diagram illustrates the key stages and economic considerations in the production of BHMTHF from renewable sources.

Economic_Analysis_Workflow Economic Analysis Workflow for BHMTHF Production cluster_feedstock Feedstock Sourcing cluster_conversion Conversion Processes cluster_downstream Downstream Processing cluster_economics Economic Evaluation Biomass Lignocellulosic Biomass HMF_Production HMF Production (Dehydration) Biomass->HMF_Production Sugars Sugars (Glucose, Fructose) Sugars->HMF_Production BHMTHF_Synthesis BHMTHF Synthesis (Hydrogenation) HMF_Production->BHMTHF_Synthesis HMF Intermediate CAPEX Capital Expenditure (CAPEX) HMF_Production->CAPEX OPEX Operating Expenditure (OPEX) HMF_Production->OPEX Feedstock, Catalyst, Energy Costs Separation Separation & Purification BHMTHF_Synthesis->Separation BHMTHF_Synthesis->CAPEX BHMTHF_Synthesis->OPEX Catalyst, H₂, Energy Costs Product Final Product: BHMTHF Separation->Product Separation->CAPEX Separation->OPEX Energy, Solvent Costs Market_Analysis Market Analysis Product->Market_Analysis Profitability Profitability (MSP, ROI) CAPEX->Profitability OPEX->Profitability Market_Analysis->Profitability Product Price, Market Demand

Caption: Economic analysis workflow for BHMTHF production.

Signaling Pathways and Logical Relationships

The production of BHMTHF from biomass involves a series of interconnected chemical transformations. The efficiency of each step directly influences the overall economic viability.

BHMTHF_Production_Pathway BHMTHF Production and Application Pathway Biomass Biomass (Cellulose, Hemicellulose) Hydrolysis Hydrolysis Biomass->Hydrolysis Sugars C6 Sugars (e.g., Glucose, Fructose) Hydrolysis->Sugars Dehydration Dehydration Sugars->Dehydration HMF 5-Hydroxymethylfurfural (HMF) Dehydration->HMF Byproducts Byproducts (e.g., Levulinic Acid, Humins) Dehydration->Byproducts Hydrogenation Catalytic Hydrogenation HMF->Hydrogenation BHMTHF 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF) Hydrogenation->BHMTHF Polymerization Polymerization BHMTHF->Polymerization Polymers Bio-based Polymers (Polyesters, Polyurethanes) Polymerization->Polymers

Caption: BHMTHF production and application pathway.

References

Safety Operating Guide

Proper Disposal of 2,5-Bis(hydroxymethyl)tetrahydrofuran: An Operational and Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential procedural guidance for the safe and proper disposal of 2,5-Bis(hydroxymethyl)tetrahydrofuran (CAS No. 104-80-3). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on its known chemical properties, information on structurally similar compounds such as Tetrahydrofuran (THF), and general principles of laboratory safety. It is imperative to treat this substance with caution, assuming it may share hazards with related chemicals, including potential peroxide formation.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). 2,5-Bis(hydroxymethyl)tetrahydrofuran is known to be an irritant to the eyes, skin, and mucous membranes[1][2].

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.

Hazard and Physical Property Data

The following table summarizes key data for 2,5-Bis(hydroxymethyl)tetrahydrofuran, which informs the recommended disposal procedures.

PropertyValueSignificance for Disposal
CAS Number 104-80-3Unique identifier for the chemical substance.
Physical State Hygroscopic liquidAs a liquid, it can easily splash and spread. Its hygroscopic nature means it can absorb moisture, which may affect its properties over time.
Hazards Irritant to eyes, skin, and respiratory system.Direct contact must be avoided through the use of appropriate PPE. Vapors should not be inhaled.
Potential Hazard Peroxide FormationThe tetrahydrofuran ring structure suggests a potential for forming explosive peroxides upon exposure to air and light, similar to THF[3]. This necessitates careful storage and handling, especially for older containers.
Solubility Miscible with water and many organic solventsHigh miscibility with water has implications for aqueous waste streams and spill cleanup procedures.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of 2,5-Bis(hydroxymethyl)tetrahydrofuran.

1. Assessment of Waste:

  • Uncontaminated Residue: Pure, uncontaminated 2,5-Bis(hydroxymethyl)tetrahydrofuran should be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the substance, such as gloves, absorbent pads, and glassware, must also be treated as hazardous waste. These should be collected in a separate, clearly labeled solid waste container.

  • Peroxide Check (for older containers): Before disposal, if the container has been opened and stored for an extended period, it is prudent to test for the presence of peroxides using peroxide test strips. If peroxides are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.

2. Waste Collection and Storage:

  • Container Selection: Use only approved, chemically resistant containers for hazardous waste. Ensure the container is in good condition and has a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the full chemical name "2,5-Bis(hydroxymethyl)tetrahydrofuran" and the appropriate hazard warnings (e.g., "Irritant," "Caution: Potential Peroxide Former").

  • Segregation: Store the waste container in a designated satellite accumulation area for hazardous waste. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.

3. Spill and Contamination Management:

  • Small Spills: In the event of a small spill, absorb the liquid with an inert absorbent material such as vermiculite or sand. Collect the contaminated absorbent into a sealed container for disposal as hazardous waste.

  • Large Spills: For larger spills, evacuate the area immediately and contact your institution's EHS office for assistance.

  • Decontamination: Decontaminate any surfaces that have come into contact with the chemical using an appropriate solvent, followed by washing with soap and water. All cleaning materials must be disposed of as hazardous waste.

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of 2,5-Bis(hydroxymethyl)tetrahydrofuran waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal company. It is recommended that this chemical be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber[4].

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations for hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,5-Bis(hydroxymethyl)tetrahydrofuran.

DisposalWorkflow start Start: Disposal of 2,5-Bis(hydroxymethyl)tetrahydrofuran assess_waste 1. Assess Waste Stream start->assess_waste is_uncontaminated Uncontaminated Residue? assess_waste->is_uncontaminated is_contaminated Contaminated Materials? assess_waste->is_contaminated peroxide_check 2. Peroxide Check (if applicable) is_uncontaminated->peroxide_check Yes collect_solid 4. Collect in Labeled Solid Waste Container is_contaminated->collect_solid Yes peroxides_present Peroxides Present? peroxide_check->peroxides_present collect_liquid 3. Collect in Labeled Liquid Waste Container peroxides_present->collect_liquid No contact_ehs_peroxide Contact EHS Immediately! Do Not Handle! peroxides_present->contact_ehs_peroxide Yes store_waste 5. Store in Designated Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste arrange_disposal 6. Arrange for Professional Disposal via EHS store_waste->arrange_disposal end End: Proper Disposal arrange_disposal->end

Caption: Disposal decision workflow for 2,5-Bis(hydroxymethyl)tetrahydrofuran.

Disclaimer: This information is provided as a guide and is not a substitute for a formal Safety Data Sheet. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable regulations. Always consult with your institution's Environmental Health and Safety office for specific guidance on hazardous waste disposal.

References

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